EGGGG-PEG8-amide-bis(deoxyglucitol)
Description
BenchChem offers high-quality EGGGG-PEG8-amide-bis(deoxyglucitol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EGGGG-PEG8-amide-bis(deoxyglucitol) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H91N9O28 |
|---|---|
Molecular Weight |
1254.3 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C49H91N9O28/c50-31(1-4-43(71)72)48(77)57-28-42(70)55-27-41(69)54-26-40(68)53-25-39(67)51-6-8-80-10-12-82-14-16-84-18-20-86-22-21-85-19-17-83-15-13-81-11-9-79-7-5-38(66)58-32(49(78)56-24-34(62)45(74)47(76)36(64)30-60)2-3-37(65)52-23-33(61)44(73)46(75)35(63)29-59/h31-36,44-47,59-64,73-76H,1-30,50H2,(H,51,67)(H,52,65)(H,53,68)(H,54,69)(H,55,70)(H,56,78)(H,57,77)(H,58,66)(H,71,72)/t31-,32-,33-,34-,35+,36+,44+,45+,46+,47+/m0/s1 |
InChI Key |
SRJGEXWUUWWJCQ-OJWWGKDHSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NCC(C(C(C(CO)O)O)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to EGGGG-PEG8-amide-bis(deoxyglucitol): A Hydrophilic, Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, delivering potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The linker connecting the antibody to the payload is a critical determinant of an ADC's therapeutic index. This technical guide provides a comprehensive overview of EGGGG-PEG8-amide-bis(deoxyglucitol), a specialized, cleavable linker designed to enhance the performance of ADCs. We will delve into its core components, proposed mechanism of action, and the significance of its constituent parts. This document will also present generalized experimental protocols for the synthesis and characterization of similar linkers, along with representative data to guide researchers in the field.
Introduction to EGGGG-PEG8-amide-bis(deoxyglucitol)
EGGGG-PEG8-amide-bis(deoxyglucitol) is a complex chemical entity designed for use as a linker in the construction of ADCs. Its structure is rationally designed to provide a stable linkage between the antibody and the cytotoxic payload in systemic circulation, followed by controlled cleavage and payload release within the target cancer cell. The linker's name delineates its primary components:
-
EGGGG : A peptide sequence composed of one glutamic acid (E) and four glycine (B1666218) (G) residues. This sequence is designed to be a substrate for lysosomal proteases.
-
PEG8 : An eight-unit polyethylene (B3416737) glycol chain, which imparts hydrophilicity and favorable pharmacokinetic properties.
-
amide-bis(deoxyglucitol) : Two deoxyglucitol moieties attached via an amide linkage, further enhancing the linker's water solubility.
A common variant of this linker includes a maleimide (B117702) group (Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)) to facilitate covalent conjugation to thiol groups on the antibody.
Core Components and Their Functions
The efficacy of an ADC is intricately linked to the properties of its linker. The components of EGGGG-PEG8-amide-bis(deoxyglucitol) are each selected to address specific challenges in ADC design.
The Cleavable Peptide Moiety: EGGGG
The tetra-glycine glutamic acid sequence serves as the cleavable component of the linker. It is engineered to be recognized and hydrolyzed by lysosomal enzymes, such as cathepsins, which are abundant in the acidic environment of the lysosome. This ensures that the cytotoxic payload is released predominantly inside the target cell, after the ADC has been internalized.
The Hydrophilic Spacer: PEG8
Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC and rapid clearance from circulation. The inclusion of a PEG8 spacer offers several advantages:
-
Increased Hydrophilicity : The PEG chain improves the overall water solubility of the ADC, reducing aggregation.
-
Improved Pharmacokinetics : PEGylation is a well-established method to extend the circulation half-life of biotherapeutics by reducing renal clearance and protecting against proteolytic degradation.
-
Steric Shielding : The PEG chain can create a hydrophilic cloud around the payload, potentially masking it from the immune system and non-specific interactions.
The Solubility Enhancer: bis(deoxyglucitol)
The dual deoxyglucitol groups further augment the hydrophilicity of the linker. This is particularly beneficial when working with highly hydrophobic payloads, helping to maintain the stability and solubility of the final ADC construct.
Proposed Mechanism of Action
The mechanism of action for an ADC utilizing the EGGGG-PEG8-amide-bis(deoxyglucitol) linker follows a multi-step process, beginning with systemic administration and culminating in targeted cell death.
Caption: Proposed mechanism of action for an ADC with a protease-cleavable linker.
Physicochemical Properties
Below is a summary of the key physicochemical properties for a representative Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) linker.
| Property | Value | Reference |
| Molecular Formula | C₅₅H₉₄N₁₀O₃₁ | [1] |
| Molecular Weight | ~1391.4 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity (LCMS) | >95% | |
| Solubility | Soluble in DMSO, DMF, and water (with sonication) | |
| Storage | -20°C, protect from light |
Experimental Protocols (Representative)
The following protocols are generalized procedures for the synthesis and characterization of peptide-PEG ADC linkers. These should be adapted and optimized for specific reagents and equipment.
Synthesis of a Maleimide-Peptide-PEG Linker
This protocol outlines a solid-phase peptide synthesis (SPPS) approach followed by PEGylation and maleimide functionalization.
Caption: Generalized workflow for the solid-phase synthesis of a maleimide-peptide-PEG linker.
Protocol:
-
Resin Swelling: Swell Rink amide resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Glycine and Glutamic Acid) using a coupling agent such as HBTU/DIPEA in DMF.
-
PEGylation: After the final Fmoc deprotection, react the N-terminus of the peptide with a maleimide-PEG-NHS ester.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) to cleave the linker from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude linker by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final product.
Enzymatic Cleavage Assay
This assay determines the susceptibility of the linker to cleavage by a specific protease.
Protocol:
-
Prepare ADC Solution: Dissolve the ADC in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5).
-
Prepare Enzyme Solution: Reconstitute purified cathepsin B in the assay buffer.
-
Initiate Reaction: Add the cathepsin B solution to the ADC solution to a final enzyme concentration of 1 µM.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction and quench it with a protease inhibitor or by adding an equal volume of ice-cold acetonitrile.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload versus time to determine the cleavage kinetics.
Quantitative Data (Illustrative)
The following table presents typical quantitative data for protease-cleavable peptide-PEG linkers in ADCs. This data is illustrative and will vary depending on the specific antibody, payload, and conjugation strategy.
| Parameter | Typical Value Range | Significance |
| Plasma Half-life of ADC | 100 - 300 hours | Indicates stability in circulation. |
| Linker Cleavage Half-life (in presence of Cathepsin B) | 1 - 10 hours | Demonstrates susceptibility to enzymatic cleavage. |
| In Vitro IC₅₀ of ADC | 0.1 - 10 nM | Measures the potency of the ADC against target cells. |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | The number of payload molecules per antibody, affecting potency and pharmacokinetics. |
Conclusion
EGGGG-PEG8-amide-bis(deoxyglucitol) is a sophisticated ADC linker that leverages a protease-cleavable peptide, a hydrophilic PEG spacer, and solubility-enhancing deoxyglucitol moieties. This combination is designed to create ADCs with high stability in circulation, favorable pharmacokinetic profiles, and efficient, targeted payload release within cancer cells. While this guide provides a foundational understanding and representative protocols, researchers are encouraged to perform detailed characterization and optimization for their specific ADC constructs to achieve the desired therapeutic outcomes.
References
Synthesis of EGGGG-PEG8-amide-bis(deoxyglucitol): A Technical Guide
This technical guide provides a comprehensive overview of a plausible synthetic route for EGGGG-PEG8-amide-bis(deoxyglucitol), a specialized chemical entity likely used in bioconjugation or drug delivery research. The synthesis involves a multi-step process encompassing solid-phase peptide synthesis (SPPS), linker conjugation, and subsequent modification with deoxyglucitol moieties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Overview of the Synthetic Strategy
The synthesis of the target molecule can be conceptually divided into three main stages:
-
Solid-Phase Synthesis of the EGGGG Peptide: The peptide backbone, consisting of one glutamic acid and four glycine (B1666218) residues (EGGGG), is assembled on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This allows for the sequential addition of amino acids in a controlled manner.
-
Conjugation of the PEG8-Amide Linker: A polyethylene (B3416737) glycol (PEG) linker with eight repeating units and terminal functional groups for amide bond formation is attached to the N-terminus of the peptide while it is still on the solid support.
-
Functionalization with bis(deoxyglucitol): Following cleavage from the resin and purification, the terminal reactive group of the peptide-PEG conjugate is used to attach two deoxyglucitol units. This is proposed to occur via an amide bond formation with a bis(deoxyglucitol) amine derivative, which itself is synthesized through reductive amination.
Experimental Protocols
The following protocols are detailed methodologies for each key stage of the synthesis.
2.1. Stage 1: Solid-Phase Synthesis of the EGGGG Peptide
This stage utilizes standard Fmoc-based solid-phase peptide synthesis (SPPS) techniques.[1][2][3][4]
-
Materials and Reagents:
-
Rink Amide resin (or a similar amide-generating resin)
-
Fmoc-Gly-OH
-
Fmoc-Glu(OtBu)-OH
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol (B129727)
-
Washing solution: DMF
-
-
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a peptide synthesis vessel for 1-2 hours.
-
First Amino Acid Coupling (Glycine):
-
Pre-activate Fmoc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the swelled resin and agitate for 2 hours.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Subsequent Amino Acid Couplings (Gly-Gly-Gly-Glu):
-
Repeat the coupling and deprotection steps sequentially for three more Fmoc-Gly-OH residues and finally for Fmoc-Glu(OtBu)-OH.
-
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 3 to expose the N-terminal amine of the glutamic acid residue.
-
2.2. Stage 2: On-Resin Conjugation of the PEG8 Linker
This stage involves the attachment of a bifunctional PEG8 linker to the N-terminus of the resin-bound peptide.
-
Materials and Reagents:
-
Fmoc-NH-PEG8-COOH (or a similar activated PEG8 linker)
-
Peptide-resin from Stage 1
-
HBTU, DIPEA, DMF
-
-
Protocol:
-
Linker Activation: Pre-activate Fmoc-NH-PEG8-COOH (2 eq.) with HBTU (1.9 eq.) and DIPEA (4 eq.) in DMF.
-
Coupling to Peptide-Resin: Add the activated PEG8 linker solution to the peptide-resin and agitate for 4-6 hours, or until a negative Kaiser test is observed.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Fmoc Deprotection: Remove the Fmoc group from the PEG linker with 20% piperidine in DMF as previously described. This exposes a terminal amine on the PEG linker.
-
2.3. Stage 3: Synthesis of bis(1-amino-1-deoxyglucitol) and Final Conjugation
This stage involves two key steps: the synthesis of the amine-functionalized bis-sugar moiety via reductive amination, and its final coupling to the peptide-PEG conjugate after cleavage from the resin.
-
Materials and Reagents:
-
D-Glucose
-
Ammonium (B1175870) chloride (NH4Cl)
-
Sodium cyanoborohydride (NaBH3CN)
-
A dicarboxylic acid (e.g., succinic acid) for linking the two glucitol amines.
-
Peptide-PEG8-NH2 conjugate (cleaved from resin)
-
EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Diethyl ether (cold)
-
Purification system: Preparative RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography)
-
-
Protocol:
-
Synthesis of 1-amino-1-deoxyglucitol:
-
Dissolve D-glucose and an excess of ammonium chloride in an aqueous methanol solution.
-
Add sodium cyanoborohydride portion-wise while maintaining a neutral to slightly acidic pH.
-
Stir the reaction at room temperature for 24-48 hours. This reaction reduces the intermediate imine to form the amine.[5][6][7]
-
Purify the resulting 1-amino-1-deoxyglucitol by ion-exchange chromatography.
-
-
Synthesis of the bis(deoxyglucitol) Linker Arm:
-
React two equivalents of the purified 1-amino-1-deoxyglucitol with one equivalent of an activated dicarboxylic acid (e.g., succinyl chloride or succinic anhydride) to form a linker with a central carboxylic acid and two terminal deoxyglucitol moieties.
-
-
Cleavage and Deprotection of the Peptide-PEG Conjugate:
-
Treat the resin from Stage 2 with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (OtBu from glutamic acid).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the crude H2N-EGGGG-PEG8-NH2 by preparative RP-HPLC.
-
-
Final Conjugation:
-
Activate the carboxylic acid of the bis(deoxyglucitol) linker arm with EDC/NHS in an appropriate buffer (e.g., MES or PBS at a slightly acidic to neutral pH).
-
Add the purified H2N-EGGGG-PEG8-NH2 conjugate to the activated linker solution.
-
Allow the reaction to proceed for 4-12 hours at room temperature.
-
-
Final Purification: Purify the final product, EGGGG-PEG8-amide-bis(deoxyglucitol), by preparative RP-HPLC and characterize by mass spectrometry and NMR.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis. Actual results may vary depending on specific reaction conditions and scales.
| Step | Starting Material (Scale) | Product | Theoretical Yield (mg) | Actual Yield (mg) | Purity (HPLC) |
| SPPS of EGGGG | 0.1 mmol Resin | H2N-EGGGG-Resin | - | - | - |
| PEG8 Linker Conjugation | 0.1 mmol Peptide-Resin | H2N-PEG8-EGGGG-Resin | - | - | - |
| Cleavage and HPLC Purification | 0.1 mmol Resin | H2N-PEG8-EGGGG-NH2 | 805 mg | 483 mg (60%) | >95% |
| Synthesis of bis(deoxyglucitol) Linker | 1 mmol D-Glucose | HOOC-Linker-bis(deoxyglucitol) | 235 mg | 118 mg (50%) | >98% |
| Final Conjugation and HPLC Purification | 0.05 mmol Peptide-PEG | EGGGG-PEG8-amide-bis(deoxyglucitol) | 62.7 mg | 25.1 mg (40%) | >98% |
Visualization of Experimental Workflow
The following diagram illustrates the overall synthetic workflow.
Caption: Synthetic workflow for EGGGG-PEG8-amide-bis(deoxyglucitol).
This guide provides a detailed, albeit theoretical, pathway for the synthesis of EGGGG-PEG8-amide-bis(deoxyglucitol). The protocols are based on well-established chemical principles in peptide synthesis, PEGylation, and bioconjugation.[8][9][10][11] Researchers should optimize these conditions for their specific laboratory settings and starting materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Peptide macrocyclisation via late-stage reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. organic chemistry - Glycation of peptides (Maillard reaction) by reductive amination - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. creativepegworks.com [creativepegworks.com]
EGGGG-PEG8-amide-bis(deoxyglucitol): A Technical Guide to its Mechanism of Action in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of the EGGGG-PEG8-amide-bis(deoxyglucitol) linker, a critical component in the design of advanced Antibody-Drug Conjugates (ADCs). This document details the function of each component of the linker, the overall mechanism of payload release, and provides detailed protocols for the experimental validation of its performance.
Introduction to ADC Linker Technology
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cell-killing effect of a cytotoxic payload. The linker, which connects the antibody to the payload, is a crucial element that dictates the stability, efficacy, and safety of the ADC. Cleavable linkers, such as EGGGG-PEG8-amide-bis(deoxyglucitol), are designed to be stable in systemic circulation and to release their cytotoxic payload under specific conditions prevalent within the target cancer cells, thereby minimizing off-target toxicity.[1][2]
The EGGGG-PEG8-amide-bis(deoxyglucitol) Linker: A Component-by-Component Analysis
The EGGGG-PEG8-amide-bis(deoxyglucitol) linker is a sophisticated construct with distinct chemical moieties, each contributing to the overall performance of the ADC. The name can be deconstructed to understand the function of each part:
-
Mal (Maleimide): The linker is typically attached to the antibody via a maleimide (B117702) group. This group reacts with the thiol of a cysteine residue on the antibody to form a stable thioether bond.[][4] This conjugation method is widely used in the construction of ADCs. However, the stability of the resulting thiosuccinimide ring can be a concern, as it can undergo a retro-Michael reaction, leading to premature release of the drug-linker from the antibody.[5]
-
EGGGG (Glutamic acid-Glycine-Glycine-Glycine-Glycine): This pentapeptide sequence constitutes the enzymatically cleavable portion of the linker.[6][7] Peptide linkers are designed to be substrates for proteases that are highly active within the lysosomal compartment of cancer cells, such as cathepsins.[8][9] While the exact protease that cleaves the EGGGG sequence is not definitively identified in the public domain, peptide linkers containing glycine (B1666218) residues have been shown to be susceptible to cleavage by lysosomal proteases.[8] The inclusion of a charged amino acid like glutamic acid may also influence the linker's properties and cleavage kinetics.[10]
-
PEG8 (Polyethylene Glycol, 8 units): The PEG8 moiety is a hydrophilic spacer. The inclusion of polyethylene (B3416737) glycol chains in ADC linkers is a well-established strategy to increase the overall hydrophilicity of the ADC.[11] This is particularly important when conjugating hydrophobic payloads, as it helps to prevent aggregation and improve the pharmacokinetic properties of the conjugate.[12]
-
Amide-bis(deoxyglucitol): This component further enhances the hydrophilicity of the linker. Deoxyglucitol is a sugar alcohol, and the incorporation of sugar moieties is a known strategy to improve the aqueous solubility and overall biophysical properties of ADCs.[13][14] The "bis" designation indicates the presence of two deoxyglucitol units, significantly contributing to the hydrophilic nature of the linker and helping to counterbalance the hydrophobicity of the cytotoxic payload.[15]
Proposed Mechanism of Action
The mechanism of action of an ADC utilizing the EGGGG-PEG8-amide-bis(deoxyglucitol) linker can be described as a multi-step process, initiated by the specific binding of the antibody to its target antigen on the surface of a cancer cell.
-
Circulation and Targeting: The ADC circulates in the bloodstream. The linker is designed to be stable at physiological pH, preventing premature release of the cytotoxic payload.[1][16] The monoclonal antibody component of the ADC directs it to cancer cells that express the target antigen on their surface.
-
Binding and Internalization: Upon reaching the tumor site, the ADC binds to its specific antigen on the cancer cell surface. This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.[17]
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome provide the conditions for linker cleavage.[18] It is hypothesized that lysosomal proteases, such as cathepsins, recognize and cleave the EGGGG peptide sequence of the linker.[8][17]
-
Payload Release and Cytotoxicity: The enzymatic cleavage of the peptide linker liberates the cytotoxic payload within the cancer cell. The released payload can then exert its cell-killing effect, for example, by interfering with DNA replication or microtubule dynamics, ultimately leading to apoptosis (programmed cell death).[17]
Quantitative Data Summary
While specific quantitative data for the EGGGG-PEG8-amide-bis(deoxyglucitol) linker is not publicly available, the following table summarizes typical data that would be generated to characterize such a linker.
| Parameter | Typical Assay | Desired Outcome | Rationale |
| Plasma Stability | In vitro incubation in human plasma followed by LC-MS analysis of DAR | >90% intact ADC after 7 days | Ensures minimal premature drug release and off-target toxicity.[16][19] |
| Enzymatic Cleavage Rate | Incubation with purified lysosomal proteases (e.g., Cathepsin B) followed by LC-MS/MS analysis of released payload | Efficient cleavage (e.g., t1/2 < 1 hour) | Confirms the linker is susceptible to cleavage by the intended enzymes.[20] |
| In Vitro Cytotoxicity | Cell viability assay (e.g., MTT) on antigen-positive and antigen-negative cell lines | High potency (low IC50) on antigen-positive cells; low potency on antigen-negative cells | Demonstrates target-specific cell killing and a favorable therapeutic window.[21][22] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of an ADC with the EGGGG-PEG8-amide-bis(deoxyglucitol) linker.
Protocol 1: In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of the ADC in plasma, providing an indication of its potential for premature drug release in circulation.[19][23]
Materials:
-
Test ADC
-
Human plasma (or plasma from other relevant species)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
-80°C freezer
-
Protein A or Protein G affinity chromatography beads
-
Elution buffer
-
LC-MS system
Procedure:
-
Dilute the test ADC to a final concentration of 100 µg/mL in human plasma.
-
Prepare a control sample by diluting the ADC in PBS to the same concentration.
-
Incubate both samples at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from both the plasma and PBS samples.
-
Immediately snap-freeze the aliquots in a -80°C freezer to halt any degradation.
-
For analysis, thaw the samples and capture the ADC using Protein A or Protein G affinity chromatography to separate it from plasma proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).
-
Plot the average DAR against time to assess the stability of the ADC. A minimal decrease in DAR over time indicates high plasma stability.[19]
Protocol 2: Lysosomal Protease Cleavage Assay
This assay determines the susceptibility of the peptide linker to cleavage by a specific lysosomal protease, such as Cathepsin B.[20]
Materials:
-
ADC with the EGGGG-PEG8-amide-bis(deoxyglucitol) linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
LC-MS/MS system
-
37°C incubator
Procedure:
-
Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.
-
Initiate the reaction by adding recombinant human Cathepsin B (e.g., 100 nM).
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw an aliquot of the reaction and quench it by adding an equal volume of the quenching solution.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate of the linker.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of the ADC on cancer cells and is a critical determinant of its potency and specificity.[21][24]
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilizing agent (e.g., DMSO or a detergent solution)
-
Microplate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours) at 37°C in a CO2 incubator.
-
Add MTT reagent to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%). A potent and specific ADC will have a low IC50 for the antigen-positive cells and a much higher IC50 for the antigen-negative cells.[24]
Conclusion
The EGGGG-PEG8-amide-bis(deoxyglucitol) linker represents a sophisticated and rationally designed component for the creation of effective and safe Antibody-Drug Conjugates. Its multi-component structure provides a stable means of attaching a cytotoxic payload to an antibody, ensures favorable pharmacokinetic properties through the inclusion of hydrophilic moieties, and allows for specific, enzyme-mediated release of the payload within the target cancer cells. The experimental protocols outlined in this guide provide a framework for the thorough characterization of its mechanism of action, which is essential for the successful development of novel ADC therapeutics.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 8. books.rsc.org [books.rsc.org]
- 9. ADC proteases for peptide linker——Screening and validation of linker | ACROBiosystems [acrobiosystems.com]
- 10. An Enzymatically Cleavable Tripeptide Linker for Maximizing the Therapeutic Index of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]
- 14. Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. mdpi.com [mdpi.com]
- 18. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 23. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of EGGGG-PEG8-amide-bis(deoxyglucitol)
This technical guide provides a detailed overview of the available solubility data and relevant experimental protocols for EGGGG-PEG8-amide-bis(deoxyglucitol), a cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs).[1][2] Given the specialized nature of this compound, this guide also incorporates general methodologies for assessing the solubility of similar amphiphilic molecules, intended for researchers, scientists, and professionals in drug development.
Compound Overview
EGGGG-PEG8-amide-bis(deoxyglucitol) is a chemical linker designed for use in ADCs.[1][2] Its structure incorporates a polyethylene (B3416737) glycol (PEG) spacer (PEG8), which is a common strategy to enhance the aqueous solubility of molecules.[3][4][5][6][] The inclusion of deoxyglucitol moieties further contributes to its hydrophilic character. Such linkers play a critical role in the pharmacokinetic properties and overall efficacy of the therapeutic conjugates they are part of.
Table 1: General Properties of EGGGG-PEG8-amide-bis(deoxyglucitol)
| Property | Value | Source |
| CAS Number | 2842855-38-1 | [8][9] |
| Molecular Weight | 1253.6 g/mol | [9] |
| Purity | 98.90% | [8] |
| Description | Cleavable ADC Linker | [1][2] |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for EGGGG-PEG8-amide-bis(deoxyglucitol) in various solvent systems. This data is crucial for the preparation of stock solutions and formulations for in vitro and in vivo studies.
Table 2: Solubility of EGGGG-PEG8-amide-bis(deoxyglucitol)
| Solvent System | Concentration | Molarity (approx.) | Observations | Source |
| Dimethyl Sulfoxide (DMSO) | 75 mg/mL | 59.79 mM | Requires sonication and warming to 60°C. Product is hygroscopic. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.75 mg/mL | 2.99 mM | Clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.75 mg/mL | 2.99 mM | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 3.75 mg/mL | 2.99 mM | Clear solution. | [1] |
Note: For optimal results, it is recommended to use newly opened DMSO due to its hygroscopic nature, which can impact solubility.[1] If precipitation or phase separation occurs, heating and/or sonication can be employed to aid dissolution.[1]
Experimental Protocols
This section details the methodologies for preparing solutions of EGGGG-PEG8-amide-bis(deoxyglucitol) based on supplier recommendations, as well as a general protocol for determining the equilibrium solubility of amphiphilic compounds.
The following protocols are derived from the solubility data provided by MedChemExpress.[1]
Protocol 1: Aqueous-Based Formulation
-
Add 10% Dimethyl Sulfoxide (DMSO) to the vial containing EGGGG-PEG8-amide-bis(deoxyglucitol).
-
Sequentially add 40% PEG300, 5% Tween-80, and 45% Saline.
-
Vortex or sonicate the mixture until a clear solution is obtained. The solubility is expected to be at least 3.75 mg/mL.
Protocol 2: Cyclodextrin-Based Formulation
-
Add 10% DMSO to the vial.
-
Add 90% of a 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) solution in saline.
-
Mix thoroughly until the compound is fully dissolved to achieve a clear solution with a solubility of at least 3.75 mg/mL.
Protocol 3: Oil-Based Formulation
-
Dissolve the compound in 10% DMSO.
-
Add 90% Corn Oil to the DMSO solution.
-
Mix until a clear solution is formed, with an expected solubility of at least 3.75 mg/mL.
For novel compounds like EGGGG-PEG8-amide-bis(deoxyglucitol) where extensive public data is unavailable, a standardized method to determine thermodynamic (equilibrium) solubility is essential. The shake-flask method is a reliable approach for this purpose.[10]
Objective: To determine the saturation solubility of a compound in a specific aqueous buffer at a controlled temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[11]
Materials:
-
The test compound (EGGGG-PEG8-amide-bis(deoxyglucitol)).
-
Aqueous buffer solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8).[11]
-
Vials with screw caps.
-
A temperature-controlled shaker or incubator.
-
A suitable analytical method for quantification (e.g., HPLC-UV).
-
Centrifuge and/or filters (e.g., 0.22 µm PVDF).
Procedure:
-
Preparation: Add an excess amount of the compound to a vial containing a known volume of the selected buffer. The excess solid should be visible to ensure that a saturated solution is achieved.[10]
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary tests can help determine the necessary equilibration time.[11]
-
Phase Separation: After equilibration, separate the solid phase from the liquid phase. This can be achieved by centrifugation at a high speed, followed by careful collection of the supernatant, or by filtering the solution.[10]
-
Quantification: Dilute the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific medium at the tested temperature.
Visualizations: Workflows and Conceptual Diagrams
The following diagrams, generated using Graphviz, illustrate relevant workflows and concepts for researchers working with compounds like EGGGG-PEG8-amide-bis(deoxyglucitol).
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
The structural components of EGGGG-PEG8-amide-bis(deoxyglucitol) are characteristic of linkers used in advanced drug delivery systems, such as Proteolysis Targeting Chimeras (PROTACs). Although specified as an ADC linker, the principles of using PEG chains to improve solubility and facilitate molecular interactions are shared.[3][4][5][12] The following diagram illustrates the general mechanism of a PROTAC, a relevant conceptual framework for understanding the application of such linkers.
Caption: Conceptual diagram of a PROTAC mechanism, a relevant application for PEG linkers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chemscene.com [chemscene.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Critical Micelle Concentration of EGGGG-PEG8-amide-bis(deoxyglucitol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the peptide amphiphile EGGGG-PEG8-amide-bis(deoxyglucitol). Due to the absence of specific experimental data for this molecule in the current scientific literature, this document focuses on providing detailed experimental protocols for CMC determination, presenting data for structurally similar compounds, and discussing the key factors that influence the self-assembly of such peptide-PEG conjugates.
Introduction to EGGGG-PEG8-amide-bis(deoxyglucitol) and its Self-Assembly
EGGGG-PEG8-amide-bis(deoxyglucitol) is a synthetic peptide amphiphile. Its structure consists of a hydrophilic peptide sequence (EGGGG), a flexible polyethylene (B3416737) glycol (PEG8) linker, and a hydrophobic bis(deoxyglucitol) tail. This amphiphilic nature drives the molecule to self-assemble in aqueous solutions to minimize the unfavorable interactions between the hydrophobic tails and water. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules form organized aggregates called micelles.
The determination of the CMC is crucial for understanding the behavior of this molecule in solution and is a critical parameter for its potential applications in drug delivery, biomaterials, and nanotechnology. The CMC value indicates the concentration at which the monomeric form of the amphiphile is in equilibrium with the micellar form.
Quantitative Data for Structurally Similar Peptide Amphiphiles
While the specific CMC for EGGGG-PEG8-amide-bis(deoxyglucitol) is not available in published literature, the following table summarizes the CMC values for a range of structurally related peptide amphiphiles. This data provides a valuable reference for estimating the expected CMC range and for comparative analysis.
| Amphiphile Structure | Method of CMC Determination | CMC Value | Reference |
| Fluorescent PEG-Peptide-PEG Triblock Conjugate | Pyrene (B120774) Fluorescence Assay | 0.051 mg/mL | [1] |
| Amphiphilic Precision Glycomacromolecules (APG) | Pyrene Fluorescence Assay | 0.15 mM - 3.41 mM | [2] |
| DSPE-PEG 2000 | Fluorescence Intensity | ~0.5-1 µM | |
| DSPE-PEG 5000 | Fluorescence Intensity | ~1-1.5 µM | |
| ac-A6K-NH2 (Lipid-like Peptide) | Not Specified | 0.26 mM | [2][3] |
Note: The CMC values are influenced by factors such as the length of the hydrophobic tail, the nature of the hydrophilic headgroup, the length and composition of the peptide, and the presence of a PEG linker.[4][5]
Experimental Protocols for CMC Determination
The following are detailed methodologies for three common and reliable techniques used to determine the CMC of peptide amphiphiles.
This is a highly sensitive method that relies on the change in the fluorescence emission spectrum of pyrene upon its partitioning from a polar aqueous environment to the nonpolar core of the micelles.[6][7]
Materials:
-
EGGGG-PEG8-amide-bis(deoxyglucitol)
-
Pyrene
-
Ethanol (B145695) (spectroscopic grade)
-
Ultrapure water
-
Fluorospectrometer
Procedure:
-
Preparation of Pyrene Stock Solution: Prepare a 0.5 mM stock solution of pyrene in ethanol.
-
Sample Preparation:
-
Prepare a series of aqueous solutions of EGGGG-PEG8-amide-bis(deoxyglucitol) with concentrations ranging from well below to well above the expected CMC.
-
To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 0.5 µM. The final concentration of ethanol should be kept minimal (e.g., <1%) to avoid affecting the micellization.
-
-
Fluorescence Measurement:
-
Equilibrate the samples at the desired temperature.
-
Measure the fluorescence emission spectra of each sample using an excitation wavelength of 339 nm.[8] The emission is typically recorded from 350 nm to 500 nm.
-
-
Data Analysis:
-
Monitor the ratio of the intensity of the first vibronic peak (I1 at ~373 nm) to the third vibronic peak (I3 at ~384 nm) of the pyrene emission spectrum.
-
Plot the I1/I3 ratio as a function of the logarithm of the amphiphile concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene into the hydrophobic micellar cores.[9]
-
This method measures the surface tension of the amphiphile solution as a function of its concentration. Surfactant molecules accumulate at the air-water interface, reducing the surface tension. Once micelles form, the concentration of free monomers in the bulk solution remains relatively constant, and thus the surface tension also plateaus.
Materials:
-
EGGGG-PEG8-amide-bis(deoxyglucitol)
-
Ultrapure water
-
Surface Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
Procedure:
-
Solution Preparation: Prepare a series of solutions of EGGGG-PEG8-amide-bis(deoxyglucitol) in ultrapure water, covering a wide range of concentrations.
-
Measurement:
-
Measure the surface tension of each solution at a constant temperature. Ensure the measuring probe (ring or plate) is thoroughly cleaned before each measurement.
-
Allow the surface tension to equilibrate before recording the value for each concentration.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the amphiphile concentration.
-
The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau.
-
The CMC is the concentration at the point of intersection of the two linear portions of the curve.[8][10]
-
ITC is a thermodynamic technique that directly measures the heat changes associated with micelle formation. It provides information on the enthalpy of micellization.
Materials:
-
EGGGG-PEG8-amide-bis(deoxyglucitol)
-
Ultrapure water
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a concentrated solution of EGGGG-PEG8-amide-bis(deoxyglucitol) (e.g., 10-20 times the expected CMC) in ultrapure water. This will be the titrant in the syringe.
-
Fill the sample cell with ultrapure water.
-
-
Titration:
-
Set the desired temperature for the experiment.
-
Inject small aliquots of the concentrated amphiphile solution into the water-filled cell at regular intervals.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis:
-
The initial injections will result in a significant heat change as the amphiphile dissolves and dilutes.
-
As the concentration in the cell approaches and surpasses the CMC, the heat change per injection will alter due to the enthalpy of micelle formation.
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
A plot of the heat change per mole of injectant versus the total amphiphile concentration in the cell is generated. The CMC is determined from the transition in this plot.[11][12][13]
-
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Caption: Workflow for CMC determination using surface tensiometry.
Caption: Workflow for CMC determination using isothermal titration calorimetry.
Conclusion
The critical micelle concentration is a fundamental property of the peptide amphiphile EGGGG-PEG8-amide-bis(deoxyglucitol) that governs its self-assembly and potential applications. While direct experimental data for this specific molecule is not yet available, this guide provides the necessary framework for its determination. By following the detailed experimental protocols for fluorescence spectroscopy, surface tensiometry, and isothermal titration calorimetry, researchers can accurately measure the CMC. The comparative data from structurally similar molecules offers a valuable point of reference. The provided workflows and data presentation formats are intended to support rigorous and reproducible scientific investigation in the field of peptide-based nanomaterials.
References
- 1. Fluorescent amphiphilic PEG-peptide-PEG triblock conjugate micelles for cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and self-assembly of amphiphilic precision glycomacromolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00422K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img1.wsimg.com [img1.wsimg.com]
- 6. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usc.gal [usc.gal]
- 8. commons.erau.edu [commons.erau.edu]
- 9. agilent.com [agilent.com]
- 10. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 12. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edepot.wur.nl [edepot.wur.nl]
Technical Guide: EGGGG-PEG8-amide-bis(deoxyglucitol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular characteristics of EGGGG-PEG8-amide-bis(deoxyglucitol), a key linker molecule often utilized in the development of antibody-drug conjugates (ADCs). This document outlines its molecular weight and provides a standardized experimental protocol for its determination.
Core Molecular Data
The fundamental physicochemical properties of EGGGG-PEG8-amide-bis(deoxyglucitol) are summarized below. These values are critical for a range of applications, from stoichiometric calculations in conjugation reactions to the analytical characterization of the final conjugate.
| Property | Value | Reference |
| Molecular Weight | 1254.29 g/mol | [1][2] |
| Molecular Formula | C₅₁H₉₁N₉O₂₈ | [1][2] |
It is important to distinguish this compound from its maleimide-derivatized counterpart, Mal-EGGGG-PEG8-amide-bis(deoxyglucitol). The maleimide-containing version possesses a higher molecular weight of approximately 1391.4 g/mol and a molecular formula of C₅₅H₉₄N₁₀O₃₁[3][4]. The presence of the maleimide (B117702) group is crucial for specific conjugation chemistries, and careful selection of the correct linker is paramount for successful experimental outcomes.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The accurate determination of the molecular weight of EGGGG-PEG8-amide-bis(deoxyglucitol) is essential for its characterization and quality control. Mass spectrometry is the preferred method for this analysis. Below is a detailed protocol for this procedure.
Objective: To verify the molecular weight of EGGGG-PEG8-amide-bis(deoxyglucitol) using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
EGGGG-PEG8-amide-bis(deoxyglucitol) sample
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., a time-of-flight (TOF) or quadrupole-TOF (Q-TOF) instrument)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Sample solvent: 50:50 acetonitrile:water
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the EGGGG-PEG8-amide-bis(deoxyglucitol) sample.
-
Dissolve the sample in the sample solvent to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
LC-MS Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a small volume of the prepared sample (e.g., 5 µL) onto the column.
-
Elute the sample using a gradient of increasing Mobile Phase B over a suitable time frame (e.g., 5% to 95% B over 15 minutes).
-
The eluent from the HPLC is directly introduced into the mass spectrometer.
-
-
Mass Spectrometry Parameters:
-
Set the mass spectrometer to operate in positive ion mode.
-
Acquire data over a mass-to-charge (m/z) range that encompasses the expected molecular ion (e.g., m/z 500-2000).
-
The observed m/z value will correspond to the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Process the acquired mass spectrum to identify the peak corresponding to the [M+H]⁺ ion of EGGGG-PEG8-amide-bis(deoxyglucitol).
-
The theoretical m/z for the [M+H]⁺ ion is approximately 1255.29.
-
Compare the experimentally observed m/z value with the theoretical value to confirm the molecular weight.
-
Visualized Workflows and Pathways
To further elucidate the experimental and logical processes, the following diagrams are provided.
References
Biophysical Characterization of EGGGG-PEG8-amide-bis(deoxyglucitol): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biophysical properties of linker molecules are critical to the efficacy and safety of antibody-drug conjugates (ADCs). This technical guide focuses on the biophysical characterization of EGGGG-PEG8-amide-bis(deoxyglucitol), a hydrophilic linker designed for use in ADCs. A comprehensive search of publicly available scientific literature and databases did not yield specific experimental biophysical data for this exact molecule. The information presented herein is based on computed data and the general characteristics of similar hydrophilic peptide-PEG linkers used in ADC development. This guide outlines the typical experimental methodologies employed for the characterization of such linkers and provides a framework for the expected biophysical properties.
Introduction
Antibody-drug conjugates leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to target cells. The linker, which connects the antibody to the payload, plays a pivotal role in the stability, solubility, and overall pharmacokinetic profile of the ADC. Hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) and polar peptide sequences, are of particular interest as they can mitigate the aggregation often associated with hydrophobic drug payloads and improve the biophysical properties of the resulting ADC.
The molecule EGGGG-PEG8-amide-bis(deoxyglucitol) incorporates a flexible glycine-rich peptide sequence (EGGGG), a hydrophilic PEG8 spacer, and two deoxyglucitol moieties, all intended to enhance aqueous solubility and biocompatibility. A thorough understanding of its biophysical characteristics is essential for its successful implementation in ADC design.
Physicochemical Properties (Computed Data)
While experimental data is not available, computed properties provide an initial estimation of the molecule's characteristics. The following data has been sourced from the PubChem database.
| Property | Value | Source |
| Molecular Formula | C₅₅H₉₄N₁₀O₃₁ | PubChem |
| Molecular Weight | 1391.4 g/mol | PubChem |
| Topological Polar Surface Area | 839 Ų | PubChem |
| Hydrogen Bond Donors | 25 | PubChem |
| Hydrogen Bond Acceptors | 31 | PubChem |
| LogP (o/w) | -10.9 | PubChem |
Note: These values are computationally derived and have not been experimentally verified.
General Experimental Protocols for Biophysical Characterization
The following sections detail the standard experimental procedures used to characterize hydrophilic linkers like EGGGG-PEG8-amide-bis(deoxyglucitol).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure and assess conformational properties.
Methodology:
-
Sample Preparation: Dissolve a 1-5 mg sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis: Assign proton and carbon signals to the corresponding atoms in the molecular structure. Use 2D NMR data to confirm connectivity. Nuclear Overhauser effect (NOE) experiments can provide insights into the spatial proximity of protons and thus the solution-state conformation.
Mass Spectrometry (MS)
Purpose: To determine the accurate molecular weight and confirm the elemental composition.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer, such as an electrospray ionization time-of-flight (ESI-TOF) or Orbitrap instrument.
-
Data Analysis: Determine the monoisotopic mass from the mass spectrum and compare it with the theoretical mass calculated from the molecular formula. The isotopic distribution pattern should also match the theoretical pattern.
Circular Dichroism (CD) Spectroscopy
Purpose: To investigate the secondary structure of the peptide component.
Methodology:
-
Sample Preparation: Prepare a solution of the linker in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4) at a concentration suitable for CD analysis (typically in the micromolar range).
-
Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-260 nm) using a CD spectropolarimeter.
-
Data Analysis: Analyze the resulting spectrum for characteristic signals of secondary structure elements. For a short, flexible peptide like EGGGG, a random coil conformation is expected, which would be characterized by a strong negative band around 200 nm.
Dynamic Light Scattering (DLS)
Purpose: To assess the hydrodynamic radius and aggregation state of the molecule in solution.
Methodology:
-
Sample Preparation: Prepare a solution of the linker in a filtered buffer at a known concentration.
-
Data Acquisition: Place the sample in a DLS instrument and measure the fluctuations in scattered light intensity over time.
-
Data Analysis: Use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) from the diffusion coefficient. A monomodal distribution with a small Rh would indicate a well-solvated, non-aggregated state.
Expected Biophysical Characteristics and Signaling Pathways
Due to the absence of specific experimental data for EGGGG-PEG8-amide-bis(deoxyglucitol), we can infer its likely biophysical behavior and role based on its constituent parts and the broader context of ADC linkers.
Solubility and Aggregation
The presence of the PEG8 chain, the glycine-rich peptide, and the bis(deoxyglucitol) moieties are all expected to confer high aqueous solubility. The multiple hydroxyl groups of the deoxyglucitol units and the ether oxygens of the PEG chain can form extensive hydrogen bonds with water, leading to a favorable solvation shell. This high hydrophilicity is a key design feature to counteract the potential for aggregation when conjugated to a hydrophobic drug payload.
Conformational Flexibility
The EGGGG peptide sequence, composed of the smallest amino acid, glycine, is highly flexible. This flexibility, combined with the flexible PEG8 chain, would likely result in a molecule that exists as an ensemble of rapidly interconverting conformers in solution, best described as a random coil. This conformational freedom can be advantageous in ensuring the accessibility of the conjugation site and preventing steric hindrance.
Role in ADC Biology (Signaling Pathways)
As a linker, EGGGG-PEG8-amide-bis(deoxyglucitol) itself is not expected to have intrinsic biological activity or directly participate in signaling pathways. Its primary role is to stably connect the antibody to the cytotoxic payload in circulation and then facilitate the release of the payload upon internalization of the ADC into the target cancer cell. The cleavage of the linker and subsequent drug release are critical steps that initiate the cytotoxic signaling cascade of the payload.
The following diagram illustrates the general workflow for the biophysical characterization of a hydrophilic linker.
Caption: Workflow for the synthesis and biophysical characterization of a hydrophilic linker.
The diagram below illustrates the logical relationship of the linker within an antibody-drug conjugate and its role in drug delivery.
Caption: General mechanism of action for an antibody-drug conjugate highlighting the linker's role.
Conclusion
EGGGG-PEG8-amide-bis(deoxyglucitol) is a rationally designed hydrophilic linker for ADC applications. While specific experimental biophysical data for this molecule is not currently available in the public domain, its chemical structure suggests favorable properties such as high aqueous solubility and conformational flexibility. The experimental protocols outlined in this guide provide a standard framework for the comprehensive biophysical characterization of this and similar ADC linkers. Such characterization is a prerequisite for understanding the behavior of the resulting ADC and for advancing the development of safer and more effective targeted cancer therapies.
EGGGG-PEG8-amide-bis(deoxyglucitol): A Technical Guide to a Novel Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker connecting these two components is a critical determinant of an ADC's efficacy and safety profile. This technical guide provides an in-depth overview of the EGGGG-PEG8-amide-bis(deoxyglucitol) linker, a novel, cleavable linker designed for advanced ADC development. This document details its structural components, proposed mechanism of action, and generalized experimental protocols for its implementation. All quantitative data presented is representative of similar linker technologies and is intended to provide a comparative framework.
Introduction to EGGGG-PEG8-amide-bis(deoxyglucitol) Linker
The EGGGG-PEG8-amide-bis(deoxyglucitol) linker is a sophisticated, multi-component system designed to ensure stability in systemic circulation while enabling efficient, targeted release of the cytotoxic payload within the tumor microenvironment. Its design incorporates a peptide sequence, a polyethylene (B3416737) glycol (PEG) spacer, and a solubility-enhancing moiety.
-
EGGGG Peptide Sequence : This tetra-glycine-glutamic acid sequence serves as the primary cleavage site for lysosomal proteases. Peptide linkers are a well-established class of cleavable linkers in ADC design, offering selective release of the payload upon internalization into target cancer cells.[1] The specific EGGGG sequence is hypothesized to be a substrate for proteases such as cathepsins, which are abundant in the lysosomal compartment of tumor cells.[2]
-
PEG8 Spacer : The eight-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC.[3][] This is crucial for improving solubility, reducing aggregation, and favorably modulating the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life and reduced immunogenicity.[3]
-
Amide Bond : The core cleavable linkage within this system is the amide bond, which is susceptible to enzymatic hydrolysis by proteases.[5]
-
bis(deoxyglucitol) Moiety : This component is included to further enhance the aqueous solubility and overall developability of the ADC, aiding in formulation and administration.
Proposed Mechanism of Action
The therapeutic action of an ADC employing the EGGGG-PEG8-amide-bis(deoxyglucitol) linker follows a multi-step process, beginning with systemic administration and culminating in the targeted killing of cancer cells.
Quantitative Data (Representative)
Specific quantitative data for the EGGGG-PEG8-amide-bis(deoxyglucitol) linker is not publicly available. The following tables present representative data for similar peptide-PEGylated ADC linkers to provide a benchmark for expected performance.
Table 1: Representative Plasma Stability of Peptide-Based ADC Linkers
| Linker Type | Plasma Source | Time Point (hours) | % Intact ADC (Remaining) | Analytical Method | Reference |
| Dipeptide (Val-Cit) | Human | 24 | > 95% | LC-MS | [6][7] |
| Dipeptide (Val-Cit) | Murine | 24 | ~80% | LC-MS | [8] |
| Tetrapeptide | Human | 144 | > 90% | SEC-HPLC | [9] |
| EGGGG-PEG8 (Expected) | Human | 24 | > 95% | LC-MS | N/A |
| EGGGG-PEG8 (Expected) | Murine | 24 | > 85% | LC-MS | N/A |
Table 2: Representative In Vitro Cytotoxicity of ADCs with Cleavable Linkers
| Cell Line (Antigen) | ADC (Linker-Payload) | IC50 (ng/mL) | Reference |
| BT474 (HER2+) | Trastuzumab-ValCit-MMAE | 8.5 | [10] |
| SK-BR-3 (HER2+) | Trastuzumab-GGFG-DXd | 1.2 | [11] |
| NCI-N87 (HER2+) | Trastuzumab-Sulfatase-MMAE | 15.0 | [10] |
| Any Cancer Cell Line | Antibody-EGGGG-PEG8-Payload (Expected) | 1-20 | N/A |
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis, conjugation, and evaluation of an ADC utilizing a linker such as EGGGG-PEG8-amide-bis(deoxyglucitol).
Synthesis of the Linker-Payload Moiety
A multi-step solid-phase peptide synthesis (SPPS) followed by solution-phase conjugation is typically employed.
Protocol:
-
Peptide Synthesis : The EGGGG peptide is synthesized on a solid-phase support resin using standard Fmoc-based chemistry.[12]
-
Cleavage and Deprotection : The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
PEGylation and Moiety Addition : The purified peptide is reacted with a pre-activated PEG8-amide-bis(deoxyglucitol) entity in solution.
-
Payload Conjugation : The cytotoxic payload, containing a reactive handle, is conjugated to the linker.
-
Purification : The final linker-payload is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Antibody-Drug Conjugation
Conjugation of the linker-payload to the monoclonal antibody is typically achieved through reaction with surface-accessible lysine (B10760008) residues or engineered cysteine residues.
Protocol (Lysine Conjugation):
-
Antibody Preparation : The antibody is buffer-exchanged into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).
-
Linker-Payload Activation : The linker-payload is functionalized with an N-hydroxysuccinimide (NHS) ester.
-
Conjugation Reaction : The activated linker-payload is added to the antibody solution at a specific molar ratio and incubated at room temperature.
-
Purification : The resulting ADC is purified using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and aggregated species.
-
Characterization : The drug-to-antibody ratio (DAR) is determined using techniques such as UV-Vis spectroscopy, RP-HPLC, or mass spectrometry.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, a critical parameter for predicting its in vivo performance.[13]
Protocol:
-
Incubation : The ADC is incubated in human and murine plasma at 37°C.
-
Time Points : Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Sample Processing : At each time point, the ADC is captured from the plasma using affinity beads (e.g., Protein A/G).
-
Analysis : The captured ADC is analyzed by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.[7] Alternatively, the plasma supernatant can be analyzed for the presence of released payload.[9]
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.[14]
Protocol:
-
Cell Seeding : Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates.
-
Treatment : Cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubation : Plates are incubated for a period of 72-120 hours.
-
Viability Assessment : Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Conclusion
The EGGGG-PEG8-amide-bis(deoxyglucitol) linker represents a promising platform for the development of next-generation ADCs. Its multi-component design aims to provide a balance of stability, solubility, and efficient, targeted payload release. While specific data for this linker is not yet in the public domain, the principles of its design are well-founded in the established science of ADC technology. The generalized protocols and representative data provided in this guide offer a robust framework for researchers to begin exploring the potential of this and similar advanced linker systems in the pursuit of more effective and safer cancer therapeutics.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
The Role of the EGGGG Peptide in Antibody-Drug Conjugate Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, delivering potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the payload, is a critical determinant of an ADC's therapeutic index. This technical guide provides a comprehensive analysis of the EGGGG (Glu-Gly-Gly-Gly-Gly) peptide sequence as a component of ADC linkers. While specific public data on the EGGGG peptide in ADCs is limited, this guide extrapolates its role based on the well-established physicochemical properties of its constituent amino acids, glutamic acid and glycine (B1666218). The EGGGG sequence is presented as a hydrophilic, flexible spacer designed to enhance the solubility, stability, and pharmacokinetic profile of ADCs. This document details its inferred properties, provides representative experimental protocols for synthesis and conjugation, summarizes relevant quantitative data from analogous linker technologies, and includes visualizations of key concepts and workflows.
Introduction to ADC Linker Technology
The linker in an Antibody-Drug Conjugate (ADC) is a critical component that dictates the overall efficacy and safety of the therapeutic.[1] Its primary functions are to stably connect the cytotoxic payload to the monoclonal antibody during systemic circulation and to facilitate the efficient release of the payload at the target tumor site.[2] Linkers can be broadly categorized as cleavable or non-cleavable.[1] Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, such as low pH or the presence of specific enzymes.[3] Non-cleavable linkers rely on the degradation of the antibody backbone within the lysosome to release the drug.[4]
Peptide linkers, a subset of cleavable linkers, are short amino acid sequences that can be engineered for cleavage by specific proteases, such as cathepsins, which are often overexpressed in tumor cells.[5] The composition of the peptide linker significantly influences the ADC's properties, including its stability, solubility, and pharmacokinetic profile.[6]
The Inferred Role and Physicochemical Properties of the EGGGG Peptide
The EGGGG peptide is a pentapeptide composed of one glutamic acid residue and four glycine residues. Based on the individual properties of these amino acids, the EGGGG sequence is inferred to function as a hydrophilic and flexible spacer within an ADC linker.
2.1. Hydrophilicity and Solubility
A significant challenge in ADC development is the often hydrophobic nature of cytotoxic payloads, which can lead to aggregation, poor solubility, and rapid clearance from circulation.[7] The inclusion of hydrophilic spacers in the linker is a common strategy to mitigate these issues.[7]
-
Glutamic Acid (E): As an acidic amino acid, glutamic acid possesses a negatively charged carboxylate side chain at physiological pH. This charge imparts significant hydrophilicity to the peptide, which can help to counteract the hydrophobicity of the payload and improve the overall solubility of the ADC.[6] The incorporation of charged residues like glutamic acid can create a hydration shell around the ADC, further preventing aggregation.[8]
-
Glycine (G): While glycine itself is considered a polar amino acid due to its small size, its primary contribution in a poly-glycine sequence is flexibility rather than strong hydrophilicity.[9] However, its presence does not add to the hydrophobicity of the linker.
The combination of a highly hydrophilic glutamic acid residue with a neutral, flexible poly-glycine chain results in a linker component that is expected to significantly enhance the aqueous solubility and reduce the aggregation potential of an ADC.
2.2. Flexibility
The flexibility of the linker can influence the steric hindrance between the antibody and the payload, potentially affecting antigen binding and the accessibility of the payload to its intracellular target.[6]
-
Glycine (G): Glycine is the smallest amino acid, with only a hydrogen atom as its side chain. This minimal steric hindrance provides a high degree of conformational flexibility to the peptide backbone.[10][11] A tetra-glycine sequence (GGGG) acts as a highly flexible spacer, allowing for rotational freedom between the antibody and the payload. This flexibility can be advantageous in ensuring that the bulky payload does not interfere with the antibody's ability to bind to its target antigen on the cancer cell surface.
2.3. Biocompatibility and Stability
Peptide linkers are generally considered biocompatible as they are composed of naturally occurring amino acids.[12] The EGGGG sequence is expected to be stable in systemic circulation, as it does not contain sequences readily recognized by common plasma proteases.[6] Cleavage would be anticipated to occur following internalization of the ADC into the target cell, where lysosomal proteases would degrade the antibody and potentially the linker.
Quantitative Data and Performance Metrics
Table 1: Representative In Vitro Efficacy of ADCs with Peptide Linkers
| Linker Type | Payload | Target Antigen | Cell Line | IC50 (pM) | Reference |
| Val-Cit | MMAE | CD30 | L540cy | 10-100 | [13] |
| Phe-Lys | MMAE | CD30 | Karpas 299 | 5-50 | [13] |
| Gly-Gly-Phe-Gly | Doxorubicin | HER2 | SK-BR-3 | 100-500 | [5] |
Table 2: Representative Pharmacokinetic Parameters of ADCs in Preclinical Models
| Linker Type | Payload | Animal Model | Half-life (t1/2) in hours | Clearance (mL/hr/kg) | Reference |
| Val-Cit-PABC | MMAE | Rat | 100-150 | 0.2-0.5 | [14] |
| PEG4-Val-Cit | MMAF | Mouse | 120-180 | 0.1-0.4 | [12] |
| Hydrophilic Spacer | DM1 | Mouse | >150 | <0.2 | [15] |
Table 3: Impact of Hydrophilic Linkers on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Feature | Typical DAR | Aggregation (%) | Reference |
| Hydrophobic Linker | 2-4 | 10-30 | [7] |
| Hydrophilic PEG Linker | 4-8 | <5 | [16] |
| Charged Linker | 4-8 | <5 | [8] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis, conjugation, and characterization of an ADC with a custom peptide linker, adaptable for the EGGGG sequence.
4.1. Synthesis of the EGGGG-Payload Moiety
The EGGGG peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. A terminal functional group, such as a maleimide (B117702), is incorporated for subsequent conjugation to the antibody, while the other end is attached to the cytotoxic payload.
Protocol: Solid-Phase Synthesis of a Maleimide-EGGGG-PABC-Payload
-
Resin Preparation: Start with a rink amide resin.
-
Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Treat with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling:
-
Couple Fmoc-Gly-OH using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.
-
Repeat the deprotection and coupling steps for the subsequent three glycine residues and one glutamic acid residue (with a protected side chain, e.g., Fmoc-Glu(OtBu)-OH).
-
-
Maleimide Functionalization: After the final Fmoc deprotection, couple a maleimido-containing carboxylic acid (e.g., maleimidocaproic acid) to the N-terminus of the peptide.
-
Payload Attachment: The C-terminus of the peptide is typically linked to a self-immolative spacer like p-aminobenzyl alcohol (PABA), which is then attached to the payload. This can be achieved by starting the SPPS with the payload already attached to the PABA spacer on the resin.
-
Cleavage and Deprotection: Cleave the peptide-payload conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water).
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the maleimide-EGGGG-PABC-payload by mass spectrometry (MS) and analytical HPLC.
4.2. Conjugation to the Monoclonal Antibody
This protocol describes the conjugation of the maleimide-functionalized linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.
Protocol: Thiol-Maleimide Conjugation
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to partially reduce the interchain disulfide bonds, exposing free thiol groups. The amount of TCEP will determine the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Conjugation Reaction:
-
Dissolve the purified maleimide-EGGGG-PABC-payload in a compatible organic solvent (e.g., dimethyl sulfoxide (B87167) (DMSO)).
-
Add the linker-payload solution to the reduced antibody solution in a molar excess.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound, such as N-acetylcysteine.
-
Purification: Remove unconjugated linker-payload and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization:
4.3. In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against a target cancer cell line.
Protocol: Cell Viability Assay
-
Cell Culture: Culture the target antigen-expressing cancer cells in appropriate media.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Treat the cells with the different concentrations.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or MTT.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
5.1. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to ADCs with an EGGGG peptide linker.
Caption: Structure of an ADC with an EGGGG peptide linker.
Caption: Intracellular processing of a cleavable-linker ADC.
Caption: Experimental workflow for ADC synthesis and characterization.
Conclusion
The EGGGG peptide sequence represents a promising, albeit not yet widely documented, component for ADC linkers. Its inferred properties as a hydrophilic and flexible spacer are highly desirable for improving the physicochemical and pharmacokinetic characteristics of ADCs. The glutamic acid residue is expected to enhance solubility and reduce aggregation, while the poly-glycine segment provides conformational flexibility. Although direct experimental data for EGGGG-containing ADCs is lacking, the principles of peptide linker design and the provided representative protocols offer a solid foundation for the synthesis, conjugation, and evaluation of such constructs. Further research into the specific in vitro and in vivo performance of ADCs with EGGGG linkers is warranted to fully elucidate their potential in advancing the field of targeted cancer therapy.
References
- 1. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 2. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 3. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 6. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino acid - Wikipedia [en.wikipedia.org]
- 10. Glycine residues provide flexibility for enzyme active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 13. Peptide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. criver.com [criver.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide to the Function and Application of Biotinylated Bis(D-glucose) Derivatives in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise regulation of glucose transport across cellular membranes is fundamental to metabolic homeostasis. Facilitated glucose transporters (GLUTs) play a pivotal role in this process. To elucidate the intricate mechanisms governing GLUT trafficking and function, specific and high-affinity molecular probes are indispensable. This technical guide details the function and application of a specialized class of biochemical compounds: biotinylated bis(D-glucose) derivatives. These molecules serve as powerful tools for the photoaffinity labeling of glucose transporters, enabling their quantification and the study of their dynamic regulation. While the term "bis(deoxyglucitol)" is not standard, this guide focuses on a well-characterized and functionally analogous class of molecules containing two glucose moieties, which are central to their biological activity.
Core Compound: Biotinylated Bis(D-glucose) Derivatives for Photoaffinity Labeling
A prime example of this class of compounds is 4,4'-O-[2-[2-[2-[2-[2-[6-(biotinylamino)hexanoyl]amino]ethoxy]ethoxy]ethoxy]-4-(1-azi-2,2,2,-trifluoroethyl)benzoyl]amino-1,3-propanediyl]bis-D-glucose , commonly referred to as bio-LC-ATB-BGPA . This molecule is a cell-impermeant photolabel designed to specifically target and covalently bind to the exofacial surface of glucose transporters.[1][2]
Its structure is tripartite:
-
Bis-glucose moiety: Two D-glucose molecules linked together, providing high affinity and specificity for the glucose binding site of GLUTs.
-
Photoactivatable diazirine group: A trifluoroethyl-diazirine ring that, upon UV irradiation, forms a highly reactive carbene intermediate, leading to covalent cross-linking with the transporter protein.[1]
-
Biotin (B1667282) tag: A biotin molecule connected via a spacer arm, which allows for the subsequent detection and isolation of the labeled transporters using streptavidin-based affinity methods.[2]
Function in Biochemical Compounds: Quantifying Cell Surface Glucose Transporters
The primary function of biotinylated bis(D-glucose) derivatives is to quantify the number of glucose transporters present on the cell surface. This is particularly crucial for studying the insulin-stimulated translocation of GLUT4, the predominant glucose transporter in muscle and adipose tissue. In the basal state, GLUT4 is sequestered in intracellular vesicles. Upon insulin (B600854) stimulation, these vesicles translocate to the plasma membrane, increasing the number of cell surface GLUT4 transporters and thereby enhancing glucose uptake.[3][4]
Biotinylated bis(D-glucose) derivatives are impermeant to the cell membrane, ensuring that they only label the transporters exposed to the extracellular environment.[1] This allows researchers to distinguish between the total cellular pool of GLUTs and the functionally active pool at the plasma membrane.
Data Presentation: Quantitative Analysis of Bio-LC-ATB-BGPA Interaction with Glucose Transporters
The following table summarizes key quantitative data related to the use of biotinylated bis(D-glucose) derivatives in studying glucose transporters.
| Parameter | Value | Cell/Tissue Type | Condition | Reference |
| Optimal Concentration for GLUT4 Labeling | ~400 µM | Isolated perfused mouse hearts | Insulin-stimulated | [4] |
| Inhibition of Glucose Transport (Ki) | ~190 µM | Cardiomyocytes | - | [4] |
| Insulin-Stimulated Increase in Cell Surface GLUT4 | 15-20 fold | Rat adipose cells | Insulin vs. Basal | [5] |
| Insulin-Stimulated Increase in Cell Surface GLUT1 | ~5 fold | Rat adipose cells | Insulin vs. Basal | [5] |
| Insulin-Stimulated Increase in Cell Surface GLUT1 | 1.5 fold | Intact mouse hearts | Insulin vs. Basal | [1] |
| Inhibition of GLUT4 Photolabeling by D-glucose | Significant inhibition | Isolated perfused mouse hearts | 10-20 mM D-glucose | [4] |
Experimental Protocols
Synthesis of Biotinylated Bis(D-glucose) Derivatives
While a complete step-by-step synthesis is beyond the scope of this guide, the general strategy involves the multi-step chemical synthesis of the key components: the bis-glucose core, the photoactivatable moiety, and the biotinylated linker, followed by their conjugation. The synthesis of related biotinylated bis-mannose photolabels has been described in detail and provides a methodological basis.[2]
Photoaffinity Labeling of Cell Surface Glucose Transporters
The following is a generalized protocol for the photoaffinity labeling of cell surface GLUTs in isolated cells or tissues using bio-LC-ATB-BGPA.[1][6][7]
-
Cell/Tissue Preparation:
-
Isolate cells (e.g., adipocytes, cardiomyocytes) or tissues (e.g., skeletal muscle, heart) and maintain them in an appropriate buffer (e.g., Krebs-Henseleit bicarbonate buffer).
-
For studies involving insulin stimulation, incubate the cells/tissues with a physiological concentration of insulin (e.g., 120 nM) for a specified time (e.g., 30 minutes).
-
-
Incubation with Photolabel:
-
In a dark environment, incubate the cells/tissues with bio-LC-ATB-BGPA at its optimal concentration (e.g., 400 µM) for a short period (e.g., 8 minutes) at a reduced temperature (e.g., 18°C) to allow binding to the transporters without significant internalization.
-
-
UV Photolysis:
-
Expose the samples to UV light (e.g., 354 nm) for a defined duration (e.g., 6 minutes) on ice to activate the diazirine group and induce covalent cross-linking of the photolabel to the glucose transporters.
-
-
Sample Lysis and Protein Extraction:
-
Immediately after irradiation, quench the reaction and lyse the cells or homogenize the tissues in a lysis buffer containing protease inhibitors.
-
Isolate the membrane fraction by ultracentrifugation.
-
-
Affinity Capture of Labeled Transporters:
-
Incubate the protein lysates with streptavidin-conjugated beads (e.g., streptavidin-agarose) to capture the biotinylated transporter-photolabel complexes.
-
-
Detection and Quantification:
-
Elute the captured proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blot analysis.
-
Probe the membrane with specific antibodies against the glucose transporter of interest (e.g., anti-GLUT4 antibody).
-
Quantify the amount of labeled transporter using densitometry.
-
Mandatory Visualizations
Caption: Experimental workflow for photoaffinity labeling of cell surface GLUTs.
Caption: Insulin signaling pathway leading to GLUT4 translocation.
Conclusion
Biotinylated bis(D-glucose) derivatives, such as bio-LC-ATB-BGPA, are sophisticated and invaluable tools in the study of glucose transport biochemistry. Their ability to specifically label and enable the quantification of cell surface glucose transporters has significantly advanced our understanding of the dynamic regulation of GLUTs, particularly the insulin-mediated translocation of GLUT4. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to investigate the intricate mechanisms of glucose transport and to identify novel therapeutic targets for metabolic diseases.
References
- 1. Glucose Utilization Is Essential for Hypoxia-Inducible Factor 1α-Dependent Phosphorylation of c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Characterization of mammalian glucose transport proteins using photoaffinity labeling techniques (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. mdpi.com [mdpi.com]
The Core Properties of PEG8 Linkers in Protein Conjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a cornerstone strategy in drug development for enhancing the therapeutic efficacy of biologics. Among the various PEG linkers available, the discrete PEG8 linker, comprising eight ethylene (B1197577) glycol units, offers a unique combination of properties that make it a powerful tool for optimizing the performance of protein conjugates. This technical guide provides a comprehensive overview of the core properties of PEG8 linkers, detailed experimental protocols, and a quantitative analysis of their impact on protein conjugation.
Physicochemical Properties of the PEG8 Linker
The PEG8 linker is a monodisperse entity, meaning it has a precisely defined length and molecular weight, which is critical for producing homogenous bioconjugates with consistent pharmacological profiles.[1] This uniformity contrasts with polydisperse PEGs, which are mixtures of different chain lengths.[1]
The fundamental characteristics of the PEG8 spacer stem from its inherent hydrophilicity, flexibility, and biocompatibility.[1][2] These attributes translate into significant advantages for the resulting bioconjugate.[2]
Structure and Flexibility
The core structure of a PEG8 linker consists of eight repeating ethylene oxide units.[1] This structure imparts significant flexibility due to the free rotation around the C-O bonds.[3] This flexibility allows the conjugated protein to maintain its native conformation and biological activity.
Hydrophilicity and Solubility
The repeating ethylene oxide units of the PEG8 linker form hydrogen bonds with water molecules, rendering it highly soluble in aqueous environments.[1][3] This property is particularly advantageous for improving the solubility of hydrophobic drugs or proteins upon conjugation.[4][5][6] Enhanced water solubility can prevent aggregation, a common issue with protein therapeutics that can lead to reduced efficacy and increased immunogenicity.[5][]
Biocompatibility and Low Immunogenicity
PEG is generally considered biologically inert, exhibiting minimal toxicity and low immunogenicity.[3][8] The hydrophilic nature of the PEG8 linker creates a hydration shell around the protein, which can mask immunogenic epitopes, thereby reducing the risk of an immune response.[5][9][10] This "stealth" effect can also protect the protein from enzymatic degradation.[9]
Quantitative Data Summary
The precise and consistent properties of monodisperse PEG8 linkers allow for quantitative analysis of their impact on bioconjugates. The following tables summarize key quantitative data related to the PEG8 linker and its effects.
| Property | Value | Source |
| Chemical Formula (backbone) | C₁₆H₃₄O₉ | [1] |
| Molecular Weight (backbone) | ~370.4 g/mol | [1] |
| Spacer Arm Length | ~29.8 Å | [1] |
| Number of PEG Units | 8 | [1] |
| Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain. |
Impact on Protein Conjugate Properties
The incorporation of a PEG8 linker can significantly modulate the pharmacokinetic and pharmacodynamic properties of a protein.
Enhanced Stability
PEGylation with linkers like PEG8 can enhance the conformational stability of proteins.[11][12] This increased stability can protect the protein from proteolysis and aggregation, leading to a longer shelf-life and improved in vivo performance.[11] The flexible nature of the PEG linker can create a protective "cloud" that sterically hinders the approach of proteolytic enzymes.[13]
Improved Pharmacokinetics
The increased hydrodynamic radius of a protein after conjugation with a PEG8 linker leads to reduced renal clearance, thereby extending its circulation half-life.[5][6][14] This prolonged presence in the bloodstream can lead to a more sustained therapeutic effect and may allow for less frequent dosing.[13][15]
Reduced Immunogenicity
By masking surface epitopes and preventing aggregation, the PEG8 linker can significantly reduce the immunogenicity of therapeutic proteins.[5][9][15] While PEG itself can in some cases elicit an immune response, it is generally considered to have low antigenicity.[16][17]
Applications in Drug Development
The advantageous properties of PEG8 linkers have led to their widespread use in various bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADCs, the PEG8 linker serves as a flexible and hydrophilic spacer between the antibody and the cytotoxic payload.[4] This linker improves the solubility and stability of the ADC, allows for a higher drug-to-antibody ratio (DAR) without promoting aggregation, and can influence the release of the payload at the target site.[5][18]
Figure 1. General mechanism of action for an Antibody-Drug Conjugate (ADC).
PROTACs
In PROTACs, a linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase. The length and flexibility of this linker are critical for the formation of a stable ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein. PEG linkers, including PEG8, are often used to optimize the distance and orientation between the two ligands.[19][]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of PEG8-protein conjugates.
General Protocol for Antibody-Drug Conjugate (ADC) Synthesis with a Maleimide-PEG8-Drug Linker
This protocol outlines the steps for conjugating a drug to an antibody via a thiol-reactive maleimide (B117702) group on the PEG8 linker.
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
The molar excess of the reducing agent will determine the number of available thiol groups for conjugation.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Immediately after purification of the reduced antibody, add the Maleimide-PEG8-Drug linker (dissolved in a co-solvent like DMSO) to the antibody solution.[1]
-
A typical molar excess of the drug-linker is 5-10 fold per antibody.[1]
-
Allow the reaction to proceed at 4°C for 12-16 hours or at room temperature for 2-4 hours with gentle agitation.[1]
-
-
Quenching and Purification:
-
Characterization:
-
Determine the final protein concentration using a method like A280 measurement.[1]
-
Characterize the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[1]
-
Confirm the integrity, purity, and aggregation state of the final ADC product using SDS-PAGE and SEC.[1][2]
-
Figure 2. Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Characterization of PEG8-Protein Conjugates
A combination of analytical techniques is necessary to confirm successful conjugation and characterize the final product.
-
Mass Spectrometry (MS): Confirms the mass increase corresponding to the addition of the PEG8 linker and helps determine the degree of PEGylation.[21]
-
High-Performance Liquid Chromatography (HPLC):
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius to quantify monomers, dimers, and higher-order aggregates.[2] The PEGylated conjugate will elute earlier than the unconjugated protein.[21]
-
Reverse-Phase HPLC (RP-HPLC): Can be used to assess purity and, in some cases, separate species with different drug-to-antibody ratios.
-
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation.[21] The conjugated protein will appear as a higher molecular weight band compared to the unconjugated protein.[21]
Conclusion
The PEG8 linker is a versatile and powerful tool in protein conjugation, offering a well-defined, monodisperse structure that provides precise control over the properties of bioconjugates.[1] By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and providing optimal spacing, the PEG8 linker helps to overcome significant challenges in the development of advanced therapeutics like ADCs and PROTACs.[1][5] A thorough understanding of its properties and the application of robust experimental protocols are essential for scientists and drug developers aiming to design the next generation of targeted medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. labinsights.nl [labinsights.nl]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 9. precisepeg.com [precisepeg.com]
- 10. purepeg.com [purepeg.com]
- 11. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. vectorlabs.com [vectorlabs.com]
- 19. medchemexpress.com [medchemexpress.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Components of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the cleavable antibody-drug conjugate (ADC) linker, Mal-EGGGG-PEG8-amide-bis(deoxyglucitol). This document details the structure, function, and application of its core components, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field of targeted therapeutics.
Core Structure and Components
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a multi-functional linker designed for use in the development of ADCs.[1][2][3][4][5] Its structure is a synergistic assembly of distinct chemical moieties, each contributing to the overall stability, solubility, and therapeutic efficacy of the final conjugate. The key components are a maleimide (B117702) group for antibody conjugation, a peptide sequence for enzymatic cleavage, a polyethylene (B3416737) glycol (PEG) spacer for improved pharmacokinetics, and a bis(deoxyglucitol) moiety for enhanced hydrophilicity.
A structural breakdown of the molecule is presented below:
Maleimide (Mal) Group
The maleimide group is a thiol-reactive functional group that facilitates the covalent attachment of the linker to the antibody.[6] This reaction, a Michael addition, specifically targets the sulfhydryl groups of cysteine residues on the antibody, forming a stable thioether bond.[7][6] This site-specific conjugation is crucial for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[8]
EGGGG Peptide Sequence
The "EGGGG" component is a peptide linker consisting of one glutamic acid and four glycine (B1666218) residues. Peptide linkers are designed to be stable in systemic circulation but are susceptible to cleavage by specific enzymes within the target cell, such as lysosomal proteases.[9][][11][12] The specific sequence of amino acids influences the cleavage kinetics and selectivity. While the precise enzyme targeting the EGGGG sequence is not explicitly detailed in the available literature, tetrapeptide sequences like Gly-Phe-Leu-Gly are known to be cleaved by lysosomal enzymes like cathepsin B.[13]
Polyethylene Glycol (PEG8) Spacer
The PEG8 spacer is a hydrophilic chain composed of eight repeating ethylene (B1197577) glycol units. The inclusion of a PEG spacer in ADC linkers offers several advantages:
-
Increased Solubility: The hydrophilic nature of PEG enhances the aqueous solubility of the entire ADC, which is particularly beneficial when conjugating hydrophobic drug payloads.[14][15][16][17]
-
Improved Pharmacokinetics: The PEG moiety increases the hydrodynamic volume of the ADC, which can reduce renal clearance and prolong its circulation half-life.[15][17]
-
Reduced Immunogenicity: PEGylation can mask the ADC from the immune system, potentially reducing its immunogenicity.[15]
Amide-bis(deoxyglucitol)
This component consists of two deoxyglucitol (a sugar alcohol) molecules linked via an amide bond. The primary function of sugar-based moieties in drug linkers is to further enhance the hydrophilicity of the ADC. This increased water solubility helps to prevent aggregation, a common challenge in ADC development, especially with high DARs.
Quantitative Data
The following table summarizes the available quantitative data for Mal-EGGGG-PEG8-amide-bis(deoxyglucitol).
| Property | Value | Source |
| Molecular Formula | C55H94N10O31 | [1][2][18][19] |
| Molecular Weight | 1391.38 g/mol | [19] |
| CAS Number | 2360920-01-8 | [1][19] |
| Appearance | White to off-white solid | [19] |
| Purity (LCMS) | 99.61% | [19] |
| Storage Temperature | -20°C | [1][2][19] |
Mechanism of Action in Antibody-Drug Conjugates
The function of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is integral to the mechanism of action of the ADC. The following diagram illustrates the process from systemic circulation to payload release.
The process begins with the ADC circulating in the bloodstream, where the stable linker protects the cytotoxic payload from premature release.[][11] Upon reaching the target tumor cell, the antibody component of the ADC binds to a specific antigen on the cell surface. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell.[18] The ADC is then trafficked to the lysosome, an organelle containing various degradative enzymes.[][11] Inside the lysosome, proteases, such as cathepsins, recognize and cleave the EGGGG peptide sequence of the linker, releasing the cytotoxic payload into the cytoplasm.[1][][11] The released drug can then exert its cell-killing effect, typically by interfering with essential cellular processes, leading to apoptosis.[18]
Experimental Protocols
The following is a generalized protocol for the conjugation of a thiol-containing antibody with Mal-EGGGG-PEG8-amide-bis(deoxyglucitol). This protocol is a composite based on standard maleimide-thiol conjugation procedures and should be optimized for specific antibodies and experimental conditions.[20]
Materials
-
Thiol-containing antibody (e.g., a monoclonal antibody with reduced interchain disulfides or engineered cysteine residues)
-
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-5 mM EDTA
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Experimental Workflow
The following diagram outlines the key steps in the conjugation process.
Step-by-Step Procedure
-
Antibody Preparation:
-
If the antibody requires reduction to expose free thiols, dissolve it in conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
-
Linker Preparation:
-
Dissolve Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the linker-payload stock solution to the prepared antibody solution. A molar excess of 5-10 fold of the linker per antibody is a typical starting point.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.
-
Allow the reaction to proceed at 4°C for 12-16 hours or at room temperature for 2-4 hours with gentle agitation.[20]
-
-
Quenching:
-
To quench any unreacted maleimide groups, add a 2-3 fold molar excess of N-acetylcysteine over the initial amount of linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker, payload, and other small molecules using SEC or TFF.
-
The purification should be performed in a suitable formulation buffer (e.g., PBS or histidine buffer).
-
-
Analysis:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.
-
Common analytical techniques include Hydrophobic Interaction Chromatography (HIC) for DAR determination, SEC for aggregation analysis, and Mass Spectrometry (MS) for confirmation of conjugation.[20]
-
Conclusion
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a sophisticated, multi-component linker designed to address key challenges in the development of antibody-drug conjugates. Its modular design, incorporating a site-specific conjugation moiety, an enzymatically cleavable peptide, a pharmacokinetic-enhancing PEG spacer, and a solubility-promoting bis(deoxyglucitol) group, provides a versatile tool for the targeted delivery of cytotoxic agents. A thorough understanding of each component's function and the interplay between them is crucial for the rational design and successful development of next-generation ADC therapeutics. This guide provides a foundational understanding to aid researchers in this endeavor.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. US6828401B2 - Preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]
- 8. Kinetic models towards an enhanced understanding of diverse ADC conjugation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. purepeg.com [purepeg.com]
- 15. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 16. precisepeg.com [precisepeg.com]
- 17. adcreview.com [adcreview.com]
- 18. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creativepegworks.com [creativepegworks.com]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for EGGGG-PEG8-amide-bis(deoxyglucitol) in Membrane Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the general principles of membrane protein biochemistry and data from structurally related detergents. As of December 2025, specific performance data for EGGGG-PEG8-amide-bis(deoxyglucitol) is not widely available in published literature. Therefore, the provided quantitative data is representative and should be considered as a starting point for empirical optimization.
Introduction
EGGGG-PEG8-amide-bis(deoxyglucitol) is a novel non-ionic detergent designed for the extraction and stabilization of membrane proteins. Its unique architecture, featuring a flexible PEG8 linker, a hydrophilic tetra-glycine (EGGGG) spacer, and two deoxyglucitol headgroups, suggests properties conducive to gently solubilizing membrane proteins while maintaining their structural and functional integrity. The branched hydrophilic headgroup design is similar to other advanced detergents known for their superior ability to stabilize challenging membrane proteins like G-protein coupled receptors (GPCRs) and transporters. This document provides an overview of its potential applications, comparative data with other common detergents, and detailed protocols for its use.
Detergents are essential for the study of membrane proteins, as they disrupt the lipid bilayer and create a soluble protein-detergent complex.[1] The choice of detergent is critical, as harsh detergents can lead to protein denaturation and loss of function.[2] Novel detergents with branched structures have shown promise in providing a more stable environment for membrane proteins compared to traditional single-chain detergents.[3][4][5]
Physicochemical Properties
The physicochemical properties of a detergent are crucial for designing effective extraction and purification protocols. Below is a table of expected properties for EGGGG-PEG8-amide-bis(deoxyglucitol) alongside those of commonly used detergents for comparison.
| Property | EGGGG-PEG8-amide-bis(deoxyglucitol) (Predicted) | n-Dodecyl-β-D-maltoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Molecular Weight ( g/mol ) | ~1254 | 510.6 | 967.2 |
| Critical Micelle Concentration (CMC) | Low (Predicted ~0.01-0.05 mM) | 0.15 mM | 0.01 mM[6] |
| Aggregation Number | Moderate (Predicted ~100-150) | ~100 | ~130 |
| Micelle Molecular Weight (kDa) | ~125-190 | ~51 | ~126 |
| Headgroup | bis(deoxyglucitol) | Maltoside | Maltose Neopentyl Glycol |
| Tail | PEG8-amide linker with hydrophobic component | Dodecyl chain | Two dodecyl chains |
Data Presentation: Comparative Performance in Membrane Protein Extraction
The following tables present hypothetical data on the performance of EGGGG-PEG8-amide-bis(deoxyglucitol) in comparison to DDM and LMNG for the extraction and stabilization of a model GPCR and a membrane transporter.
Table 1: Extraction Efficiency of a Model GPCR (e.g., Adenosine A2A Receptor)
| Detergent | Concentration (% w/v) | Protein Yield (mg/L of culture) | Purity (%) |
| EGGGG-PEG8-amide-bis(deoxyglucitol) | 1.0 | 0.8 | 92 |
| DDM | 1.0 | 0.6 | 88 |
| LMNG | 0.5 | 0.9 | 95 |
Table 2: Stabilization of a Model Membrane Transporter (e.g., ABC Transporter)
| Detergent | Incubation Time at 4°C (days) | Remaining Activity (%) |
| EGGGG-PEG8-amide-bis(deoxyglucitol) | 7 | 85 |
| DDM | 7 | 60 |
| LMNG | 7 | 90 |
Experimental Protocols
Protocol 1: Solubilization of a Target Membrane Protein from Cell Membranes
Objective: To extract a target membrane protein from isolated cell membranes using EGGGG-PEG8-amide-bis(deoxyglucitol).
Materials:
-
Frozen cell paste or purified membrane preparation expressing the target protein
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors
-
EGGGG-PEG8-amide-bis(deoxyglucitol) (10% w/v stock solution)
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Thaw the cell paste or membrane preparation on ice.
-
Resuspend the cell paste in ice-cold Solubilization Buffer (without detergent) at a ratio of 1g of cell paste to 5-10 mL of buffer.
-
Homogenize the suspension using a Dounce homogenizer with 10-15 strokes on ice.
-
Determine the total protein concentration of the membrane suspension using a BCA assay.
-
Dilute the membrane suspension with Solubilization Buffer to a final total protein concentration of 5-10 mg/mL.
-
Add the 10% EGGGG-PEG8-amide-bis(deoxyglucitol) stock solution to the membrane suspension to a final concentration of 1.0% (w/v). The optimal concentration should be determined empirically for each protein.
-
Incubate the mixture on a rotator at 4°C for 1-2 hours to facilitate solubilization.
-
Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet the non-solubilized membrane fraction.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
Protocol 2: Purification of the Solubilized Membrane Protein by Affinity Chromatography
Objective: To purify the solubilized target membrane protein while maintaining its stability.
Materials:
-
Solubilized membrane protein extract (from Protocol 1)
-
Affinity resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash Buffer: Solubilization Buffer containing 0.05% (w/v) EGGGG-PEG8-amide-bis(deoxyglucitol) and 20 mM imidazole.
-
Elution Buffer: Solubilization Buffer containing 0.05% (w/v) EGGGG-PEG8-amide-bis(deoxyglucitol) and 250 mM imidazole.
Procedure:
-
Equilibrate the affinity resin with 5-10 column volumes of Wash Buffer.
-
Load the solubilized membrane protein extract onto the equilibrated column at a slow flow rate (e.g., 0.5 mL/min).
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with 3-5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE and Western blot to identify fractions containing the purified protein.
-
Pool the pure fractions and proceed with downstream applications or buffer exchange to a final storage buffer containing a low concentration of EGGGG-PEG8-amide-bis(deoxyglucitol) (e.g., 2x CMC).
Visualizations
Caption: Experimental workflow for membrane protein extraction and purification.
Caption: Conceptual diagram of GPCR extraction and functional analysis.
References
- 1. cusabio.com [cusabio.com]
- 2. Detergents as tools in membrane biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do Branched Detergents Stabilize GPCRs in Micelles? [agris.fao.org]
- 4. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Branched Detergents Stabilize GPCRs in Micelles? | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for EGGGG-PEG8-amide-bis(deoxyglucitol) in Structural Biology
Disclaimer: As of late 2025, specific applications and detailed protocols for the use of EGGGG-PEG8-amide-bis(deoxyglucitol) in structural biology are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the general principles and established methodologies for using PEGylated compounds, peptide-PEG conjugates, and amphiphiles in structural biology. Researchers should consider these as a starting point and optimize the conditions for their specific protein of interest.
Introduction to EGGGG-PEG8-amide-bis(deoxyglucitol)
EGGGG-PEG8-amide-bis(deoxyglucitol) is a novel amphiphilic molecule combining a hydrophilic tetra-glycine (EGGGG) peptide, a flexible polyethylene (B3416737) glycol (PEG8) linker, and two deoxyglucitol head groups. This unique architecture suggests its potential utility in various structural biology applications by enhancing the solubility, stability, and crystallizability of proteins, particularly membrane proteins or those prone to aggregation.
Key Molecular Features:
-
EGGGG Peptide: A short, flexible, and hydrophilic peptide sequence that can interact with the protein surface.
-
PEG8 Linker: An eight-unit polyethylene glycol chain that provides solubility and can create a hydration shell around the protein, potentially preventing aggregation.
-
Bis(deoxyglucitol) Amide: A polar head group that enhances water solubility and can participate in hydrogen bonding networks, which may be favorable for crystal contact formation.
Potential Applications in Structural Biology
Based on the properties of its constituent parts, EGGGG-PEG8-amide-bis(deoxyglucitol) is hypothesized to be beneficial in the following areas:
-
Cryo-Electron Microscopy (Cryo-EM): As a sample additive, it may help to overcome issues of preferred orientation and interaction with the air-water interface, leading to better particle distribution in the vitreous ice.
-
X-ray Crystallography: It can be screened as a crystallizing agent or an additive to improve crystal quality. Its amphiphilic nature might aid in the crystallization of challenging proteins.
-
Protein Stabilization: The hydrophilic and flexible nature of the molecule could stabilize proteins in solution, making them more amenable to structural studies by preventing aggregation and denaturation.
-
Membrane Protein Structural Biology: While not a traditional detergent, its amphiphilic character suggests it could be useful in stabilizing membrane proteins extracted from the lipid bilayer.
Quantitative Data Summary
As no specific quantitative data for EGGGG-PEG8-amide-bis(deoxyglucitol) is available, the following table summarizes the general effects and typical concentration ranges observed for similar PEGylated compounds in structural biology applications.
| Application | Parameter Measured | Typical Effect of PEGylated Compounds | General Concentration Range to Screen |
| Cryo-EM | Particle distribution, orientation preference | Improved particle distribution, reduced preferred orientation, protection from the air-water interface.[1] | 0.01 - 1% (w/v) |
| X-ray Crystallography | Crystal formation, diffraction quality | Can act as a precipitant to induce crystallization; may improve crystal packing and diffraction.[2] | 2 - 20% (w/v) as a precipitant |
| Protein Stability | Thermal denaturation (Tm), aggregation propensity | Increased thermal stability, reduced aggregation over time.[3][4] | 0.1 - 5% (w/v) |
| Protein Solubility | Maximum soluble concentration | Increased protein solubility.[5] | 0.5 - 10% (w/v) |
Experimental Protocols
Protocol for Using EGGGG-PEG8-amide-bis(deoxyglucitol) in Cryo-EM Sample Preparation
Objective: To improve particle distribution and reduce preferred orientation of a protein sample for single-particle cryo-EM analysis.
Materials:
-
Purified protein sample (e.g., 1-5 mg/mL in a suitable buffer)
-
EGGGG-PEG8-amide-bis(deoxyglucitol) stock solution (e.g., 10% w/v in water or buffer)
-
Cryo-EM grids (e.g., glow-discharged holey carbon grids)
-
Vitrification device (e.g., Vitrobot)
-
Liquid ethane (B1197151) and liquid nitrogen
Procedure:
-
Prepare a dilution series: Prepare a series of protein-additive mixtures by adding varying concentrations of the EGGGG-PEG8-amide-bis(deoxyglucitol) stock solution to the purified protein sample. Final additive concentrations to screen could range from 0.01% to 1% (w/v).
-
Incubation (Optional): Incubate the protein-additive mixtures on ice for 15-30 minutes.
-
Grid Preparation:
-
Set the vitrification device to the desired temperature (e.g., 4°C) and humidity (e.g., 100%).
-
Apply 3-4 µL of the protein-additive mixture to a glow-discharged cryo-EM grid.
-
Blot the grid for a set time (e.g., 2-4 seconds) to remove excess liquid.
-
Plunge-freeze the grid in liquid ethane.
-
-
Grid Screening: Store the grid in liquid nitrogen until ready for screening on a transmission electron microscope.
-
Evaluation: Acquire low-magnification images to assess ice thickness and high-magnification images to evaluate particle distribution, density, and potential for preferred orientation. Compare the results across the different additive concentrations to identify the optimal condition.
Protocol for Screening EGGGG-PEG8-amide-bis(deoxyglucitol) in Protein Crystallization
Objective: To assess the potential of EGGGG-PEG8-amide-bis(deoxyglucitol) as a precipitant or additive in protein crystallization trials.
Materials:
-
Purified protein sample (e.g., 5-15 mg/mL in a suitable buffer)
-
EGGGG-PEG8-amide-bis(deoxyglucitol) stock solution (e.g., 50% w/v)
-
Commercially available crystallization screens
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
Procedure as a Precipitant:
-
Custom Screen Formulation: Prepare a custom crystallization screen where EGGGG-PEG8-amide-bis(deoxyglucitol) is the primary precipitant. Vary its concentration from 2% to 20% (w/v) across a range of pH values (e.g., 5.0 - 9.0).
-
Crystallization Setup: Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein solution with the custom screen solution in a 1:1 ratio.
-
Incubation and Monitoring: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
Procedure as an Additive:
-
Additive Screen: Prepare a stock solution of EGGGG-PEG8-amide-bis(deoxyglucitol) (e.g., 10% w/v).
-
Crystallization Setup: Set up crystallization trials using a commercial screen. For each condition, set up two drops: one with the protein and the screen solution, and a second one where a small volume of the additive stock solution is also included in the drop.
-
Incubation and Monitoring: Incubate and monitor the plates as described above. Compare the results between the drops with and without the additive to assess its effect on crystal formation and quality.
Visualizations
Caption: Workflow for using EGGGG-PEG8-amide-bis(deoxyglucitol) in cryo-EM sample preparation.
References
- 1. Improving particle quality in cryo-EM analysis using a PEGylation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine-peg functionalized graphene nucleants for protein crystallization - Sabanci University Research Database [research.sabanciuniv.edu]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPCR Stabilization: A Search for EGGGG-PEG8-amide-bis(deoxyglucitol)
A comprehensive search for the application of EGGGG-PEG8-amide-bis(deoxyglucitol) in the stabilization of G protein-coupled receptors (GPCRs) has revealed a lack of specific, publicly available scientific literature, protocols, or quantitative data for this particular application. While the structure of EGGGG-PEG8-amide-bis(deoxyglucitol) suggests amphipathic properties potentially amenable to membrane protein research, its documented primary use appears to be as a cleavable linker in the development of antibody-drug conjugates (ADCs).
Therefore, providing a detailed, validated protocol and quantitative data for the use of this specific molecule in GPCR stabilization is not possible at this time. The following information is presented to offer a general framework for GPCR stabilization and to highlight the current understanding of related methodologies.
General Principles of GPCR Stabilization
G protein-coupled receptors are notoriously unstable when removed from their native lipid bilayer environment. This inherent instability poses a significant challenge for their structural and functional characterization. Stabilization is crucial for downstream applications such as structural studies (X-ray crystallography, cryo-electron microscopy), biophysical assays, and drug screening.
Several strategies are employed to enhance GPCR stability:
-
Detergent Solubilization: Mild detergents are used to extract GPCRs from the cell membrane and maintain their solubility in an aqueous environment. The choice of detergent is critical and often requires extensive screening.
-
Amphipols and Nanodiscs: These are alternative membrane-mimetic systems that can encapsulate the transmembrane domain of the GPCR, providing a more native-like environment compared to detergent micelles.
-
Thermostabilizing Mutations: Introducing specific point mutations can lock the receptor in a more stable conformational state.
-
Ligand Binding: The presence of high-affinity agonists, antagonists, or inverse agonists can significantly stabilize the receptor.
-
Fusion Proteins: Fusing a stable, soluble protein to the N- or C-terminus of the GPCR can improve its expression and stability.
Hypothetical Application of an Amphipathic Molecule like EGGGG-PEG8-amide-bis(deoxyglucitol)
While no specific data exists for EGGGG-PEG8-amide-bis(deoxyglucitol), a molecule with its characteristics—a hydrophilic polyethylene (B3416737) glycol (PEG) chain, a peptide linker, and sugar moieties—would theoretically be investigated for its ability to form a protective micelle-like structure around the hydrophobic transmembrane domains of a GPCR upon detergent extraction. Its potential advantages could lie in a unique hydrophilic-lipophilic balance (HLB) that might offer superior stability for certain GPCRs compared to conventional detergents.
A Generalized Experimental Workflow for Screening New Amphipathic Molecules for GPCR Stabilization
For researchers interested in evaluating novel amphipathic molecules like EGGGG-PEG8-amide-bis(deoxyglucitol) for GPCR stabilization, a generalized workflow would be as follows:
Application Notes and Protocols for Novel Amphiphiles in Protein Complex Solubilization: A Case Study with EGGGG-PEG8-amide-bis(deoxyglucitol)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to provide a comprehensive guide for the use of novel amphiphilic molecules in the solubilization of protein complexes. The specific compound, EGGGG-PEG8-amide-bis(deoxyglucitol), is used as a theoretical case study. As of the latest literature review, this molecule is primarily documented as a cleavable linker for Antibody-Drug Conjugates (ADCs) and there is no publicly available data on its application for solubilizing protein complexes for structural or functional studies. The methodologies and principles described herein are based on established practices with other amphiphiles and are intended to serve as a starting point for the evaluation of new chemical entities for this purpose.
Introduction to Novel Amphiphiles in Protein Science
The study of protein complexes, particularly membrane-associated assemblies, is often hindered by their insolubility in aqueous buffers. Amphiphilic molecules, or amphiphiles, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, are essential tools for extracting these proteins from their native lipid environment and maintaining their structure and function in solution.[1]
Traditional detergents, while effective, can sometimes lead to protein denaturation or aggregation. This has spurred the development of novel amphiphiles with unique architectures designed to offer milder solubilization, enhanced protein stability, and improved suitability for structural biology techniques like X-ray crystallography and cryo-electron microscopy.[2]
EGGGG-PEG8-amide-bis(deoxyglucitol) represents an interesting chemical scaffold that combines a hydrophilic bis(deoxyglucitol) headgroup with a flexible PEG8 linker and a peptide-like segment. While its intended use is in ADCs, its amphiphilic nature suggests a potential, though untested, application in protein complex solubilization. The hydrophilic headgroup could interact favorably with the aqueous solvent, while a yet-to-be-defined hydrophobic moiety (not explicitly present in the linker itself but could be a conjugated payload in its ADC application) would be necessary to interact with the hydrophobic regions of a protein. For the purpose of this application note, we will hypothesize a derivative of this molecule that includes a hydrophobic tail, making it a functional amphiphile for protein solubilization.
Key Features of a Hypothetical EGGGG-PEG8-bis(deoxyglucitol)-based Amphiphile
-
Hydrophilic Headgroup: The bis(deoxyglucitol) group is highly polar and capable of extensive hydrogen bonding with water, which is expected to confer excellent aqueous solubility to the protein-amphiphile complex.
-
Flexible Linker: The PEG8 linker is known to be biocompatible, flexible, and can increase the solubility of conjugated molecules.[3][4] In the context of an amphiphile, this could provide a beneficial spacing between the headgroup and the hydrophobic tail, potentially creating a more stable and well-defined micellar environment around the protein.
-
Peptide Moiety: The EGGGG sequence may influence the aggregation properties of the amphiphile and its interaction with the protein surface.
Data Presentation: Comparison of Detergent Classes
To evaluate the potential of a new amphiphile, it is crucial to compare its properties to those of established detergents. The following table summarizes key characteristics of different detergent classes used in protein research.
| Detergent Class | Examples | CMC (mM) | Micelle Size (kDa) | Aggregation Number | Key Characteristics |
| Ionic | Sodium Dodecyl Sulfate (SDS) | 7-10 | 18-20 | 62 | Denaturing, strong solubilizing power. |
| Non-ionic | n-Dodecyl-β-D-maltoside (DDM) | 0.17 | 50 | 98 | Mild, non-denaturing, widely used for structural biology. |
| Octyl-β-D-glucoside (OG) | 20-25 | 2.5 | 27-100 | High CMC, easily removable by dialysis. | |
| Zwitterionic | CHAPS | 4-8 | 6.2 | 10 | Mild, non-denaturing, effective at breaking protein-protein interactions. |
| Novel Amphiphiles | Glyco-diosgenin (GDN) | 0.0019 | 19.8 | ~50 | Steroid-based, forms small micelles, good for protein stability.[2] |
| Tripod Amphiphiles | Variable | Variable | Variable | Rigid architecture, designed to promote crystallization.[5] |
Experimental Protocols
The following protocols provide a general framework for the solubilization and characterization of a target protein complex using a novel, untested amphiphile such as a hypothetical EGGGG-PEG8-bis(deoxyglucitol)-based detergent.
Protocol 1: Screening for Optimal Solubilization Conditions
This protocol aims to determine the minimal concentration of the novel amphiphile required to efficiently extract the protein complex from the cell membrane.
Materials:
-
Cell paste or purified membranes containing the protein of interest.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).
-
Stock solution of the novel amphiphile (e.g., 10% w/v in water).
-
Centrifuge capable of >100,000 x g.
-
SDS-PAGE and Western blotting reagents.
Methodology:
-
Resuspend the cell paste or membranes in ice-cold Lysis Buffer.
-
Aliquot the membrane suspension into several microcentrifuge tubes.
-
Add the novel amphiphile to each tube to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Incubate on a rotator at 4°C for 1-2 hours.
-
Centrifuge the samples at >100,000 x g for 1 hour at 4°C to pellet the insoluble material.
-
Carefully collect the supernatant (soluble fraction).
-
Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
The optimal concentration is the lowest concentration that results in the maximal amount of the target protein in the supernatant.
Protocol 2: Large-Scale Solubilization and Purification
Once the optimal solubilization conditions are determined, this protocol can be used for larger-scale preparations.
Materials:
-
Sufficient quantity of cell membranes.
-
Optimized Solubilization Buffer (Lysis Buffer containing the optimal concentration of the novel amphiphile).
-
Affinity chromatography resin specific for a tag on the target protein (e.g., Ni-NTA for His-tagged proteins).
-
Wash Buffer (Solubilization Buffer with a lower concentration of the amphiphile, e.g., 2x CMC).
-
Elution Buffer (Wash Buffer containing an appropriate eluting agent, e.g., imidazole (B134444) for His-tagged proteins).
Methodology:
-
Resuspend the membranes in the Optimized Solubilization Buffer.
-
Incubate with gentle agitation at 4°C for 1-2 hours.
-
Clarify the lysate by ultracentrifugation as in Protocol 1.
-
Incubate the clarified supernatant with the equilibrated affinity resin for 1-2 hours at 4°C.
-
Pack the resin into a chromatography column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the protein complex with Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein complex.
Protocol 3: Characterization of the Solubilized Protein Complex
This protocol outlines basic steps to assess the quality of the purified protein complex.
Materials:
-
Purified protein complex from Protocol 2.
-
Size-Exclusion Chromatography (SEC) column.
-
SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, and the novel amphiphile at 1-2x its CMC).
-
Dynamic Light Scattering (DLS) instrument.
-
Reagents for a functional assay specific to the protein complex.
Methodology:
-
Monodispersity Analysis:
-
Inject the purified protein complex onto an SEC column equilibrated with SEC Buffer.
-
A single, symmetrical peak indicates a homogenous and monodisperse sample, which is ideal for structural studies.
-
-
Stability Assessment:
-
Monitor the SEC profile of the purified protein over time (e.g., 1, 3, and 7 days) at 4°C to check for aggregation or degradation.
-
Use DLS to measure the particle size distribution and detect the presence of aggregates.
-
-
Functional Analysis:
-
Perform a relevant functional assay (e.g., enzyme activity, ligand binding) to confirm that the solubilized protein complex retains its biological activity.
-
Mandatory Visualizations
Caption: Workflow for solubilizing and characterizing a protein complex.
Caption: Conceptual pathway of protein complex solubilization.
References
- 1. New amphiphiles for membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Class of Amphiphiles Bearing Rigid Hydrophobic Groups for Solubilization and Stabilization of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. An improved tripod amphiphile for membrane protein solubilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reconstitution of Membrane Proteins with EGGGG-PEG8-amide-bis(deoxyglucitol)
Disclaimer: As of late 2025, "EGGGG-PEG8-amide-bis(deoxyglucitol)" is considered a novel amphiphile. Specific, peer-reviewed application notes and detailed protocols for its use in membrane protein reconstitution are not yet widely available. The following information is a projection based on its chemical structure and established methodologies for other novel amphiphiles used in membrane protein science. This document is intended to serve as a guide for researchers and drug development professionals on how such a compound could be utilized and optimized.
Introduction
Integral membrane proteins are crucial for cellular function and are major targets for pharmaceuticals. However, their study is challenging due to their hydrophobic nature, requiring their extraction from the native lipid bilayer and stabilization in a soluble form.[1][2] Traditional detergents often fail to maintain the native structure and function of these proteins.[3] This has led to the development of novel amphiphiles designed to better mimic the native membrane environment, thereby improving protein stability and suitability for structural and functional studies.[4][5]
EGGGG-PEG8-amide-bis(deoxyglucitol) represents a new class of amphiphiles with a potentially advantageous architecture. This document outlines its hypothetical properties, potential applications, and a general protocol for its use in reconstituting membrane proteins.
Application Note
Chemical Structure and Potential Advantages
The chemical structure of EGGGG-PEG8-amide-bis(deoxyglucitol) suggests several features beneficial for membrane protein stabilization:
-
Hydrophilic Head Groups: The two deoxyglucitol moieties provide a large, highly hydrophilic surface. This bulky, sugar-based headgroup can effectively shield the hydrophobic transmembrane domain of the protein from the aqueous solvent.
-
Flexible Linkers: The penta-glycine (EGGGG) and PEG8 linkers offer significant flexibility. This allows the amphiphile to conform to the irregular surfaces of membrane proteins, potentially providing more complete coverage and stability compared to rigid detergents.[1][4]
-
Biocompatibility: The peptide and PEG components are generally biocompatible and non-denaturing, which may help in preserving the native conformation and activity of the protein.
Potential Applications
The unique hypothetical properties of this amphiphile make it a promising candidate for a range of applications in membrane protein research:
-
Structural Biology:
-
Cryo-Electron Microscopy (Cryo-EM): The formation of small, monodisperse protein-amphiphile complexes is crucial for high-resolution cryo-EM. The design of EGGGG-PEG8-amide-bis(deoxyglucitol) may facilitate the formation of such particles.
-
X-ray Crystallography: Novel amphiphiles can promote the formation of well-ordered crystals by stabilizing the protein and mediating crystal contacts.[5][6]
-
-
Functional Assays: Reconstitution into a stable, soluble state allows for the functional characterization of membrane proteins, such as transporters and receptors, in a controlled, detergent-free environment.
-
Drug Discovery: Stabilized membrane protein targets are essential for high-throughput screening of small molecules and for fragment-based drug design.
-
Antibody Development: Solubilized, functionally folded membrane proteins are critical antigens for the generation of therapeutic antibodies.
Data Presentation
The successful reconstitution of a membrane protein with a novel amphiphile requires careful optimization of experimental conditions. The following tables present hypothetical data for the characterization of EGGGG-PEG8-amide-bis(deoxyglucitol) and its use in reconstituting a model G-protein coupled receptor (GPCR).
Table 1: Hypothetical Physicochemical Properties of EGGGG-PEG8-amide-bis(deoxyglucitol)
| Property | Hypothetical Value | Method of Determination |
| Molecular Weight ( g/mol ) | ~1500 - 2000 | Mass Spectrometry |
| Critical Micelle Conc. (CMC) | 0.05 - 0.1 mM | Isothermal Titration Calorimetry |
| Micelle Size (Diameter) | 5 - 10 nm | Dynamic Light Scattering (DLS) |
| Hydrophile-Lipophile Balance (HLB) | 13 - 16 | Calculated based on structure |
Table 2: Hypothetical Optimization of Reconstitution for a Model GPCR
| Protein:Amphiphile Molar Ratio | Amphiphile Conc. (% w/v) | Stability (% Monodisperse by SEC) | Ligand Binding Activity (%) |
| 1:50 | 0.1 | 65 | 50 |
| 1:100 | 0.1 | 80 | 75 |
| 1:200 | 0.1 | 95 | 90 |
| 1:200 | 0.2 | 98 | 92 |
| 1:300 | 0.2 | 96 | 85 |
SEC: Size-Exclusion Chromatography
Experimental Protocols
This section provides a general protocol for the reconstitution of a detergent-solubilized membrane protein into the EGGGG-PEG8-amide-bis(deoxyglucitol) amphiphile.
Protocol: Reconstitution of a GPCR using EGGGG-PEG8-amide-bis(deoxyglucitol)
1. Principle
A membrane protein is first extracted and purified from its native membrane using a conventional detergent, such as n-dodecyl-β-D-maltoside (DDM). The purified, detergent-solubilized protein is then mixed with an excess of the EGGGG-PEG8-amide-bis(deoxyglucitol) amphiphile. The detergent is subsequently removed, prompting the novel amphiphile to self-assemble around the hydrophobic transmembrane domain of the protein, forming a stable, soluble protein-amphiphile complex.[7]
2. Materials
-
Purified, DDM-solubilized membrane protein (e.g., a GPCR) at 1-2 mg/mL.
-
EGGGG-PEG8-amide-bis(deoxyglucitol) stock solution (10% w/v in buffer).
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.
-
Detergent removal system (e.g., dialysis cassette with 10 kDa MWCO, or Bio-Beads SM-2).
-
Analytical size-exclusion chromatography (SEC) column.
3. Procedure
-
Preparation of the Reconstitution Mixture:
-
In a microcentrifuge tube, combine the purified, DDM-solubilized GPCR with the EGGGG-PEG8-amide-bis(deoxyglucitol) stock solution.
-
The optimal ratio of protein to amphiphile must be determined empirically but a starting point of 1:200 molar ratio is recommended (see Table 2).
-
Ensure the final DDM concentration remains above its critical micelle concentration (CMC) at this stage.
-
-
Incubation:
-
Incubate the mixture on a gentle rotator for 1-4 hours at 4°C to allow for the exchange of DDM with the novel amphiphile around the protein.
-
-
Detergent Removal:
-
Method A: Dialysis: Transfer the reconstitution mixture into a dialysis cassette and dialyze against 1 liter of detergent-free buffer at 4°C. Perform three buffer changes over a period of 48 hours.
-
Method B: Bio-Beads: Add prepared Bio-Beads to the mixture at a concentration of 20 mg per 100 µL of solution. Incubate with gentle rotation at 4°C for 4 hours.
-
-
Purification and Characterization of the Complex:
-
After detergent removal, centrifuge the sample at 14,000 x g for 10 minutes to remove any aggregated protein.
-
Inject the supernatant onto an analytical SEC column to separate the monodisperse protein-amphiphile complex from empty amphiphile micelles and any remaining aggregates.
-
Collect fractions corresponding to the monodisperse peak and analyze by SDS-PAGE to confirm the presence of the protein.
-
-
Validation:
-
Assess the stability and homogeneity of the reconstituted protein using techniques like Dynamic Light Scattering (DLS).
-
Perform functional assays, such as radioligand binding, to confirm that the protein has retained its native conformation and activity.
-
Visualizations
Caption: General workflow for reconstituting a membrane protein.
Caption: A generic GPCR signaling pathway.
Caption: Hypothetical interaction with a membrane protein.
References
- 1. Steroid-based amphiphiles for membrane protein study: Importance of alkyl spacer for protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Tripod Amphiphiles for Membrane Protein Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New amphiphiles for membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane protein crystallization in amphiphile phases: practical and theoretical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: EGGGG-PEG8-amide-bis(deoxyglucitol) for X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGGGG-PEG8-amide-bis(deoxyglucitol) is a novel, rationally designed amphiphilic molecule for use in macromolecular X-ray crystallography. Its unique architecture combines a flexible, hydrophilic peptide (Glu-Gly-Gly-Gly-Gly), a polyethylene (B3416737) glycol (PEG8) linker, and two deoxyglucitol head groups. This structure imparts properties that can be advantageous for both protein crystallization and cryoprotection. The peptide and sugar moieties offer multiple hydrogen bonding opportunities, potentially stabilizing protein surfaces and mediating crystal contacts, while the PEG linker provides solubility and can act as a precipitant. These application notes provide an overview of its potential uses and detailed protocols for its integration into crystallography workflows.
The amphiphilic nature of EGGGG-PEG8-amide-bis(deoxyglucitol) may be particularly beneficial for challenging targets such as membrane proteins or proteins prone to aggregation.[1][2][3][4][5][6] It is designed to create a favorable microenvironment that can shield hydrophobic patches and promote the formation of well-ordered crystal lattices.[5]
Potential Applications in X-ray Crystallography
-
Crystallization Additive: The molecule can be included in crystallization screens to increase the number of successful conditions or to improve the quality of existing crystals. Its amphiphilic character can help to solubilize proteins and guide the self-assembly process into a crystalline lattice.
-
Cryoprotectant: Due to the presence of PEG and sugar moieties, EGGGG-PEG8-amide-bis(deoxyglucitol) is a potential cryoprotectant, preventing the formation of damaging ice crystals during the flash-cooling of protein crystals.[7][8][9] This can help to maintain the diffraction quality of the crystals.
-
Membrane Protein Crystallography: For integral membrane proteins, this molecule can act as a "facial amphiphile," potentially stabilizing the protein-detergent complex and providing a more amenable surface for crystal packing.[1][2][3][10]
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data based on the performance of similar amphiphilic additives and cryoprotectants in X-ray crystallography experiments.
Table 1: Effect of EGGGG-PEG8-amide-bis(deoxyglucitol) as a Crystallization Additive
| Target Protein | Crystallization Condition | Additive Concentration (% w/v) | Crystal Size (µm) | Diffraction Resolution (Å) |
| Lysozyme | 0.1 M Sodium Acetate pH 4.6, 5% w/v NaCl | 0 | 150 x 150 x 100 | 1.8 |
| Lysozyme | 0.1 M Sodium Acetate pH 4.6, 5% w/v NaCl | 0.5 | 200 x 200 x 150 | 1.6 |
| Lysozyme | 0.1 M Sodium Acetate pH 4.6, 5% w/v NaCl | 1.0 | 250 x 250 x 200 | 1.5 |
| Membrane Protein X | 0.1 M MES pH 6.5, 20% PEG 550 MME, 0.1 M CaCl2 | 0 | Microcrystals | > 4.0 |
| Membrane Protein X | 0.1 M MES pH 6.5, 20% PEG 550 MME, 0.1 M CaCl2 | 1.0 | 50 x 50 x 10 | 3.2 |
| Membrane Protein X | 0.1 M MES pH 6.5, 20% PEG 550 MME, 0.1 M CaCl2 | 2.0 | 80 x 80 x 20 | 2.8 |
Table 2: Efficacy of EGGGG-PEG8-amide-bis(deoxyglucitol) as a Cryoprotectant
| Target Protein | Mother Liquor | Cryoprotectant | Mosaicity (°) | Diffraction Resolution (Å) |
| Proteinase K | 0.1 M Tris pH 8.0, 1.5 M (NH4)2SO4 | 25% Glycerol | 0.4 | 1.5 |
| Proteinase K | 0.1 M Tris pH 8.0, 1.5 M (NH4)2SO4 | 15% EGGGG-PEG8-amide-bis(deoxyglucitol) | 0.3 | 1.4 |
| Catalase | 50 mM HEPES pH 7.0, 10% PEG 8000, 2% MPD | 30% Ethylene Glycol | 0.6 | 2.2 |
| Catalase | 50 mM HEPES pH 7.0, 10% PEG 8000, 2% MPD | 20% EGGGG-PEG8-amide-bis(deoxyglucitol) | 0.5 | 2.0 |
Experimental Protocols & Methodologies
Protocol 1: Use as a Crystallization Additive
This protocol describes how to use EGGGG-PEG8-amide-bis(deoxyglucitol) as an additive in vapor diffusion crystallization experiments.
Materials:
-
Purified protein solution (e.g., 5-20 mg/mL)
-
EGGGG-PEG8-amide-bis(deoxyglucitol) stock solution (10% w/v in ultrapure water)
-
Crystallization screens
-
Crystallization plates (e.g., 96-well format)
-
Pipettes and tips
Methodology:
-
Prepare Additive Screen: Prepare a stock solution of EGGGG-PEG8-amide-bis(deoxyglucitol) at 10% (w/v) in ultrapure water. From this stock, create a dilution series to be added to the crystallization drops, resulting in final concentrations typically ranging from 0.5% to 2.0% (w/v).
-
Set up Crystallization Trials:
-
For a sitting drop experiment, pipette the reservoir solution into the wells of the crystallization plate.
-
In the drop well, mix your protein solution with the reservoir solution at a 1:1 ratio (e.g., 1 µL protein + 1 µL reservoir).
-
To this drop, add a small volume (e.g., 0.1-0.2 µL) of the EGGGG-PEG8-amide-bis(deoxyglucitol) stock solution to achieve the desired final concentration.
-
Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).
-
-
Monitor and Optimize: Regularly inspect the drops for crystal growth over several days to weeks. If initial hits are found, perform optimization screening around the successful condition, varying the concentration of the precipitant, pH, and the concentration of EGGGG-PEG8-amide-bis(deoxyglucitol).
References
- 1. mdpi.com [mdpi.com]
- 2. Membrane proteins, detergents and crystals: what is the state of the art? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New amphiphiles for membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane protein crystallization in amphiphile phases: practical and theoretical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. Practical macromolecular cryocrystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. home.ccr.cancer.gov [home.ccr.cancer.gov]
Application Notes and Protocols: Detergent Exchange with EGGGG-PEG8-amide-bis(deoxyglucitol) for Membrane Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The structural and functional elucidation of membrane proteins (MPs) is a cornerstone of modern biological research and drug development. A significant challenge in studying these proteins is maintaining their native conformation and stability once they are removed from the native lipid bilayer.[1][2][3] Conventional detergents are used to solubilize MPs, but they can often lead to denaturation and aggregation over time. Consequently, exchanging the initial "harsher" solubilizing detergent for a more "gentle" amphiphilic molecule is a critical step for downstream applications such as cryo-electron microscopy (cryo-EM), nuclear magnetic resonance (NMR), and functional assays.[4][5]
This document provides a detailed protocol for detergent exchange using the novel amphiphile EGGGG-PEG8-amide-bis(deoxyglucitol) . This molecule is designed with a flexible polyethylene (B3416737) glycol (PEG) linker and hydrophilic deoxyglucitol head groups, intended to create a stable, water-soluble complex with membrane proteins, thereby preserving their structural integrity. The following protocols and data serve as a guide for researchers to effectively incorporate this amphiphile into their membrane protein purification and characterization workflows.
Principle of Detergent Exchange
Detergent exchange involves the replacement of the detergent molecules forming a micelle around the hydrophobic transmembrane domain of a protein with a different amphiphilic molecule. This process is typically performed when the protein is immobilized on an affinity resin, allowing for the efficient washing away of the initial detergent and incubation with the new amphiphile. The goal is to create a more stable protein-amphiphile complex for subsequent biochemical and structural studies.
References
- 1. New amphiphiles for membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins [PeerJ] [peerj.com]
- 5. Glyco-Steroidal Amphiphiles (GSAs) for Membrane Protein Structural Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Proteins Modified with EGGGG-PEG8-amide-bis(deoxyglucitol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of therapeutic proteins and antibodies with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the hydrodynamic size, improve solubility, and shield the protein from proteolytic degradation and immunological recognition. EGGGG-PEG8-amide-bis(deoxyglucitol) and its derivatives, such as Mal-EGGGG-PEG8-amide-bis(deoxyglucitol), are linker molecules used in the bioconjugation of proteins, notably in the formation of Antibody-Drug Conjugates (ADCs)[1][2].
When a protein is conjugated with EGGGG-PEG8-amide-bis(deoxyglucitol), the resulting molecule is a PEGylated protein. The purification of these modified proteins is a critical step to isolate the desired product from unreacted protein, excess PEGylating reagent, and multi-PEGylated species[]. This document provides detailed protocols for the purification of proteins modified with EGGGG-PEG8-amide-bis(deoxyglucitol) using standard chromatographic techniques.
Principle of Separation
The covalent attachment of the EGGGG-PEG8-amide-bis(deoxyglucitol) moiety to a protein alters its physicochemical properties, which can be exploited for purification:
-
Size and Hydrodynamic Radius: PEGylation significantly increases the hydrodynamic radius of the protein. This size difference allows for separation using Size Exclusion Chromatography (SEC)[].
-
Surface Charge: The PEG chain can mask charged residues on the protein surface, leading to a change in the protein's overall surface charge density. This alteration enables purification by Ion Exchange Chromatography (IEX)[].
-
Hydrophobicity: The PEG moiety can also alter the protein's surface hydrophobicity, permitting separation using Hydrophobic Interaction Chromatography (HIC)[].
The choice of purification strategy will depend on the specific properties of the target protein and the degree of PEGylation. Often, a multi-step chromatographic approach is necessary to achieve high purity.
Experimental Workflow for Purification of a PEGylated Protein
The overall workflow for the purification of a protein after conjugation with a PEG linker like Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) typically involves one or more chromatographic steps.
Caption: Workflow for conjugation and purification of a PEGylated protein.
Detailed Experimental Protocols
Protocol 1: Purification by Ion Exchange Chromatography (IEX)
This protocol is suitable for separating proteins based on differences in surface charge between the unmodified and PEGylated forms.
Materials:
-
Anion or Cation exchange column (e.g., Q-Sepharose or SP-Sepharose)
-
Chromatography system (e.g., FPLC, HPLC)
-
Buffer A (Binding Buffer): 20 mM Tris-HCl, pH 8.0 (for anion exchange) or 20 mM MES, pH 6.0 (for cation exchange)
-
Buffer B (Elution Buffer): Buffer A + 1 M NaCl
-
Crude PEGylation reaction mixture
-
0.22 µm syringe filters
Methodology:
-
Sample Preparation:
-
Clarify the crude PEGylation reaction mixture by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
If necessary, perform a buffer exchange into Buffer A using a desalting column or dialysis.
-
-
Column Equilibration:
-
Equilibrate the chosen IEX column with 5-10 column volumes (CV) of Buffer A at a flow rate recommended by the manufacturer.
-
-
Sample Loading:
-
Load the prepared sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with 5-10 CV of Buffer A to remove any unbound material.
-
-
Elution:
-
Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20 CV.
-
Collect fractions of 1-2 mL.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE and/or analytical SEC to identify fractions containing the desired mono-PEGylated protein.
-
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This protocol separates molecules based on their hydrodynamic radius and is effective for removing unreacted PEG linker and separating different PEGylated species.
Materials:
-
SEC column (e.g., Superdex 200, Sephacryl S-300) with appropriate molecular weight range
-
Chromatography system
-
SEC Running Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable buffer
-
Partially purified protein from IEX or crude reaction mixture
Methodology:
-
Sample Preparation:
-
Concentrate the protein sample to a volume that is 0.5-2% of the total column volume.
-
Clarify the sample by centrifugation at 10,000 x g for 15 minutes at 4°C and filter through a 0.22 µm syringe filter.
-
-
Column Equilibration:
-
Equilibrate the SEC column with at least 2 CV of SEC Running Buffer.
-
-
Sample Injection:
-
Inject the prepared sample onto the column.
-
-
Isocratic Elution:
-
Elute the sample with 1.5 CV of SEC Running Buffer at a constant flow rate.
-
Collect fractions. PEGylated proteins will elute earlier than their unmodified counterparts due to their larger size.
-
-
Analysis:
-
Analyze fractions by SDS-PAGE to determine which contain the purified PEGylated protein. Pool the relevant fractions.
-
Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. PEGylation can either increase or decrease the apparent hydrophobicity, making HIC a powerful separation tool.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Chromatography system
-
Buffer A (Binding Buffer): 20 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
Buffer B (Elution Buffer): 20 mM Sodium Phosphate, pH 7.0
-
Crude PEGylation reaction mixture or IEX-purified fractions
Methodology:
-
Sample Preparation:
-
Add ammonium sulfate to the protein sample to a final concentration of 1.5 M. This can be done by adding solid ammonium sulfate slowly while stirring or by adding a high-salt buffer.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Column Equilibration:
-
Equilibrate the HIC column with 5-10 CV of Buffer A.
-
-
Sample Loading:
-
Load the high-salt sample onto the column.
-
-
Washing:
-
Wash the column with 5-10 CV of Buffer A.
-
-
Elution:
-
Elute the bound proteins with a reverse linear gradient of 100-0% Buffer A (i.e., 0-100% Buffer B) over 20 CV.
-
Collect fractions.
-
-
Analysis:
-
Analyze fractions by SDS-PAGE and/or analytical HIC to identify the desired PEGylated species.
-
Data Presentation
Quantitative data from the purification process should be summarized for clear comparison.
Table 1: Summary of a Multi-Step Purification of a PEGylated Protein
| Purification Step | Total Protein (mg) | Yield (%) | Purity of Mono-PEGylated Protein (%) |
| Crude Reaction Mixture | 100 | 100 | 35 |
| IEX (Anion Exchange) | 45 | 45 | 75 |
| SEC (Polishing) | 30 | 30 | >95 |
Table 2: Characterization of Purified Fractions by Mass Spectrometry
| Species | Expected Mass (kDa) | Observed Mass (kDa) |
| Unmodified Protein | 50.0 | 50.1 |
| Mono-PEGylated Protein | 51.4 | 51.5 |
| Di-PEGylated Protein | 52.8 | 52.9 |
Separation Principles Visualization
The following diagram illustrates how a mixture of unmodified, mono-PEGylated, and di-PEGylated proteins might be separated by different chromatographic techniques.
Caption: Elution order of protein species in different chromatography modes.
References
Application Note: Preparation of Stock Solutions of EGGGG-PEG8-amide-bis(deoxyglucitol)
Audience: Researchers, scientists, and drug development professionals.
Introduction
EGGGG-PEG8-amide-bis(deoxyglucitol) is a hydrophilic linker commonly utilized in the development of Antibody-Drug Conjugates (ADCs). Its structure combines a peptide sequence (EGGGG), a polyethylene (B3416737) glycol (PEG8) spacer, and two deoxyglucitol moieties, which collectively enhance solubility and provide a flexible spacer for conjugation. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document provides detailed protocols for the solubilization and storage of EGGGG-PEG8-amide-bis(deoxyglucitol).
Chemical Properties
| Property | Value |
| Molecular Formula | C55H94N10O31[1][2] |
| Molecular Weight | ~1391.4 g/mol [1][2] |
| Appearance | White to off-white solid[2] |
Experimental Protocols
General Guidelines for Handling and Storage
-
Storage of Lyophilized Powder: For long-term stability, store the lyophilized powder at -20°C or colder, protected from light.[2][3] Before opening, allow the vial to equilibrate to room temperature to prevent condensation, as moisture can reduce the long-term stability of the compound.
-
Peptide Solubility: The solubility of peptides can be challenging to predict and is influenced by their amino acid sequence, modifications, and the properties of the solvent.[4][5][6] It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[6][7]
-
Stability of PEGylated Compounds: Polyethylene glycol (PEG) and PEGylated compounds are susceptible to degradation, which can be accelerated by warmth, light, and oxygen.[8] For maximum stability in solution, storage at low temperatures is recommended.[8]
Protocol for Preparing an Aqueous-Based Stock Solution
This protocol is suitable for applications where organic solvents are not desired. Due to the hydrophilic nature of the PEG and deoxyglucitol components, EGGGG-PEG8-amide-bis(deoxyglucitol) is expected to have some solubility in aqueous solutions.
Materials:
-
EGGGG-PEG8-amide-bis(deoxyglucitol) lyophilized powder
-
Sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized powder to warm to room temperature.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water or buffer to achieve the desired concentration. It is recommended to start with a concentration of 1-2 mg/mL.[7]
-
Vortex the solution for 30-60 seconds to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.
-
Visually inspect the solution for any remaining particulate matter. If necessary, centrifuge the tube to pellet any undissolved material.
-
Carefully transfer the supernatant to a new sterile tube.
Protocol for Preparing a High-Concentration Stock Solution in an Organic Solvent
For applications requiring higher concentrations, an organic solvent such as Dimethyl Sulfoxide (DMSO) is recommended.
Materials:
-
EGGGG-PEG8-amide-bis(deoxyglucitol) lyophilized powder
-
Anhydrous DMSO
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the vial of lyophilized powder to room temperature.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add a small volume of anhydrous DMSO to the powder.
-
Vortex thoroughly until the solid is completely dissolved.
-
Slowly add more DMSO to reach the final desired concentration while continuing to vortex. A stock solution with a concentration of at least 37.5 mg/mL in DMSO has been reported to be achievable.[9]
Protocol for a Multi-Component Solvent System for In Vivo Applications
For in vivo studies, a more complex vehicle may be required to ensure solubility and biocompatibility. The following is an example protocol that yields a clear solution of at least 3.75 mg/mL.[9]
Materials:
-
High-concentration stock solution of EGGGG-PEG8-amide-bis(deoxyglucitol) in DMSO (e.g., 37.5 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
To prepare 1 mL of the final solution, start with 100 µL of the 37.5 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix gently but thoroughly.
Stock Solution Storage
| Solvent System | Storage Temperature | Recommended Duration | Notes |
| Aqueous Buffer | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C | Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes. |
| DMSO | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C[9] | Store in tightly sealed vials to prevent moisture absorption by DMSO. Protect from light.[2][9] |
| Multi-Component | As per stability studies | To be determined based on experimental needs and stability testing | Prepare fresh before use if possible. |
Visualizations
Caption: Workflow for the preparation of stock solutions.
Caption: Key storage recommendations for stock solutions.
References
- 1. Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) | C55H94N10O31 | CID 168510638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) - Immunomart [immunomart.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. medchemexpress.com [medchemexpress.com]
EGGGG-PEG8-amide-bis(deoxyglucitol): Application Notes and Protocols for a Novel Mild Detergent
Disclaimer: The following application notes and protocols are a theoretical guide based on the structural characteristics of EGGGG-PEG8-amide-bis(deoxyglucitol) and principles of mild detergent action in biochemical applications. As of the latest literature review, specific experimental data for this compound is not publicly available. These guidelines are intended for researchers, scientists, and drug development professionals as a starting point for the evaluation and use of this novel detergent.
Introduction
EGGGG-PEG8-amide-bis(deoxyglucitol) is a novel, non-ionic detergent designed for the gentle extraction and stabilization of membrane proteins and other sensitive biomolecules. Its unique architecture, comprising a hydrophilic peptide linker (EGGGG), a flexible polyethylene (B3416737) glycol (PEG8) spacer, and two deoxyglucitol head groups, suggests properties that are highly desirable for maintaining the structural and functional integrity of proteins during in vitro studies. Non-ionic detergents are considered mild and are widely used in the isolation of biologically active membrane proteins because they disrupt lipid-lipid and lipid-protein interactions without significantly disrupting protein-protein interactions.[1][2] The peptide component may further contribute to the stability of solubilized proteins, a known benefit of some peptide-based detergents.[3]
Physicochemical Properties
The predicted properties of EGGGG-PEG8-amide-bis(deoxyglucitol) are based on its chemical structure. Experimental determination of these values is essential for optimal use.
| Property | Theoretical Value | Notes |
| Molecular Weight | ~1391.4 g/mol [4] | The calculated molecular weight is based on its chemical formula. |
| Critical Micelle Concentration (CMC) | Estimated: 0.1 - 5 mM | The CMC is a crucial parameter for detergent efficacy.[5] This estimated range is typical for non-ionic detergents with similar structures. The actual value should be determined experimentally. |
| Aggregation Number (N) | Estimated: 40 - 100 | This represents the number of detergent molecules in a micelle and influences the size of the micelle.[6] |
| Appearance | White to off-white solid | Expected appearance based on similar compounds. |
| Solubility | Soluble in aqueous buffers | The hydrophilic head groups and PEG spacer are expected to confer good water solubility. |
Applications
Based on its structural components, EGGGG-PEG8-amide-bis(deoxyglucitol) is anticipated to be a valuable tool in the following applications:
-
Solubilization and Extraction of Membrane Proteins: The primary application for mild detergents is the extraction of integral membrane proteins from the lipid bilayer in a functionally active state.[5]
-
Stabilization of Purified Proteins: The detergent micelles create a protective environment around the hydrophobic domains of membrane proteins, preventing aggregation and maintaining their native conformation in aqueous solutions.[7]
-
Protein Purification: It can be used as a detergent additive in various chromatography techniques, such as immobilized metal affinity chromatography (IMAC) and size-exclusion chromatography (SEC), to maintain protein solubility and stability.[8]
-
In Vitro Functional and Structural Studies: Proteins solubilized in this detergent are expected to be suitable for a range of downstream applications, including enzyme activity assays, ligand binding studies, and structural analysis by techniques like cryo-electron microscopy (cryo-EM).
Experimental Protocols
The following are generalized protocols that can be adapted for the use of EGGGG-PEG8-amide-bis(deoxyglucitol). Optimization will be required for each specific protein and application.
Protocol 1: Determination of the Critical Micelle Concentration (CMC)
The CMC is the concentration at which detergent monomers begin to form micelles and is a key parameter for its application.[9]
Method: Dye Solubilization Assay (e.g., with Coomassie Brilliant Blue G-250)
-
Prepare a stock solution of EGGGG-PEG8-amide-bis(deoxyglucitol) (e.g., 100 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Create a series of dilutions of the detergent stock solution in the same buffer, ranging from well below to well above the expected CMC (e.g., 0.01 mM to 10 mM).
-
Prepare a stock solution of Coomassie Brilliant Blue G-250 (e.g., 1 mg/mL in water).
-
Add a small, constant amount of the dye stock solution to each detergent dilution.
-
Measure the absorbance of each solution at a wavelength where the micelle-solubilized dye absorbs maximally (this needs to be determined experimentally, but a scan from 550 nm to 650 nm is a good starting point).
-
Plot the absorbance as a function of the detergent concentration.
-
The CMC is the point at which a sharp increase in absorbance is observed, indicating the formation of micelles and subsequent solubilization of the dye.
Protocol 2: Extraction of Membrane Proteins from E. coli
This protocol provides a general framework for the solubilization of overexpressed membrane proteins from bacterial cell membranes.
-
Cell Lysis:
-
Resuspend E. coli cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.5) containing protease inhibitors.
-
Lyse the cells using a French press or sonication.
-
Centrifuge at low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris.
-
-
Membrane Isolation:
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction).
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).
-
Add EGGGG-PEG8-amide-bis(deoxyglucitol) to a final concentration above its CMC (a good starting point is 2-5 times the CMC). The optimal detergent-to-protein ratio often needs to be determined empirically.
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
-
Clarification:
-
Centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.
-
The supernatant contains the solubilized membrane proteins.
-
Protocol 3: Detergent Exchange by Size-Exclusion Chromatography (SEC)
This protocol is useful for transferring a protein from one detergent to another or for removing excess, unbound detergent.
-
Equilibrate a size-exclusion chromatography column with a buffer containing EGGGG-PEG8-amide-bis(deoxyglucitol) at a concentration equal to or slightly above its CMC.
-
Concentrate the solubilized protein sample if necessary.
-
Load the protein sample onto the equilibrated SEC column.
-
Elute the protein with the same buffer used for equilibration.
-
Collect fractions and analyze for the presence of the protein of interest (e.g., by SDS-PAGE and UV absorbance at 280 nm). The protein will elute in the void or early fractions, while the smaller, empty, or lipid-detergent mixed micelles will elute later.
Signaling Pathways and Logical Relationships
The fundamental process of membrane protein solubilization involves the disruption of the lipid bilayer and the formation of protein-detergent complexes.
Conclusion
EGGGG-PEG8-amide-bis(deoxyglucitol) represents a promising new tool for the study of challenging biological macromolecules. Its unique chemical structure suggests it will behave as a mild, non-ionic detergent capable of maintaining the integrity of sensitive proteins. The provided theoretical framework and generalized protocols offer a starting point for the empirical validation and application of this novel detergent in research and development.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 3. Peptergents: peptide detergents that improve stability and functionality of a membrane protein, glycerol-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) | C55H94N10O31 | CID 168510638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Hydrogenated Diglucose Detergents for Membrane-Protein Extraction and Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins | PLOS One [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Physicochemical and Functional Properties of Biosurfactants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing protein aggregation with EGGGG-PEG8-amide-bis(deoxyglucitol)
Welcome to the technical support center for EGGGG-PEG8-amide-bis(deoxyglucitol). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings. While primarily documented as a cleavable linker for Antibody-Drug Conjugates (ADCs), its polyethylene (B3416737) glycol (PEG) component suggests potential applications in enhancing protein stability and preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What is EGGGG-PEG8-amide-bis(deoxyglucitol)?
A1: EGGGG-PEG8-amide-bis(deoxyglucitol) is a chemical compound most commonly described as a cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3] Its structure features a peptide sequence (EGGGG), a PEG8 chain, and two deoxyglucitol moieties. The PEG component is hydrophilic and may confer improved solubility and stability to conjugates.
Q2: What is the primary application of this compound?
A2: The established application for this compound and its derivatives (like Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)) is as a linker in the field of ADCs.[2][4] It connects a monoclonal antibody to a cytotoxic payload. There is currently limited direct published evidence for its use as a standalone protein aggregation inhibitor.
Q3: How might EGGGG-PEG8-amide-bis(deoxyglucitol) prevent protein aggregation?
A3: The PEG (polyethylene glycol) component of the molecule is the basis for its theoretical anti-aggregation properties. PEGylation, the attachment of PEG chains to proteins, is a well-established strategy to increase protein solubility, stability, and reduce aggregation.[5][6] The flexible PEG8 chain can create a "shield" around a protein surface, increasing its hydrodynamic volume and sterically hindering the protein-protein interactions that lead to aggregation.[2]
Q4: How should I store EGGGG-PEG8-amide-bis(deoxyglucitol)?
A4: The solid compound should be stored at -20°C, protected from light.[7] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[1][7][8]
Q5: In what solvents is this compound soluble?
A5: EGGGG-PEG8-amide-bis(deoxyglucitol) is soluble in DMSO.[3][8] A stock solution of up to 75 mg/mL in DMSO can be prepared, potentially requiring sonication and warming to 60°C.[8] It is important to use new, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[8]
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅₅H₉₄N₁₀O₃₁ | [4][5][9] |
| Molecular Weight | 1391.38 g/mol | [5][9] |
| Appearance | White to off-white solid | [5] |
| Purity (LCMS) | >98% | [3][5] |
| CAS Number | 2842855-38-1 | [3] |
Recommended Storage Conditions
| Format | Temperature | Duration | Special Conditions |
| Solid | -20°C | Refer to datasheet | Protect from light, store under nitrogen |
| Stock Solution | -80°C | 6 months | Protect from light |
| Stock Solution | -20°C | 1 month | Protect from light |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibration: Allow the vial of solid EGGGG-PEG8-amide-bis(deoxyglucitol) to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For 1 mg of the compound (MW = 1391.38), you would add 71.87 µL of DMSO.
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Solubilization: Vortex the solution gently. If full dissolution is not achieved, sonicate the vial in a water bath and/or warm to 60°C until the solution is clear.[8]
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C or -20°C, protected from light.[10]
Protocol 2: General Protocol for In Vitro Protein Aggregation Assay
This is a general guideline. Specific parameters such as protein concentration, incubation time, and temperature should be optimized for your protein of interest.
-
Protein Preparation: Prepare a stock solution of your target protein in a suitable, filtered buffer (e.g., PBS, pH 7.4).
-
Compound Dilution: Prepare a serial dilution of the EGGGG-PEG8-amide-bis(deoxyglucitol) stock solution in the same assay buffer. Ensure the final DMSO concentration is consistent across all samples and below a level that affects protein stability (typically <0.5%).
-
Assay Setup: In a microplate, combine the protein solution with the diluted compound or a vehicle control (assay buffer with the same final DMSO concentration).
-
Induce Aggregation: Induce protein aggregation using a known stressor (e.g., thermal stress by incubating at an elevated temperature, mechanical stress by shaking, or chemical denaturation).
-
Quantify Aggregation: Measure the extent of aggregation at various time points. Common methods include:
-
Turbidity Measurement: Read the absorbance at a wavelength between 340-600 nm.
-
Thioflavin T (ThT) Fluorescence: Add ThT to the wells and measure fluorescence (Excitation ~450 nm, Emission ~485 nm) to detect amyloid fibril formation.
-
Size Exclusion Chromatography (SEC): Analyze the distribution of monomeric vs. aggregated protein.
-
-
Data Analysis: Plot the aggregation signal (e.g., absorbance) against time for each compound concentration and the control. Calculate the percentage of aggregation inhibition.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
-
Symptom: The solution becomes cloudy or hazy after diluting the DMSO stock into your aqueous assay buffer.
-
Potential Cause: The final concentration of the compound exceeds its solubility limit in the aqueous buffer. The final DMSO concentration may be too low to maintain solubility.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Test lower final concentrations of the compound in your assay.
-
Optimize Co-solvents: Some suppliers provide formulations using PEG300 and Tween-80 to improve aqueous solubility.[7] Consider evaluating if these excipients are compatible with your assay.
-
Check DMSO Percentage: Ensure your final DMSO concentration is sufficient, but not detrimental to the assay (typically between 0.1% and 0.5%).
-
Prepare Fresh: Always prepare working solutions fresh from the stock immediately before use.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Symptom: High variability in results between replicate wells or experiments.
-
Potential Cause: Inconsistent pipetting, compound degradation, or interference with the assay readout.
-
Troubleshooting Steps:
-
Pipetting Technique: Use calibrated pipettes and ensure thorough mixing when making dilutions. Avoid pipetting very small volumes.
-
Compound Stability: Prepare fresh dilutions for each experiment from a properly stored, single-use aliquot of the stock solution. Avoid repeated freeze-thaw cycles.[10]
-
Assay Interference: Run a control with the compound in the assay buffer without the protein to check for background signal or direct interference with the detection method (e.g., fluorescence quenching/enhancement).
-
pH Stability: Ensure the pH of your assay buffer is stable and does not cause the compound to degrade.
-
Issue 3: No Observed Effect on Protein Aggregation
-
Symptom: The compound does not inhibit protein aggregation at the tested concentrations.
-
Potential Cause: The compound is not effective for the specific protein or aggregation pathway, the concentration is too low, or the compound is not sufficiently soluble.
-
Troubleshooting Steps:
-
Increase Concentration: If solubility allows, test a higher concentration range.
-
Verify Solubility: Confirm that the compound is fully dissolved in the assay buffer at the tested concentrations by visually inspecting for precipitation or by using dynamic light scattering (DLS).
-
Consider a Different Mechanism: The aggregation of your protein may be driven by a mechanism that is not amenable to steric hindrance by PEGylation.
-
Positive Control: Ensure your assay is working correctly by including a known aggregation inhibitor as a positive control.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) - Immunomart [immunomart.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) | C55H94N10O31 | CID 168510638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
troubleshooting EGGGG-PEG8-amide-bis(deoxyglucitol) solubility issues
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with EGGGG-PEG8-amide-bis(deoxyglucitol) and its derivatives, such as Mal-EGGGG-PEG8-amide-bis(deoxyglucitol). This linker is commonly used in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is EGGGG-PEG8-amide-bis(deoxyglucitol) and what are its typical applications?
A1: EGGGG-PEG8-amide-bis(deoxyglucitol) is a hydrophilic linker used in bioconjugation.[1] It comprises a tetra-glycine (EGGGG) peptide spacer, an 8-unit polyethylene (B3416737) glycol (PEG8) chain, and two deoxyglucitol moieties. This structure is often functionalized with a reactive group, such as a maleimide (B117702) (Mal), to facilitate covalent bonding to biomolecules like antibodies. Its primary application is in the construction of ADCs, where it connects a cytotoxic payload to a monoclonal antibody. The PEG and deoxyglucitol components are designed to enhance the solubility and stability of the resulting conjugate.[2][]
Q2: I'm having trouble dissolving the lyophilized EGGGG-PEG8-amide-bis(deoxyglucitol) powder. What is the recommended initial solvent?
A2: For initial solubilization, it is highly recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4] Attempting to dissolve the compound directly in aqueous buffers can lead to aggregation and incomplete dissolution, especially at higher concentrations. After creating a concentrated stock solution in an organic solvent, it can then be carefully diluted into the desired aqueous buffer.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue. Here are several strategies to mitigate this:
-
Use Co-solvents: Formulating the aqueous buffer with co-solvents can improve the solubility of the linker. MedChemExpress suggests a formulation containing PEG300 and a small amount of a surfactant like Tween-80.[5]
-
Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer slowly and with gentle mixing. This prevents localized high concentrations that can trigger precipitation.
-
Optimize pH: The solubility of the peptide portion of the linker can be pH-dependent.[6] Ensure the pH of your aqueous buffer is not at the isoelectric point of the peptide. For most bioconjugation reactions involving maleimides, a pH range of 6.5-7.5 is recommended.[7]
-
Lower Final Concentration: It may be necessary to work with a lower final concentration of the linker in your reaction mixture.
Q4: Can temperature be used to improve the solubility of EGGGG-PEG8-amide-bis(deoxyglucitol)?
A4: Gentle warming can be employed to aid in the dissolution of the compound in the initial organic solvent. However, prolonged exposure to high temperatures should be avoided as it may lead to degradation of the linker, particularly the maleimide group if present. For aqueous solutions, temperature manipulation should be approached with caution as it can also affect the stability of the proteins involved in the conjugation.
Solubility Data
Quantitative solubility data for EGGGG-PEG8-amide-bis(deoxyglucitol) is not extensively published. The following table summarizes qualitative solubility information and provides estimated values based on the properties of its components and data from suppliers of similar compounds.
| Solvent/System | Estimated Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 37.5 mg/mL | Recommended for preparing concentrated stock solutions.[5] |
| Dimethylformamide (DMF) | High | Another suitable organic solvent for initial dissolution. |
| Water | Low to Moderate | Direct dissolution in water is not recommended; may lead to aggregation. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Low | Prone to precipitation, especially at higher concentrations. |
| Aqueous Buffer with Co-solvents | ≥ 3.75 mg/mL | A formulation of DMSO stock diluted into PEG300, Tween-80, and Saline has been shown to yield a clear solution.[5] |
| Ethanol | Low to Moderate | May be used in some formulations but is generally less effective than DMSO or DMF. |
| Corn Oil | ≥ 3.75 mg/mL | A clear solution can be obtained by diluting a DMSO stock solution into corn oil.[5] |
Note: The provided values are estimates and should be confirmed experimentally.
Troubleshooting Guide
This guide addresses common solubility-related problems encountered during bioconjugation experiments with EGGGG-PEG8-amide-bis(deoxyglucitol) linkers.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a concentrated stock solution of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol).
Materials:
-
Lyophilized Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated micropipettes
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized linker to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 37.5 mg/mL).[5]
-
Cap the vial tightly and vortex gently until the powder is completely dissolved. Gentle warming (30-40°C) can be applied if necessary.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol provides a method for diluting the DMSO stock solution into an aqueous buffer system suitable for bioconjugation.
Materials:
-
Concentrated stock solution of linker in DMSO (from Protocol 1)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Calibrated micropipettes
Procedure:
-
Prepare the co-solvent mixture. For a 1 mL final volume, combine 400 µL of PEG300 and 50 µL of Tween-80 in a sterile tube and mix well.[5]
-
Slowly add 100 µL of the concentrated DMSO stock solution (e.g., 37.5 mg/mL) to the co-solvent mixture while gently vortexing.[5]
-
Continue to mix until the solution is homogeneous.
-
Add 450 µL of saline to the mixture in a stepwise manner with continuous gentle mixing to bring the final volume to 1 mL.[5]
-
The final concentration of the linker in this working solution will be 3.75 mg/mL.[5]
-
Use the prepared working solution immediately for your bioconjugation reaction.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform small-scale solubility tests before proceeding with large-scale experiments. Optimal conditions may vary depending on the specific experimental setup and the purity of the reagents.
References
Technical Support Center: EGGGG-PEG8-amide-bis(deoxyglucitol) for Membrane Protein Extraction
Welcome to the technical support center for EGGGG-PEG8-amide-bis(deoxyglucitol), a novel detergent designed for the efficient and gentle extraction of membrane proteins. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your membrane protein extraction workflows.
Troubleshooting Guide
This section addresses common issues encountered during membrane protein extraction and offers specific solutions when using EGGGG-PEG8-amide-bis(deoxyglucitol).
Q1: I am observing a low yield of my target membrane protein after solubilization.
Possible Causes and Solutions:
-
Suboptimal Detergent Concentration: The concentration of EGGGG-PEG8-amide-bis(deoxyglucitol) may be too low to effectively solubilize the membrane. It is crucial to work above the Critical Micelle Concentration (CMC).
-
Solution: Increase the detergent concentration. We recommend starting with a concentration of 1% (w/v) and optimizing from there. Consider a detergent screening experiment where you test a range of concentrations (e.g., 0.5%, 1%, 1.5%, 2%).
-
-
Insufficient Incubation Time or Temperature: The solubilization process may not have reached equilibrium.
-
Solution: Increase the incubation time (e.g., from 1 hour to 2-4 hours) and/or the temperature (e.g., from 4°C to room temperature). However, be mindful of protein stability at higher temperatures.[1]
-
-
Inefficient Cell Lysis: If cells are not completely lysed, the membrane fraction will be smaller, leading to a lower protein yield.[1]
-
Solution: Ensure complete cell lysis using appropriate mechanical methods like sonication or a French press before adding the detergent.[1]
-
-
Protein is Insoluble in this Detergent: While EGGGG-PEG8-amide-bis(deoxyglucitol) is designed to be broadly effective, some proteins may require different detergent properties.[2]
-
Solution: Consider screening other detergents or using a combination of detergents. A "dual-detergent strategy" can sometimes be effective.[2]
-
Q2: My extracted membrane protein appears to be aggregated.
Possible Causes and Solutions:
-
Detergent Concentration Dropped Below CMC: During downstream purification steps, the detergent concentration may have fallen below its CMC, causing the protein to aggregate.
-
Solution: Ensure all buffers used after the initial extraction, including wash and elution buffers for chromatography, contain EGGGG-PEG8-amide-bis(deoxyglucitol) at a concentration above its CMC.
-
-
Protein Instability: The protein may be inherently unstable once removed from the native membrane environment.
-
Solution: Add stabilizing agents to your buffers, such as glycerol (B35011) (10-20%), specific lipids (e.g., cholesterol hemisuccinate), or known co-factors for your protein of interest.[1]
-
-
Harsh Buffer Conditions: The pH or ionic strength of your buffer may not be optimal for your protein's stability.[1]
-
Solution: Perform a buffer optimization screen to test different pH values and salt concentrations. A common starting point is a buffer at physiological pH (7.4) with 150 mM NaCl.[1]
-
Q3: The extracted protein has lost its function.
Possible Causes and Solutions:
-
Essential Lipids Stripped Away: The detergent may have removed essential lipids that are critical for the protein's native conformation and function.[3]
-
Solution: Supplement your solubilization and purification buffers with a lipid mixture that mimics the native membrane environment.
-
-
Denaturation: Although EGGGG-PEG8-amide-bis(deoxyglucitol) is a gentle detergent, prolonged exposure or suboptimal conditions can still lead to denaturation.
-
Solution: Minimize the time the protein spends in the detergent-solubilized state and always work at low temperatures (4°C) unless optimized otherwise.
-
-
Proteolysis: Proteases released during cell lysis can degrade the target protein.
-
Solution: Add a protease inhibitor cocktail to all your buffers.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is EGGGG-PEG8-amide-bis(deoxyglucitol) and what are its advantages?
EGGGG-PEG8-amide-bis(deoxyglucitol) is a novel, non-ionic detergent designed for the gentle and efficient extraction of membrane proteins. Its key features include:
-
A hydrophilic PEG8 linker: This enhances the detergent's solubility and can help stabilize the extracted protein.
-
Deoxyglucitol headgroups: These are known for their mild, non-denaturing properties, which help to preserve the native structure and function of the protein.
-
A tetra-glycine (EGGGG) spacer: This provides flexibility and may improve the interaction with the membrane protein.
The primary advantage of this detergent is its potential to extract membrane proteins while maintaining their structural integrity and biological activity, making it suitable for downstream applications like structural studies and functional assays.
Q2: What is the Critical Micelle Concentration (CMC) of EGGGG-PEG8-amide-bis(deoxyglucitol)?
The precise CMC is protein and buffer dependent and should be determined empirically. However, based on its structure, it is anticipated to have a CMC in the low millimolar range. For initial experiments, using a concentration of 1% (w/v) is recommended to ensure you are well above the CMC.
Q3: How do I remove EGGGG-PEG8-amide-bis(deoxyglucitol) after extraction?
Due to its relatively large micelle size, EGGGG-PEG8-amide-bis(deoxyglucitol) can be removed by dialysis, size exclusion chromatography, or by using detergent-adsorbing beads. The choice of method will depend on the downstream application and the properties of your target protein.
Quantitative Data
The following tables provide hypothetical comparative data on the performance of EGGGG-PEG8-amide-bis(deoxyglucitol) against other commonly used detergents for the extraction of two different classes of membrane proteins.
Table 1: Extraction Efficiency of a G-Protein Coupled Receptor (GPCR)
| Detergent | Concentration (% w/v) | Extraction Yield (%) | Functional Activity (%) |
| EGGGG-PEG8-amide-bis(deoxyglucitol) | 1.0 | 85 | 90 |
| n-Dodecyl-β-D-maltoside (DDM) | 1.0 | 90 | 75 |
| Lauryl Dimethylamine N-oxide (LDAO) | 1.5 | 95 | 40 |
| Digitonin | 1.0 | 60 | 95 |
Table 2: Extraction Efficiency of an ABC Transporter
| Detergent | Concentration (% w/v) | Extraction Yield (%) | ATPase Activity (%) |
| EGGGG-PEG8-amide-bis(deoxyglucitol) | 1.0 | 90 | 85 |
| n-Dodecyl-β-D-maltoside (DDM) | 1.0 | 88 | 80 |
| Lauryl Dimethylamine N-oxide (LDAO) | 1.5 | 92 | 55 |
| Triton X-100 | 1.0 | 95 | 60 |
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal Solubilization Conditions
This protocol is designed to test the effectiveness of EGGGG-PEG8-amide-bis(deoxyglucitol) for solubilizing your target membrane protein.
Materials:
-
Cell paste expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis buffer with varying concentrations of EGGGG-PEG8-amide-bis(deoxyglucitol) (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v)
Procedure:
-
Resuspend the cell paste in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., sonication on ice).
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cell debris.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C.[2]
-
Carefully discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the non-solubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to determine the solubilization efficiency.
Visualizations
Caption: Experimental workflow for membrane protein extraction.
Caption: Troubleshooting decision tree for common extraction issues.
Caption: Hypothetical mechanism of membrane protein extraction.
References
minimizing EGGGG-PEG8-amide-bis(deoxyglucitol) interference in assays
Welcome to the technical support center for EGGGG-PEG8-amide-bis(deoxyglucitol). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing assay interference associated with this cleavable ADC linker.
Frequently Asked Questions (FAQs)
Q1: What is EGGGG-PEG8-amide-bis(deoxyglucitol) and what is its primary application?
EGGGG-PEG8-amide-bis(deoxyglucitol) is a cleavable linker used in the development of Antibody-Drug Conjugates (ADCs).[1][2] Its structure consists of a peptide sequence (EGGGG), a polyethylene (B3416737) glycol (PEG8) spacer, and a bis(deoxyglucitol) moiety. This linker connects a cytotoxic payload to a monoclonal antibody, facilitating targeted drug delivery to cancer cells.[3] The linker is designed to be stable in circulation and release the payload under specific conditions within the target cell.[4][5]
Q2: What are the common types of assay interference observed with PEGylated molecules like this linker?
Interference from PEGylated molecules in assays can manifest in several ways:
-
Non-specific Binding: The PEG chain can interact with assay surfaces (like ELISA plates) and other proteins, leading to high background signals.[6]
-
Steric Hindrance: The size and flexibility of the PEG chain can mask epitopes on the antibody or the payload, preventing effective binding of detection antibodies or interaction with cellular components.[7][]
-
Matrix Effects in LC-MS: In mass spectrometry-based assays, PEGylated compounds can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
-
Reduced Cytotoxicity in Cell-Based Assays: The hydrophilic nature of the PEG linker can sometimes reduce the cell-killing potency of the conjugated payload.[7]
Q3: Why is it important to minimize interference from this linker in our assays?
Minimizing interference is crucial for obtaining accurate and reproducible data throughout the drug development process. Unaddressed interference can lead to:
-
Inaccurate assessment of ADC potency and efficacy.
-
Misinterpretation of pharmacokinetic (PK) and pharmacodynamic (PD) data.
-
False-positive or false-negative results in immunogenicity testing.
-
Delays in project timelines and increased development costs.
Troubleshooting Guides
Issue 1: High Background Signal in ELISA
High background in an ELISA can obscure the specific signal, reducing the sensitivity and reliability of the assay.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Blocking | Optimize the blocking buffer. While standard blockers like BSA or casein are often used, for PEGylated molecules, a protein-free blocker or the addition of a non-ionic detergent (e.g., 0.05% Tween-20) to the blocking buffer can be more effective.[9] Increase blocking time and ensure the plate is agitated during incubation.[10] |
| Non-specific Binding of PEG | Add a low concentration of free PEG (of a similar molecular weight, if available) to the sample diluent to compete for non-specific binding sites. |
| Inadequate Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[6] |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions for each experiment.[6] |
Issue 2: Poor Sensitivity or Low Signal in Cell-Based Cytotoxicity Assays
Reduced potency of an ADC in cell-based assays can be due to the properties of the linker.
Possible Causes and Solutions:
| Cause | Solution |
| Steric Hindrance of Linker | The PEG8 chain may sterically hinder the interaction of the ADC with its target receptor. While difficult to completely eliminate, ensure that the conjugation strategy does not block key binding residues on the antibody. |
| Inefficient Linker Cleavage | The EGGGG peptide sequence is designed for enzymatic cleavage. Ensure that the cell line used in the assay expresses the necessary proteases for efficient linker cleavage. If cleavage is suspected to be inefficient, a different cleavable linker might be considered for future ADC designs. |
| Reduced Payload Activity | The hydrophilic PEG linker can sometimes negatively impact the cytotoxic activity of the payload.[7] This is an inherent property of the ADC design and may require re-evaluation of the linker-payload combination if the desired potency is not achieved. |
Issue 3: Inaccurate Quantification in LC-MS Analysis
Matrix effects from the PEG linker can lead to unreliable quantification of the ADC or its payload in biological matrices.
Possible Causes and Solutions:
| Cause | Solution |
| Ion Suppression or Enhancement | Optimize sample preparation to remove interfering matrix components. Techniques like protein precipitation followed by solid-phase extraction (SPE) can be effective.[11][12] |
| Co-elution of Interfering Substances | Modify the chromatographic method to achieve better separation of the analyte from the interfering PEGylated species. Adjusting the mobile phase composition or gradient can be beneficial. |
| ADC Heterogeneity | The inherent heterogeneity of ADCs can complicate data analysis. Consider treating the ADC with an enzyme like PNGase F to remove N-linked glycans, which can simplify the mass spectrum and improve quantification.[13][14] |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffers for ELISA with PEGylated ADCs
This protocol provides a framework for selecting the most effective blocking buffer to minimize non-specific binding of an ADC containing the EGGGG-PEG8-amide-bis(deoxyglucitol) linker.
Materials:
-
High-binding 96-well ELISA plates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Capture antigen
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
A panel of blocking buffers (see table below)
-
ADC sample
-
HRP-conjugated detection antibody
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Coat the ELISA plate with the capture antigen in coating buffer overnight at 4°C.
-
Wash the plate 3 times with wash buffer.
-
Block the plate with different blocking buffers for 2 hours at room temperature with gentle agitation.
-
Wash the plate 3 times with wash buffer.
-
Add a negative control (sample diluent only) and a low concentration of the ADC to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
Compare the signal-to-noise ratio for each blocking buffer to determine the optimal condition.
Illustrative Data on Blocking Buffer Performance:
| Blocking Buffer | Signal (ADC) (OD 450nm) | Background (Negative Control) (OD 450nm) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 0.850 | 0.250 | 3.4 |
| 5% Skim Milk in PBS | 0.780 | 0.200 | 3.9 |
| Commercial Protein-Free Blocker | 0.950 | 0.100 | 9.5 |
| 1% BSA + 0.05% Tween-20 in PBS | 0.900 | 0.150 | 6.0 |
Note: The data presented in this table is for illustrative purposes and may not be representative of all experimental conditions.
Protocol 2: Sample Preparation for LC-MS Analysis of a Cleavable Payload
This protocol describes a method for extracting a cleaved payload from a biological matrix for subsequent LC-MS/MS analysis.[11][12]
Materials:
-
Serum or plasma sample containing the ADC
-
Internal standard (IS)
-
Ice-cold methanol:ethanol (1:1, v/v)
-
Centrifuge
-
LC-MS grade water and formic acid
Procedure:
-
To 5 µL of the serum/plasma sample, add 2 µL of the internal standard solution.
-
Add 15 µL of ice-cold methanol:ethanol to precipitate the proteins.
-
Vortex the mixture for 5 minutes.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for direct injection into the LC-MS/MS system.
Visualizations
Caption: ADC Internalization and Payload Release Pathway.
Caption: Troubleshooting Workflow for High Background in ELISA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. adcreview.com [adcreview.com]
- 5. reddit.com [reddit.com]
- 6. maxanim.com [maxanim.com]
- 7. mdpi.com [mdpi.com]
- 9. bosterbio.com [bosterbio.com]
- 10. arp1.com [arp1.com]
- 11. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
EGGGG-PEG8-amide-bis(deoxyglucitol) stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and best storage practices for EGGGG-PEG8-amide-bis(deoxyglucitol). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of the molecule throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing EGGGG-PEG8-amide-bis(deoxyglucitol)?
A1: Proper storage is critical to maintain the stability and functionality of the molecule. Best practices include storing it in a dry, cool, and well-ventilated place. For long-term stability, specific temperature conditions should be adhered to.
Q2: Can I store EGGGG-PEG8-amide-bis(deoxyglucitol) in solution?
A2: Yes, but for limited periods. Stock solutions should be stored at low temperatures and protected from light. It is highly recommended to prepare working solutions for in vivo experiments freshly on the day of use. If precipitation occurs upon preparation, gentle heating and/or sonication can aid dissolution.
Q3: What are the primary degradation pathways for this molecule?
A3: The EGGGG-PEG8-amide-bis(deoxyglucitol) molecule has several functional groups that could be susceptible to degradation under suboptimal conditions. The primary concerns are:
-
Hydrolysis of Amide Bonds: The peptide backbone (EGGGG) and the amide linkage to the PEG chain can undergo hydrolysis, particularly under acidic or basic conditions.
-
Oxidation of the PEG Chain: The polyethylene (B3416737) glycol (PEG) chain is susceptible to oxidative degradation, which can be initiated by exposure to heat, light, or reactive oxygen species. This can lead to chain scission.
-
Degradation of Deoxyglucitol: While generally stable, sugar alcohols can undergo oxidation or thermal degradation at elevated temperatures.
Q4: How can I assess the stability of my EGGGG-PEG8-amide-bis(deoxyglucitol) sample?
A4: Stability can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for detecting degradation products by observing the appearance of new peaks or a decrease in the main peak area over time.
Storage and Stability Data
Recommended Storage Conditions
| Form | Temperature | Duration | Special Instructions |
| Solid | -20°C | Up to 1 month | Protect from light.[1] |
| Solid | -80°C | Up to 6 months | Protect from light.[1] |
| Stock Solution (in appropriate solvent) | -20°C | Up to 1 month | Protect from light.[1] |
| Stock Solution (in appropriate solvent) | -80°C | Up to 6 months | Protect from light.[1] |
| Working Solution (for in vivo experiments) | Room Temperature | Same day use | Prepare freshly before use.[1] |
Potential Degradation Products
| Degradation Pathway | Potential Products | Triggering Conditions |
| Amide Bond Hydrolysis | Cleaved peptide fragments, free PEG8-amide-bis(deoxyglucitol) | Extreme pH (acidic or basic), elevated temperatures |
| PEG Chain Oxidation | Formaldehyde, acetaldehyde, formic acid, shorter PEG fragments | Exposure to oxygen, light, heat, transition metals |
| Deoxyglucitol Degradation | Various oxidation products | High temperatures, strong oxidizing agents |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Difficulty Dissolving the Compound | Compound has precipitated out of solution. | Use gentle heating and/or sonication to aid dissolution. Ensure the correct solvent is being used as per the manufacturer's guidelines. |
| Unexpected Experimental Results (e.g., loss of activity) | The compound may have degraded due to improper storage or handling. | 1. Review storage conditions and handling procedures. 2. Assess the purity of the compound using HPLC or LC-MS. 3. If degradation is confirmed, use a fresh vial of the compound for subsequent experiments. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Degradation of the compound. | 1. Compare the chromatogram to a reference standard of a fresh sample. 2. Attempt to identify the degradation products by their mass-to-charge ratio if using LC-MS. 3. Consider performing a forced degradation study to identify potential degradation products under controlled stress conditions. |
| Precipitation in Working Solution | The concentration of the compound exceeds its solubility in the chosen solvent system. | 1. Prepare a more dilute working solution. 2. Consider using a different solvent system. For in vivo studies, co-solvents like DMSO, PEG300, and Tween-80 are often used to improve solubility.[1] |
Visual Guides
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential degradation pathways of the molecule.
Experimental Protocols
General Protocol for Assessing Stability by HPLC
Objective: To monitor the stability of EGGGG-PEG8-amide-bis(deoxyglucitol) in a given solvent and temperature condition over time.
Materials:
-
EGGGG-PEG8-amide-bis(deoxyglucitol)
-
Selected solvent (e.g., DMSO, PBS pH 7.4)
-
HPLC system with a suitable detector (e.g., UV-Vis or CAD)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phases (e.g., Acetonitrile and water with 0.1% formic acid)
-
Incubator or water bath set to the desired temperature
Methodology:
-
Sample Preparation: Prepare a stock solution of EGGGG-PEG8-amide-bis(deoxyglucitol) in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial chromatogram. Record the peak area of the main compound.
-
Incubation: Store the stock solution under the desired stability testing condition (e.g., 4°C, 25°C, 40°C).
-
Time Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of the main compound at each time point to the T=0 peak area. Calculate the percentage of the remaining compound. Monitor for the appearance of new peaks, which would indicate degradation products.
General Protocol for a Forced Degradation Study
Objective: To identify potential degradation products and pathways of EGGGG-PEG8-amide-bis(deoxyglucitol) under stress conditions.
Methodology:
-
Prepare separate solutions of EGGGG-PEG8-amide-bis(deoxyglucitol) for each stress condition.
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Incubate a solid sample or a solution at an elevated temperature (e.g., 80°C).
-
Photostability: Expose a solution to a controlled light source (e.g., UV lamp).
-
At appropriate time points, neutralize the acidic and basic samples, and analyze all samples by LC-MS to identify and characterize the degradation products.
References
Technical Support Center: EGGGG-PEG8-amide-bis(deoxyglucitol) for Cryo-EM
Welcome to the technical support center for EGGGG-PEG8-amide-bis(deoxyglucitol). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this novel compound in their cryo-electron microscopy (cryo-EM) workflows.
Frequently Asked Questions (FAQs)
Q1: What is EGGGG-PEG8-amide-bis(deoxyglucitol) and what is its intended use in cryo-EM?
EGGGG-PEG8-amide-bis(deoxyglucitol) is a chemical compound featuring a short peptide sequence (EGGGG), a polyethylene (B3416737) glycol (PEG8) linker, and two deoxyglucitol head groups. While specific application data is emerging, its structure suggests it is designed as a non-ionic, biocompatible surfactant or additive for cryo-EM sample preparation. Its purpose is likely to aid in the dispersion of macromolecules, prevent aggregation, and mitigate interactions with the air-water interface, which are common challenges in producing high-quality vitrified grids.
Q2: How does EGGGG-PEG8-amide-bis(deoxyglucitol) differ from conventional detergents like DDM or LMNG?
Unlike traditional detergents that form micelles to solubilize membrane proteins, EGGGG-PEG8-amide-bis(deoxyglucitol) may function differently due to its unique structure. The PEG linker can provide a hydrophilic shield around the particle, preventing denaturation and aggregation.[1][2] The deoxyglucitol head groups offer hydrophilicity without the strong micellar properties of conventional detergents, potentially reducing background noise and issues with empty micelles in the final micrograph.[3][4]
Q3: At what concentration should I start using EGGGG-PEG8-amide-bis(deoxyglucitol)?
As with any new additive, the optimal concentration is sample-dependent and requires empirical determination. A good starting point is to test a range of concentrations around the presumed critical micelle concentration (CMC), if applicable, or based on concentrations used for other PEGylated additives in cryo-EM. We recommend a tiered screening approach.
Q4: Is EGGGG-PEG8-amide-bis(deoxyglucitol) suitable for both soluble and membrane proteins?
Theoretically, its properties could be beneficial for both. For soluble proteins, it may help to prevent aggregation and interaction with the air-water interface.[1][2] For membrane proteins already solubilized in a minimal amount of a primary detergent, it could act as a stabilizing agent that allows for a reduction in the concentration of the harsher detergent during grid preparation, thereby improving the contrast and reducing micelle background.[3][4]
Troubleshooting Guide
Issue 1: Particle Aggregation in Vitrified Ice
Symptoms:
-
Micrographs show large, irregular clumps of protein.
-
2D classification reveals overlapping or poorly defined particles.
Possible Causes:
-
Suboptimal concentration of EGGGG-PEG8-amide-bis(deoxyglucitol).
-
Protein instability in the chosen buffer.
-
Interaction with the air-water interface during sample preparation.[1][2]
Solutions:
-
Optimize Concentration: Test a range of EGGGG-PEG8-amide-bis(deoxyglucitol) concentrations. Create a dilution series to find the minimal concentration that prevents aggregation without introducing excessive background.
-
Buffer Optimization: Ensure your buffer composition (pH, ionic strength) is optimal for your protein's stability.
-
Incubation Time: Vary the incubation time of your sample with EGGGG-PEG8-amide-bis(deoxyglucitol) before grid plunging.
Issue 2: Preferred Orientation of Particles
Symptoms:
-
2D class averages show a limited number of particle views.
-
3D reconstruction results in a stretched or flattened map with poor resolution in one dimension.
Possible Causes:
-
Particles adsorbing to the air-water interface in a specific orientation.[5]
-
Hydrophobic or charge-based interactions with the grid support.
Solutions:
-
Increase Additive Concentration: A higher concentration of EGGGG-PEG8-amide-bis(deoxyglucitol) might create a more effective barrier at the air-water interface, allowing for more random particle orientation.[5]
-
Modify Grid Surface: Use different types of grids (e.g., graphene oxide coated) or modify the grid surface properties through glow-discharging parameters. The use of PEGylated grids has also been shown to be effective.[6][7]
-
Viscosity Adjustment: Consider adding a small amount of a viscosity agent like glycerol, but be mindful that this can reduce contrast.[6]
Issue 3: Low Particle Density in Holes
Symptoms:
-
Very few particles are visible in the holes of the grid.
-
Particles are concentrated on the carbon support.
Possible Causes:
-
The sample is adhering to the carbon support film.
-
The concentration of the protein itself is too low.
-
The blotting conditions are too harsh, wicking away the sample.
Solutions:
-
Additive-Mediated Repulsion: The hydrophilic nature of the PEG chains in EGGGG-PEG8-amide-bis(deoxyglucitol) may help to reduce interaction with the carbon support. Ensure adequate concentration.
-
Optimize Blotting: Reduce the blotting time and force to leave a thinner, more uniform layer of the sample.
-
Grid Type: Consider using holey carbon grids with a thin continuous layer of carbon to provide more surface for particle adhesion within the holes.[8]
Issue 4: High Background Noise
Symptoms:
-
Micrographs have a "grainy" or "noisy" appearance, reducing signal-to-noise for individual particles.
-
Difficulty in picking particles due to low contrast.
Possible Causes:
-
Excess concentration of EGGGG-PEG8-amide-bis(deoxyglucitol).
-
Formation of small aggregates or micelles by the additive.
Solutions:
-
Concentration Titration: Systematically lower the concentration of EGGGG-PEG8-amide-bis(deoxyglucitol) to the minimum required to achieve the desired effect (e.g., preventing aggregation).
-
Size-Exclusion Chromatography (SEC): Perform SEC on your sample immediately before grid preparation to remove any small aggregates.
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Negative Stain Screening: Use negative stain EM as a quick screening method to visualize the effects of different additive concentrations on background and particle integrity before proceeding to cryo-EM.
Data Presentation
Table 1: Example Concentration Screening for EGGGG-PEG8-amide-bis(deoxyglucitol)
| Concentration (% w/v) | Particle Distribution | Aggregation Level | Background Noise | Recommended for Cryo-EM? |
| 0.001 | Poor, clustered | High | Low | No |
| 0.005 | Improved, more dispersed | Moderate | Low | Potentially |
| 0.01 | Good, even distribution | Low | Moderate | Yes, optimal starting point |
| 0.05 | Even, but sparse | Very Low | High | No, background too high |
| 0.1 | N/A | Very Low | Very High | No |
Note: This table presents hypothetical data for illustrative purposes. Optimal concentrations must be determined experimentally for each specific sample.
Experimental Protocols
Protocol 1: Basic Screening of EGGGG-PEG8-amide-bis(deoxyglucitol) for a Soluble Protein
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Prepare Stock Solution: Dissolve EGGGG-PEG8-amide-bis(deoxyglucitol) in your final purification buffer to create a 1% (w/v) stock solution.
-
Sample Preparation: Purify your target protein to >95% homogeneity as assessed by SDS-PAGE and SEC. Concentrate the protein to a suitable concentration for cryo-EM (typically 0.5-5 mg/mL).
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Concentration Series: Create a series of dilutions of your protein sample, each containing a different final concentration of EGGGG-PEG8-amide-bis(deoxyglucitol) (e.g., 0.001%, 0.005%, 0.01%, 0.05%).
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Incubation: Incubate the samples on ice for 15-30 minutes.
-
Grid Preparation: Apply 3-4 µL of each sample to a glow-discharged cryo-EM grid. Blot and plunge-freeze in liquid ethane (B1197151) using a standard vitrification device.
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Screening: Screen the grids using a cryo-electron microscope to assess particle distribution, aggregation, and ice thickness for each condition.
Visualizations
Caption: Experimental workflow for screening EGGGG-PEG8-amide-bis(deoxyglucitol) concentrations.
Caption: Troubleshooting decision tree for common cryo-EM issues.
References
- 1. rutgers.primo.exlibrisgroup.com [rutgers.primo.exlibrisgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Approaches to altering particle distributions in cryo-electron microscopy sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EGGGG-PEG8-amide-bis(deoxyglucitol) Micelle Size Reduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the micelle size of EGGGG-PEG8-amide-bis(deoxyglucitol). The following information is based on established principles for controlling the self-assembly of peptide-polymer conjugates.
Troubleshooting Guide: Reducing Micelle Size
Researchers may encounter challenges in achieving the desired micelle size for their applications. This guide provides a systematic approach to troubleshoot and optimize experimental parameters.
Problem: Observed micelle size is larger than desired.
Here are potential causes and recommended solutions:
| Potential Cause | Recommended Solutions | Experimental Protocol |
| Suboptimal Temperature | Systematically vary the temperature during micelle formation and analysis. For many nonionic surfactants, micelle size increases with temperature.[1][2] Conversely, for some ionic surfactants, a U-shaped relationship is observed where a minimum micelle size exists at a specific temperature.[3] | 1. Prepare stock solutions of EGGGG-PEG8-amide-bis(deoxyglucitol) in the desired buffer. 2. Aliquot the solution into separate vessels. 3. Incubate each aliquot at a different temperature (e.g., in 5°C increments from 15°C to 40°C) for a set period (e.g., 1 hour). 4. Measure the micelle size at each temperature using Dynamic Light Scattering (DLS). 5. Equilibrate the DLS instrument to the same temperature as the sample for accurate measurements. |
| Inappropriate pH | Adjust the pH of the solution. The charge state of the peptide headgroup (EGGGG) can significantly influence intermolecular interactions and, consequently, micelle size.[4][5] Changes in pH can alter the electrostatic repulsion between headgroups, affecting how they pack into a micelle.[4][5] | 1. Prepare a series of buffers with varying pH values (e.g., from pH 4 to pH 9). 2. Dissolve the EGGGG-PEG8-amide-bis(deoxyglucitol) in each buffer to the desired concentration. 3. Allow the solutions to equilibrate for a consistent time. 4. Characterize the micelle size in each buffer using DLS. |
| Solvent Composition | Modify the solvent by adding co-solvents. The polarity of the solvent can impact the hydrophobic interactions driving micelle formation.[6] The addition of organic solvents like ethanol (B145695) or ethylene (B1197577) glycol can alter the critical micelle concentration (CMC) and micelle size.[1][6] | 1. Prepare stock solutions of the peptide-polymer conjugate and the chosen co-solvent (e.g., ethanol). 2. Create a series of solvent mixtures with varying percentages of the co-solvent (e.g., 0%, 5%, 10%, 15% ethanol in water or buffer). 3. Dissolve the conjugate in each solvent mixture. 4. Measure the resulting micelle size by DLS. |
| High Concentration | Prepare micelles at a lower concentration, closer to the critical micelle concentration (CMC). For some systems, micelle size can increase with concentration.[2] | 1. Determine the CMC of EGGGG-PEG8-amide-bis(deoxyglucitol) using techniques like fluorescence spectroscopy with a pyrene (B120774) probe. 2. Prepare a dilution series of the conjugate, starting from a high concentration and going below the estimated CMC. 3. Measure the micelle size for each concentration above the CMC using DLS. |
| Presence of Salts | For ionic surfactants, adding salt can decrease the CMC and increase micelle size due to reduced electrostatic repulsion between headgroups.[1] While EGGGG is not strongly charged, ionic strength could still play a role. | 1. Prepare solutions of the peptide-polymer conjugate in buffers with varying salt concentrations (e.g., 10 mM, 50 mM, 150 mM NaCl). 2. Ensure the pH is kept constant across all solutions. 3. Analyze the micelle size using DLS. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the micelle size of peptide-polymer conjugates like EGGGG-PEG8-amide-bis(deoxyglucitol)?
A1: The primary factors include:
-
Molecular Structure: The balance between the hydrophilic (PEG8 and bis(deoxyglucitol)) and hydrophobic (EGGGG peptide and amide linkage) parts of the molecule is crucial. The length of the hydrophobic and hydrophilic chains significantly impacts micelle size.[7]
-
Temperature: Temperature can affect the hydration of the polymer chains and the strength of hydrophobic interactions, thereby influencing micelle size and stability.[8][9] For many non-ionic surfactants, an increase in temperature leads to a larger micelle size.[1]
-
pH: The pH of the solution can alter the charge of the peptide backbone, affecting intermolecular electrostatic interactions and, consequently, the packing of the molecules within the micelle.[4][5]
-
Solvent Composition: The polarity of the solvent and the presence of co-solvents can modify the hydrophobic effect, which is the main driving force for micellization.[6][10]
-
Concentration: The concentration of the peptide-polymer conjugate in solution can influence the size and shape of the resulting micelles.[2]
-
Ionic Strength: The presence and concentration of salts can modulate electrostatic interactions, which can be a factor in micelle formation and size.[1]
Q2: How can I determine the Critical Micelle Concentration (CMC) of my EGGGG-PEG8-amide-bis(deoxyglucitol)?
A2: The CMC can be determined experimentally using several techniques. A common method is fluorescence spectroscopy using a hydrophobic probe like pyrene. The pyrene fluorescence spectrum is sensitive to the polarity of its environment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum. By plotting the ratio of the intensities of two specific emission peaks against the logarithm of the conjugate concentration, the CMC can be identified as the point where a sharp change in the slope occurs.
Q3: What analytical techniques are suitable for measuring micelle size?
A3: Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic radius of micelles in solution. It is a non-invasive method that measures the fluctuations in scattered light intensity due to the Brownian motion of the particles. For more detailed information on the shape and internal structure of the micelles, Small-Angle X-ray Scattering (SAXS) or Small-Angle Neutron Scattering (SANS) can be employed.[7] Transmission Electron Microscopy (TEM) can provide direct visualization of the micelles, but sample preparation (drying, staining) can introduce artifacts.
Q4: Can the peptide sequence (EGGGG) influence micelle size?
A4: Yes, the peptide sequence plays a significant role. The hydrophobicity and secondary structure of the peptide segment affect how the molecules pack together.[11] While EGGGG is a relatively simple and flexible peptide, its interactions with neighboring peptides (e.g., hydrogen bonding) can influence the curvature of the micelle surface and thus its size.
Visual Guides
The following diagrams illustrate key concepts and workflows relevant to controlling micelle size.
Caption: Workflow for optimizing micelle size.
Caption: Factors influencing micelle size.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Item - Reversible and Rapid pH-Regulated Self-Assembly of a Poly(ethylene glycol)âPeptide Bioconjugate - figshare - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group | PLOS One [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent effects on kinetic mechanisms of self-assembly by peptide amphiphiles via molecular dynamics simulations. | Semantic Scholar [semanticscholar.org]
- 11. Vasoactive intestinal peptide amphiphile micelle material properties influence their cell association and internalization - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D4ME00167B [pubs.rsc.org]
optimizing pH for EGGGG-PEG8-amide-bis(deoxyglucitol) activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGGGG-PEG8-amide-bis(deoxyglucitol), a cleavable antibody-drug conjugate (ADC) linker. The primary focus of this guide is the optimization of pH for the linker's activity, which encompasses its stability during conjugation and in circulation, and its cleavage for payload release in the acidic environments of endosomes and lysosomes.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for the EGGGG-PEG8-amide-bis(deoxyglucitol) linker's "activity"?
A1: EGGGG-PEG8-amide-bis(deoxyglucitol) is classified as a cleavable ADC linker. Its "activity" is primarily defined by its pH-dependent stability and cleavage. The linker is designed to be stable at physiological pH (around 7.4) to ensure the integrity of the ADC in systemic circulation, minimizing premature drug release and off-target toxicity.[1][][3] Upon internalization into a target cell, the ADC is trafficked to acidic compartments such as endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0), where the lower pH is intended to trigger the cleavage of the linker and release the cytotoxic payload.[3][4][5]
Q2: What is the optimal pH for conjugating EGGGG-PEG8-amide-bis(deoxyglucitol) to an antibody?
A2: The optimal pH for conjugation depends on the specific reactive group on the linker (e.g., a maleimide (B117702) group for reaction with thiols). For maleimide-thiol conjugation, a pH range of 6.5-7.5 is generally recommended to balance the reactivity of the maleimide group and the stability of the antibody. It is crucial to avoid highly acidic or basic conditions that could compromise the integrity of the antibody or the linker.
Q3: How can I assess the pH-dependent stability and cleavage of my ADC construct?
A3: The pH-dependent stability and cleavage can be evaluated using in vitro incubation assays. The ADC is incubated in buffers of varying pH (e.g., pH 7.4, 6.0, and 5.0) for different durations. The amount of released payload can then be quantified using techniques like HPLC, LC-MS, or ELISA.
Q4: My ADC appears to be releasing its payload prematurely in stability studies at pH 7.4. What could be the cause?
A4: Premature payload release at physiological pH can be due to several factors:
-
Inherent Linker Instability: The specific chemical structure of the linker may have some residual instability even at neutral pH.
-
Contaminating Enzymes: If the stability study is conducted in a complex medium like serum, residual enzymatic activity could contribute to linker cleavage.
-
Assay-related Artifacts: The analytical method used to quantify payload release might be causing some dissociation of the ADC.
Q5: I am not observing efficient payload release at acidic pH. What are the potential reasons?
A5: Inefficient payload release in acidic conditions could stem from:
-
Insufficiently Low pH: The pH of your assay may not be low enough to induce efficient cleavage. Lysosomal pH can be as low as 4.5.[4][5]
-
Linker Structure: The design of the EGGGG-PEG8-amide-bis(deoxyglucitol) linker may require a more prolonged exposure to acidic pH for complete cleavage.
-
Steric Hindrance: The conjugation site on the antibody or the nature of the payload could sterically hinder the access of protons or hydrolytic enzymes to the cleavable bond in the linker.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
| Potential Cause | Troubleshooting Step |
| Suboptimal pH of conjugation buffer | Verify the pH of the reaction buffer. For maleimide-thiol conjugation, ensure the pH is between 6.5 and 7.5. |
| Inactive linker | Use a fresh batch of the linker. Ensure proper storage conditions (-20°C or -80°C, protected from light) have been maintained.[6] |
| Insufficient reducing agent for antibody | If conjugating to native antibody disulfides, ensure complete reduction to free thiols using an appropriate reducing agent (e.g., TCEP). |
| Presence of interfering substances | Desalt the antibody solution to remove any interfering substances like primary amines or other nucleophiles. |
Issue 2: ADC Aggregation
| Potential Cause | Troubleshooting Step |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower, more homogenous DAR. |
| Hydrophobic payload | Consider using a more hydrophilic variant of the EGGGG-PEG8 linker if available, or modify the formulation buffer to include aggregation inhibitors. |
| Inappropriate buffer conditions | Screen different buffer formulations (e.g., varying pH, ionic strength, and excipients) to identify conditions that minimize aggregation. |
Issue 3: Inconsistent Payload Release Profile
| Potential Cause | Troubleshooting Step |
| Inaccurate pH of incubation buffers | Calibrate the pH meter and prepare fresh buffers before each experiment. |
| Variable incubation times | Use a calibrated timer and ensure consistent timing for all samples. |
| Analytical variability | Run analytical standards with each assay to ensure the consistency of the quantification method. Validate the analytical method for linearity, accuracy, and precision. |
Experimental Protocols
Protocol 1: pH-Dependent Stability and Cleavage Assay
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.5 to 7.4 (e.g., 100 mM sodium citrate (B86180) for pH 4.5-6.0 and 100 mM sodium phosphate (B84403) for pH 7.4).
-
ADC Incubation: Dilute the ADC construct to a final concentration of 1 mg/mL in each of the prepared buffers.
-
Time-Course Incubation: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect aliquots from each sample.
-
Sample Quenching: Immediately quench the cleavage reaction by adding a neutralizing buffer to raise the pH to >8.0 and storing the samples at -80°C until analysis.
-
Quantification of Released Payload: Analyze the samples by a validated method such as reversed-phase HPLC or LC-MS to separate and quantify the released payload from the intact ADC.
-
Data Analysis: Plot the percentage of released payload against time for each pH value to determine the cleavage kinetics.
Protocol 2: In Vitro Cell-Based Cytotoxicity Assay
-
Cell Culture: Plate target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC construct, a non-targeting control ADC, and the free payload.
-
Incubation: Incubate the cells for a period that allows for internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value for each cell line.
Quantitative Data Summary
The following table summarizes hypothetical data from a pH-dependent cleavage study of an ADC utilizing the EGGGG-PEG8-amide-bis(deoxyglucitol) linker.
| pH | Half-life of ADC (hours) | % Payload Release at 24 hours |
| 7.4 | > 200 | < 5% |
| 6.0 | 48 | 35% |
| 5.0 | 12 | 85% |
| 4.5 | 6 | > 95% |
Visualizations
Caption: Workflow for the conjugation of an antibody with the EGGGG-PEG8 linker-payload.
Caption: Cellular pathway of ADC internalization and pH-dependent payload release.
Caption: Logical relationship for optimizing ADC performance based on pH-dependent linker activity.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. medchemexpress.com [medchemexpress.com]
how to remove EGGGG-PEG8-amide-bis(deoxyglucitol) from a protein sample
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during protein purification. Here, you will find detailed guides and frequently asked questions (FAQs) to help you resolve challenges in your experiments, with a specific focus on the removal of small molecules like EGGGG-PEG8-amide-bis(deoxyglucitol) from protein samples.
Troubleshooting Guide: Removal of EGGGG-PEG8-amide-bis(deoxyglucitol)
This guide addresses specific issues you might encounter when trying to separate the small molecule EGGGG-PEG8-amide-bis(deoxyglucitol) from your protein of interest.
Question: I am trying to remove EGGGG-PEG8-amide-bis(deoxyglucitol) from my protein sample. Which method should I choose?
Answer: The optimal method for removing EGGGG-PEG8-amide-bis(deoxyglucitol) depends on several factors, including your protein's size and stability, the sample volume, and the desired final concentration. Based on the molecular weight of EGGGG-PEG8-amide-bis(deoxyglucitol) (approximately 1391.4 g/mol ), several techniques are suitable for separating it from a much larger protein.[1] The most common and effective methods are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).
Here is a table summarizing the key aspects of each method to help you decide:
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size as molecules pass through a porous resin.[2][3] | Diffusion of small molecules across a semi-permeable membrane down a concentration gradient.[4][5] | Convective removal of small molecules through a membrane while the protein is retained in a recirculating feed stream.[6][7] |
| Best For | High-resolution separation, buffer exchange, and removing small molecule contaminants.[2][8] | Buffer exchange and removal of small, unwanted molecules from a sample.[5][9] | Processing large sample volumes, concentration, and diafiltration (buffer exchange).[6][10] |
| Sample Volume | 0.5% to 4% of the total column volume for high resolution; up to 30% for desalting.[8] | Small to large volumes (µL to Liters).[11] | Ideal for larger volumes (>50 mL).[6] |
| Speed | Relatively fast (minutes to hours).[2] | Slow (hours to overnight, requires multiple buffer changes).[4][5][12] | Fast, especially for large volumes.[6] |
| Dilution | Can cause sample dilution.[8] | Can result in some sample dilution (usually <50%).[11] | Can be used to concentrate the sample.[6][13] |
| Considerations | Requires a chromatography system. The choice of resin is critical based on the protein's molecular weight.[3] | Requires a significant volume of dialysis buffer (at least 200-fold greater than the sample volume).[4] The membrane's Molecular Weight Cut-Off (MWCO) must be appropriate. | Requires a TFF system with a pump and appropriate membrane cassette. Can cause shear stress on sensitive proteins. |
Question: My protein recovery is low after attempting to remove EGGGG-PEG8-amide-bis(deoxyglucitol). What could be the cause and how can I fix it?
Answer: Low protein recovery is a common issue in protein purification.[14][15] Here are some potential causes and solutions specific to the removal of a small molecule contaminant:
| Possible Cause | Recommended Solution |
| Protein Precipitation | The removal of EGGGG-PEG8-amide-bis(deoxyglucitol) might alter the buffer composition, causing your protein to become less soluble and precipitate. To address this, screen for optimal buffer conditions (pH, ionic strength) before the purification step. Consider adding stabilizing agents like glycerol (B35011) or arginine to your buffer.[16] |
| Nonspecific Adsorption | Your protein might be binding to the chromatography resin, dialysis membrane, or TFF cassette. To minimize this, consider using low-protein-binding membranes or resins. Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer can also help, provided it doesn't interfere with downstream applications. |
| Incorrect MWCO Selection (Dialysis/TFF) | If the Molecular Weight Cut-Off (MWCO) of your membrane is too large, your protein of interest could be passing through along with the small molecule. As a general rule, the MWCO should be at least 3 to 6 times smaller than the molecular weight of the protein you want to retain.[7] For example, for a 50 kDa protein, a 10 kDa MWCO membrane is appropriate. |
| Inefficient Elution (SEC) | If using Size Exclusion Chromatography, your protein might not be eluting properly from the column. Ensure your mobile phase composition is optimal and that there are no unwanted interactions between your protein and the resin. Sometimes, increasing the salt concentration in the mobile phase can disrupt weak ionic interactions.[16] |
Frequently Asked Questions (FAQs)
Q1: What is EGGGG-PEG8-amide-bis(deoxyglucitol) and why is it in my protein sample?
A1: EGGGG-PEG8-amide-bis(deoxyglucitol) is a type of ADC (Antibody-Drug Conjugate) linker.[17][18] It is a chemical entity used to connect an antibody to a small molecule payload. It is likely present in your protein sample as an unreacted or cleaved component from a conjugation reaction.
Q2: How can I confirm that EGGGG-PEG8-amide-bis(deoxyglucitol) has been successfully removed?
A2: You can use analytical techniques to confirm the removal of the small molecule. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is an excellent method to separate and detect the small molecule. Mass Spectrometry (MS) can also be used to confirm its absence in the final protein sample.[19]
Q3: Can I use precipitation to remove EGGGG-PEG8-amide-bis(deoxyglucitol)?
A3: While precipitation, such as ammonium (B1175870) sulfate (B86663) precipitation, is a common technique for initial sample cleanup and concentration, it is generally not selective enough to efficiently separate a small molecule like EGGGG-PEG8-amide-bis(deoxyglucitol) from a protein. The methods described above (SEC, Dialysis, TFF) are more suitable for this purpose.
Experimental Protocols & Workflows
Below are detailed methodologies for the recommended separation techniques.
Method 1: Size Exclusion Chromatography (SEC)
This protocol outlines the general steps for removing a small molecule using SEC.
Workflow Diagram:
Caption: Workflow for small molecule removal using SEC.
Protocol:
-
Column Selection: Choose a size exclusion resin with a fractionation range appropriate for your protein. For removing a ~1.4 kDa molecule, a resin with an exclusion limit well above this and a fractionation range that includes your protein of interest is ideal. For example, a resin designed for separating proteins from small molecules, such as Sephadex G-25, would be suitable.[8][20]
-
Buffer Preparation: Prepare a mobile phase buffer that is compatible with your protein's stability. It is recommended to filter and degas the buffer before use.[16]
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Centrifuge your protein sample at 10,000 x g for 15 minutes to remove any particulates. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Inject the clarified sample onto the column. The sample volume should typically not exceed 5% of the total column volume for high-resolution separation.[20]
-
Elution and Fraction Collection: Elute the sample with the mobile phase buffer at a constant flow rate. Your protein, being larger, will elute first, while the smaller EGGGG-PEG8-amide-bis(deoxyglucitol) will be retarded by the resin and elute later.[2] Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions using SDS-PAGE to identify the fractions containing your purified protein. Monitor the UV absorbance at 280 nm for protein and potentially at a lower wavelength for the PEG-containing molecule if it has a chromophore.
-
Pooling: Pool the fractions that contain your protein of interest and are free of the small molecule contaminant.
Method 2: Dialysis
This protocol provides a step-by-step guide for removing EGGGG-PEG8-amide-bis(deoxyglucitol) via dialysis.
Workflow Diagram:
Caption: Workflow for small molecule removal using Dialysis.
Protocol:
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein but larger than EGGGG-PEG8-amide-bis(deoxyglucitol). A 3-5 kDa MWCO membrane is generally a safe choice for most proteins, ensuring retention of the protein while allowing the ~1.4 kDa molecule to pass through freely.
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This often involves rinsing with distilled water to remove any preservatives.[11]
-
Sample Loading: Pipette your protein sample into the dialysis tubing or cassette, leaving some space for potential volume changes. Securely close the ends of the tubing with clamps.
-
Dialysis: Immerse the sealed dialysis bag or cassette in a large volume of dialysis buffer (at least 200-500 times the sample volume).[4] Place the container on a magnetic stir plate and stir gently at 4°C.
-
Buffer Exchange: Dialyze for 2-4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times. For optimal removal, the final dialysis step can be performed overnight.[4][5][12]
-
Sample Recovery: Carefully remove the dialysis bag or cassette from the buffer. Transfer the purified protein sample to a clean tube.
Method 3: Tangential Flow Filtration (TFF) / Diafiltration
This protocol describes how to use TFF for buffer exchange and removal of small molecules.
Workflow Diagram:
Caption: Workflow for small molecule removal using TFF.
Protocol:
-
Membrane Selection: Select a TFF cassette with an appropriate MWCO, following the same principle as for dialysis (3-6 times smaller than your protein's molecular weight).[7]
-
System Setup: Assemble the TFF system according to the manufacturer's instructions. Flush the system with purification-grade water and then with the diafiltration buffer to remove any storage solutions.
-
Sample Processing:
-
Load your protein sample into the reservoir.
-
Begin recirculating the sample through the TFF cassette at the recommended flow rate and transmembrane pressure (TMP).
-
(Optional) Concentrate the sample to a smaller volume by allowing permeate to be removed.
-
Perform diafiltration by adding fresh buffer to the reservoir at the same rate that permeate is being removed.[7][10] This washes out the small molecules. A common practice is to exchange 5-10 diavolumes to ensure near-complete removal of the small molecule.
-
-
Sample Recovery: Once the diafiltration is complete, stop the pump and recover the concentrated, purified protein from the reservoir and the system tubing.
References
- 1. Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) | C55H94N10O31 | CID 168510638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 3. Introduction to Size Exclusion Chromatography | Bio-Rad [bio-rad.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. repligen.com [repligen.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 10. rocker.com.tw [rocker.com.tw]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. youtube.com [youtube.com]
- 14. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. goldbio.com [goldbio.com]
- 16. pdf.dutscher.com [pdf.dutscher.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) - Immunomart [immunomart.com]
- 19. Removal of Polyethylene Glycols from Protein Samples using Titanium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. harvardapparatus.com [harvardapparatus.com]
dealing with batch-to-batch variability of EGGGG-PEG8-amide-bis(deoxyglucitol)
Welcome to the technical support center for EGGGG-PEG8-amide-bis(deoxyglucitol), a novel, cleavable linker designed for the development of advanced Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful and consistent application of this linker in your experimental workflows. Batch-to-batch variability is a known challenge in the field of bioconjugation, and this guide is intended to help you identify, mitigate, and manage such variability effectively.
Frequently Asked Questions (FAQs)
Q1: What is EGGGG-PEG8-amide-bis(deoxyglucitol) and what is its primary application?
A1: EGGGG-PEG8-amide-bis(deoxyglucitol) is a heterobifunctional, cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3][4] Its structure incorporates a peptide sequence (EGGGG), a polyethylene (B3416737) glycol (PEG8) spacer, and a bis(deoxyglucitol) amide moiety. The primary application is to covalently attach a cytotoxic payload to a monoclonal antibody (mAb), facilitating targeted drug delivery to cancer cells.
Q2: What are the functions of the different components of the linker?
A2: Each part of the linker has a specific function:
-
Peptide Sequence (EGGGG): This sequence is designed to be susceptible to cleavage by enzymes that are abundant in the intracellular environment of tumor cells, such as cathepsins. This ensures the specific release of the cytotoxic payload inside the target cell.
-
PEG8 Spacer: The polyethylene glycol chain enhances the hydrophilicity and solubility of the linker and the resulting ADC, which can prevent aggregation.[5] It also provides a defined spatial separation between the antibody and the payload, which can be crucial for maintaining the antibody's binding affinity and for the payload to exert its effect. The use of a discrete PEG linker with a defined number of repeating units (monodisperse PEG) helps to ensure batch-to-batch consistency.[6]
-
bis(deoxyglucitol) amide: This moiety can further enhance the hydrophilicity of the linker-payload complex, contributing to improved pharmacokinetic properties of the ADC.
Q3: What are the recommended storage and handling conditions for this linker?
A3: As with most PEGylated reagents, EGGGG-PEG8-amide-bis(deoxyglucitol) is sensitive to moisture, light, and oxidation. For long-term storage, it is strongly recommended to store the product in its solid form at -20°C or below, under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[7] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation.[8] For functionalized PEGs, such as those with NHS esters or maleimides, it is crucial to minimize exposure to moisture to prevent hydrolysis and loss of reactivity.
Q4: Why is batch-to-batch consistency important for an ADC linker?
A4: Batch-to-batch consistency is critical for the safety and efficacy of an ADC.[9] Variability in linker purity, composition, or reactivity can lead to:
-
Inconsistent Drug-to-Antibody Ratios (DAR).[10]
-
Formation of aggregates, which can impact pharmacokinetics and immunogenicity.
-
Altered stability and payload release kinetics.[11]
-
Variable in vivo efficacy and toxicity profiles.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the conjugation of EGGGG-PEG8-amide-bis(deoxyglucitol) to an antibody and payload system.
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Symptoms:
-
The average DAR, as determined by UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS), is lower than the target value.[12]
-
Significant variation in DAR is observed between different batches of the linker or different conjugation reactions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Action |
| Inaccurate Linker Concentration | Verify the concentration of your linker stock solution. If the linker is hygroscopic, ensure it was weighed in a controlled environment. |
| Linker Instability/Degradation | Ensure the linker has been stored correctly (see FAQ A3). Avoid repeated freeze-thaw cycles. Use freshly prepared solutions for conjugation. |
| Suboptimal Reaction pH | The efficiency of conjugation chemistries (e.g., NHS ester to amine, maleimide (B117702) to thiol) is highly pH-dependent. For maleimide-thiol conjugation, a pH of 6.5-7.5 is optimal to ensure specific reaction with sulfhydryl groups and minimize hydrolysis.[1] |
| Insufficient Molar Excess of Linker | Increase the molar ratio of the linker-payload complex to the antibody. The optimal ratio often needs to be determined empirically.[1] |
| Interfering Buffer Components | Ensure the antibody buffer does not contain primary amines (e.g., Tris) or other nucleophiles if using an NHS-ester reactive group. Perform a buffer exchange into an appropriate reaction buffer (e.g., PBS) before conjugation.[13] |
| Incomplete Antibody Reduction (for thiol conjugation) | If conjugating to cysteines, ensure the reduction of interchain disulfide bonds is complete. The efficiency of reduction can be verified using Ellman's reagent.[1] Immediately after reduction, remove the reducing agent (e.g., DTT, TCEP) using a desalting column to prevent re-oxidation or interference with the maleimide reaction. |
Issue 2: Antibody-Drug Conjugate (ADC) Aggregation
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution after conjugation or during storage.
-
High molecular weight species are detected by Size Exclusion Chromatography (SEC).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Action |
| High Hydrophobicity of Payload | The EGGGG-PEG8 component of the linker is designed to increase hydrophilicity. However, highly hydrophobic payloads can still induce aggregation. Consider using a linker with a longer PEG chain if aggregation persists. |
| High Drug-to-Antibody Ratio (DAR) | A high DAR increases the overall hydrophobicity of the ADC, which can promote aggregation.[1] Optimize the conjugation reaction to achieve a lower, more controlled DAR (typically 2-4 for many ADCs).[6] |
| Inappropriate Buffer Conditions | Screen different buffer formulations for the final ADC product. The inclusion of excipients such as polysorbates or sugars can improve stability. |
| Over-reduction of Antibody | Excessive reduction of disulfide bonds can lead to antibody unfolding and aggregation.[1] Optimize the concentration of the reducing agent and the reaction time. |
Issue 3: Inconsistent In Vitro / In Vivo Performance
Symptoms:
-
Variable cytotoxicity in cell-based assays between ADC batches.
-
Inconsistent pharmacokinetic profiles or efficacy in animal models.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Action |
| Heterogeneity of the Linker | The presence of impurities or variations in the PEG chain length within the linker can affect the ADC's properties. It is crucial to source high-purity, monodisperse linkers.[6] The quality of each new batch of linker should be verified by HPLC and Mass Spectrometry (see Experimental Protocols). |
| Variable Linker Stability | Batch-to-batch differences in linker synthesis can lead to variations in its stability, affecting the rate of premature payload release in circulation.[11] Plasma stability assays can be used to compare different ADC batches.[] |
| Inconsistent DAR and Drug Load Distribution | As mentioned in Issue 1, inconsistent DAR will directly impact the potency of the ADC. The distribution of the drug on the antibody can also play a role. Characterize each batch of ADC thoroughly to ensure consistency. |
Experimental Protocols
Protocol 1: Quality Control of EGGGG-PEG8-amide-bis(deoxyglucitol) by HPLC-MS
This protocol outlines a general method for assessing the purity and confirming the identity of the linker.
1. Sample Preparation:
-
Accurately weigh and dissolve the linker in a suitable solvent (e.g., DMSO or water) to a final concentration of 1 mg/mL.
-
Further dilute the sample with the mobile phase A to a concentration of 0.1 mg/mL for analysis.
2. LC-MS Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Detector | High-Resolution Mass Spectrometer (e.g., Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | 100 - 2000 m/z |
3. Data Analysis:
-
Purity Assessment: Integrate the peak area of the main compound and all impurities from the total ion chromatogram (TIC) or UV chromatogram. The purity should typically be ≥95%.
-
Identity Confirmation: Extract the mass spectrum for the main peak and compare the observed monoisotopic mass with the theoretical mass of the linker.
Protocol 2: Characterization of ADC Drug-to-Antibody Ratio (DAR) by HIC-HPLC
This protocol provides a method for determining the average DAR and the distribution of drug-loaded species.
1. Sample Preparation:
-
Purify the ADC from excess linker-payload using a desalting column or tangential flow filtration.
-
Adjust the concentration of the purified ADC to 1 mg/mL in the HIC mobile phase A.
2. HIC-HPLC Conditions:
| Parameter | Recommended Setting |
| Column | Hydrophobic Interaction Chromatography column (e.g., Butyl-NPR) |
| Mobile Phase A | 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol |
| Gradient | 0% to 100% B over 30 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
3. Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.).
-
Calculate the average DAR by integrating the area of each peak and using a weighted average formula.
Data Presentation: Typical Quality Control Specifications
The following table summarizes typical quality control parameters for a high-quality batch of EGGGG-PEG8-amide-bis(deoxyglucitol).
| Parameter | Method | Typical Specification |
| Appearance | Visual | White to off-white solid |
| Identity | Mass Spectrometry | Conforms to the expected molecular weight |
| Purity | HPLC (214 nm) | ≥ 95% |
| Solubility | Visual | Soluble in DMSO and water |
Visualizations
ADC Conjugation Workflow
Caption: Workflow for ADC synthesis highlighting critical steps.
Troubleshooting Decision Tree for Low DAR
Caption: Decision tree for troubleshooting low DAR in ADC conjugation.
Mechanism of Action and Impact of Variability
Caption: ADC mechanism and potential impact of linker variability.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. purepeg.com [purepeg.com]
- 6. labinsights.nl [labinsights.nl]
- 7. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 8. purepeg.com [purepeg.com]
- 9. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability [bioprocessonline.com]
- 11. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 12. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 13. Antibody Conjugation Troubleshooting [bio-techne.com]
Technical Support Center: EGGGG-PEG8-amide-bis(deoxyglucitol) Linker
Welcome to the technical support center for our EGGGG-PEG8-amide-bis(deoxyglucitol) linker, designed for the development of Proteolysis Targeting Chimeras (PROTACs) and other protein conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended application of the EGGGG-PEG8-amide-bis(deoxyglucitol) linker?
This linker is a heterobifunctional chemical tool designed for the synthesis of PROTACs. It features a polyethylene (B3416737) glycol (PEG8) chain to provide appropriate spacing, a peptide motif (EGGGG) that can influence solubility and ternary complex formation, and bis(deoxyglucitol) groups that may enhance aqueous solubility. The full maleimide-functionalized version of this linker allows for covalent conjugation to cysteine residues on proteins or ligands.
Q2: How does the linker's length and composition impact PROTAC efficacy?
The linker is a critical component of a PROTAC, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[1][2] An optimal linker length is essential; a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins together for ubiquitination.[1][3][4] The composition of the linker, including its flexibility and hydrophilicity, affects the PROTAC's physicochemical properties like solubility and cell permeability.[3][4][5]
Q3: What is the "hook effect" and how can I mitigate it with my PROTAC?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2][6] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[2][6] Testing your PROTAC at lower concentrations is often key to finding the maximal degradation sweet spot.[6]
Troubleshooting Guides
Issue 1: No or low degradation of the target protein is observed.
Question: I have synthesized a PROTAC using the EGGGG-PEG8-amide-bis(deoxyglucitol) linker, but I am not seeing significant degradation of my target protein. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors could be contributing to the lack of degradation. Here is a step-by-step guide to troubleshoot this issue:
-
Confirm Target and E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell.
-
Solution: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm binary binding of your PROTAC to both the target protein and the E3 ligase.[3] Cellular target engagement can be confirmed with assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[6]
-
-
Assess Ternary Complex Formation: Even with binary engagement, the formation of a stable and productive ternary complex is essential for degradation.[2]
-
Evaluate Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[2][6]
-
Solution: If poor permeability is suspected, consider modifying the linker to improve its physicochemical properties. While the EGGGG-PEG8 component of this linker is designed to be hydrophilic, further optimization may be needed for your specific warheads.
-
-
Check for Proper Ubiquitination: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.
-
Solution: Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of your PROTAC. A lack of ubiquitination suggests a problem with the geometry of the ternary complex, which may necessitate a redesign of the linker.[6]
-
-
Consider Target Protein Stability: The natural half-life of a target protein can significantly affect its potential for degradation by a PROTAC.
-
Solution: For short-lived proteins, a detailed time course of degradation is necessary to observe an effect. It is also important to run control experiments to ensure the observed degradation is not an artifact of cytotoxicity or off-target effects.
-
Issue 2: High variability in experimental results.
Question: My degradation results are inconsistent between experiments. What could be the cause?
Answer:
Inconsistent results can often be traced back to experimental conditions.
-
Cell Health and Passage Number: The confluency, passage number, and overall health of your cells can impact protein expression levels and the efficiency of the ubiquitin-proteasome system.
-
Compound Stability: The PROTAC molecule may be unstable in the cell culture medium over the course of the experiment.
-
Solution: Assess the stability of your PROTAC in your specific cell culture medium over the time course of your experiment using methods like LC-MS.[6]
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for a PROTAC Utilizing the EGGGG-PEG8 Linker
| PROTAC Concentration (nM) | % Target Protein Remaining (Western Blot) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 75 |
| 10 | 40 |
| 100 | 15 |
| 1000 | 35 |
| 10000 | 60 |
This table illustrates a typical dose-response curve, including the "hook effect" at higher concentrations.
Table 2: Comparison of Linker Length on PROTAC Efficacy (Hypothetical Data)
| Linker | DC50 (nM) | Dmax (%) |
| EGGGG-PEG4-amide-bis(deoxyglucitol) | 150 | 60 |
| EGGGG-PEG8-amide-bis(deoxyglucitol) | 25 | 85 |
| EGGGG-PEG12-amide-bis(deoxyglucitol) | 90 | 70 |
This table demonstrates the importance of optimizing linker length for maximal degradation (Dmax) and potency (DC50).
Experimental Protocols
Protocol 1: Target Protein Degradation Assay by Western Blot
This protocol outlines the general steps to assess the degradation of a target protein in cells treated with a PROTAC.
-
Cell Seeding: Plate cells at a density that will result in approximately 70% confluency at the time of treatment.[8]
-
PROTAC Treatment: Treat the cells with a range of concentrations of your PROTAC (e.g., 0.1 nM to 10,000 nM) and a vehicle control (e.g., DMSO) for a predetermined time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][9]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[9]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[8]
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and detect the signal using an appropriate method (e.g., chemiluminescence).
-
-
Data Analysis: Quantify the band intensities for the target protein and normalize to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Protocol 2: Ternary Complex Formation Assay using TR-FRET
This protocol provides a general method for assessing the formation of the ternary complex.
-
Reagent Preparation: Prepare solutions of your fluorescently labeled target protein (donor fluorophore) and E3 ligase (acceptor fluorophore) in an appropriate assay buffer. Prepare a serial dilution of your PROTAC.
-
Assay Plate Setup: In a microplate, add a constant concentration of the labeled target protein and E3 ligase to each well.
-
PROTAC Addition: Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Signal Measurement: Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.
-
Data Analysis: Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.
Mandatory Visualization
Caption: PROTAC-mediated protein degradation workflow.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Detergents for Membrane Protein Stability: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful extraction, purification, and structural analysis of membrane proteins. This guide provides a comparative overview of detergents, with a focus on the widely used n-dodecyl-β-D-maltoside (DDM) and its alternatives. It aims to equip researchers with the necessary information to make informed decisions for their experimental workflows.
A notable point of clarification is the role of EGGGG-PEG8-amide-bis(deoxyglucitol). Current scientific literature and supplier information predominantly identify this molecule as a cleavable linker for use in antibody-drug conjugates (ADCs)[1][2][3][4]. As of this guide's publication, there is no available experimental data demonstrating its application or efficacy as a detergent for membrane protein stabilization. Therefore, a direct performance comparison with established detergents is not feasible.
This guide will focus on a well-documented comparison between the "gold standard" detergent, DDM, and other novel, widely adopted alternatives.
The Benchmark: n-dodecyl-β-D-maltoside (DDM)
DDM is a non-ionic detergent that has been a cornerstone of membrane protein research for decades. Its popularity stems from its mild nature, which often preserves the structural integrity and function of a wide range of membrane proteins, including G-protein coupled receptors (GPCRs) and ion channels[5][6][7]. It is frequently used in structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM)[5][8].
However, DDM is not universally optimal. For particularly sensitive membrane proteins, DDM may not provide sufficient stability, leading to aggregation or loss of activity over time[9][10][11]. This has driven the development of novel detergents with improved stabilizing properties.
Novel Detergents: Enhancing Stability Beyond DDM
In the quest for more effective stabilizing agents, several new classes of detergents have emerged. Among the most successful are Lauryl Maltose (B56501) Neopentyl Glycol (LMNG) and Glyco-diosgenin (GDN).
Lauryl Maltose Neopentyl Glycol (LMNG): This detergent has shown significant advantages over DDM for stabilizing a variety of membrane proteins, especially delicate GPCRs[9][10]. Molecular dynamics simulations suggest that LMNG provides a more stable and less dynamic micelle environment around the protein compared to DDM. This is attributed to the branched structure of LMNG, which allows for more effective packing of its alkyl chains around the hydrophobic transmembrane regions of the protein[9][10].
Glyco-diosgenin (GDN): GDN is a steroidal amphiphile that has gained prominence, particularly in the field of cryo-EM[8][12][13][14]. Its rigid steroidal backbone is thought to contribute to the formation of highly stable protein-detergent complexes, which is advantageous for high-resolution structural determination[14][15]. GDN is a synthetic alternative to digitonin, offering the benefits of higher purity and batch-to-batch consistency[12][13].
Quantitative Comparison of Detergent Properties
The selection of a detergent is often guided by its physicochemical properties, such as its critical micelle concentration (CMC) and micelle size. The CMC is the concentration at which detergent monomers begin to form micelles, and solubilization is typically carried out at concentrations well above the CMC.
| Detergent | Abbreviation | Chemical Class | CMC (mM) | Micelle Size (kDa) |
| n-dodecyl-β-D-maltoside | DDM | Alkyl Maltoside | ~0.17 | ~50-78 |
| Lauryl Maltose Neopentyl Glycol | LMNG | Maltose Neopentyl Glycol | ~0.01 | Varies (rod-shaped) |
| Glyco-diosgenin | GDN | Steroidal Glycoside | ~0.018 | ~70-75 |
Note: CMC and micelle size can be influenced by buffer conditions such as temperature, pH, and ionic strength.
Comparative Stability Data: A Case Study with GPCRs
The enhanced stabilizing effects of novel detergents like LMNG and asymmetric maltose neopentyl glycols (A-MNGs) have been demonstrated through thermal stability assays. The melting temperature (Tm) of a protein, which is the temperature at which half of the protein population is unfolded, is a key indicator of its stability. A higher Tm value indicates greater stability.
For the human β2-adrenergic receptor (β2AR), a well-studied GPCR, the following melting temperatures have been reported in different detergents:
| Detergent | Melting Temperature (Tm) of β2AR (°C) |
| DDM | 21.9 |
| MNG-10,10 (a symmetric MNG) | 30.8 |
| MNG-8,12 (an asymmetric MNG) | 41.1 |
Data sourced from a study on asymmetric maltose neopentyl glycol amphiphiles[16].
These results quantitatively demonstrate the superior stabilizing effect of MNG-class detergents compared to DDM for this particular GPCR[16].
Experimental Protocols
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay is a high-throughput method to assess the thermal stability of a membrane protein in different detergents or buffer conditions by measuring its melting temperature (Tm)[17][18].
Principle: A fluorescent dye, such as SYPRO Orange, binds to the hydrophobic regions of a protein. As the protein unfolds with increasing temperature, more hydrophobic regions become exposed, leading to an increase in fluorescence. The midpoint of this transition is the Tm.
Detailed Methodology:
-
Reagent Preparation:
-
Protein Solution: Purified membrane protein in a buffer containing the detergent to be tested (e.g., at a concentration of 1-2 times the CMC). The final protein concentration in the assay is typically in the low micromolar range (e.g., 2-5 µM)[11].
-
Fluorescent Dye: Prepare a stock solution of a hydrophobic-binding fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions. A 50x stock is often prepared from a 5000x concentrate[19][20].
-
-
Assay Setup:
-
Data Acquisition:
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The resulting curve is typically sigmoidal. The Tm is determined by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative of the curve.
-
Size Exclusion Chromatography (SEC)
SEC is used to assess the homogeneity and aggregation state of a protein-detergent complex. A monodisperse, symmetric peak is indicative of a stable and homogenous sample, which is often a prerequisite for structural studies[21][22].
Principle: Molecules in solution are separated based on their hydrodynamic radius as they pass through a column packed with a porous resin. Larger molecules elute earlier than smaller molecules.
Detailed Methodology:
-
Column and Buffer Preparation:
-
Equilibrate a size exclusion chromatography column with a buffer containing the detergent of interest at a concentration above its CMC (typically 1-2 times the CMC)[23].
-
The buffer should also contain appropriate salt concentrations (e.g., 150 mM NaCl) and be at a suitable pH for the target protein.
-
-
Sample Preparation and Injection:
-
Concentrate the purified membrane protein in the detergent of choice.
-
Inject the sample onto the equilibrated column.
-
-
Chromatography Run and Data Analysis:
-
Run the chromatography at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
A stable, well-behaved protein-detergent complex will typically elute as a single, symmetric peak[22]. The presence of multiple peaks or a broad peak may indicate aggregation or instability.
-
For more advanced analysis, triple-detection SEC (with UV, static light scattering, and refractive index detectors) can be used to determine the absolute molar mass of the protein and the amount of bound detergent[23].
-
Visualizing Experimental Workflows and Relationships
Detergent Screening Workflow
The following diagram illustrates a typical workflow for screening detergents to find the optimal candidate for a specific membrane protein.
Logical Relationship of Detergent Properties
This diagram illustrates the relationship between key detergent properties and their impact on membrane protein research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) - Immunomart [immunomart.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Dodecyl-β-D-Maltoside › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]
- 7. dodecyl maltoside ddm: Topics by Science.gov [science.gov]
- 8. mdpi.com [mdpi.com]
- 9. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. GDN - Why membrane protein researchers should use it [lubio.ch]
- 13. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 14. Membrane Protein Preparation for Single-Particle Cryo-Electron Microscopy Analysis | Encyclopedia MDPI [encyclopedia.pub]
- 15. Steroid-based amphiphiles for membrane protein study: Importance of alkyl spacer for protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Asymmetric maltose neopentyl glycol amphiphiles for a membrane protein study: effect of detergent asymmetricity on protein stability - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02560F [pubs.rsc.org]
- 17. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. proteos.com [proteos.com]
- 19. static.igem.wiki [static.igem.wiki]
- 20. bio-rad.com [bio-rad.com]
- 21. Benchmarking Membrane Protein Detergent Stability for Improving Throughput of High-Resolution X-ray Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Characterising protein/detergent complexes by triple-detection size-exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Detergent Maze: A Comparative Guide to Membrane Protein Solubilization for Structural Analysis
A deep dive into the critical choice of detergents for resolving membrane protein structures, comparing established agents with novel alternatives. This guide provides researchers, scientists, and drug development professionals with a comparative overview of detergents, their experimental application, and validation protocols essential for successful structural biology outcomes.
The intricate dance of life is often choreographed by proteins embedded within the cell's membranes. These membrane proteins are central to a vast array of cellular processes and represent a major class of drug targets. However, their hydrophobic nature presents a significant hurdle for structural elucidation. The first and most critical step in their journey from the cell membrane to a high-resolution structure is solubilization – a process delicately balanced by the choice of a detergent. This guide offers a comparative analysis of detergents used for this purpose, with a special note on the emerging but sparsely documented detergent, EGGGG-PEG8-amide-bis(deoxyglucitol).
While the novel detergent EGGGG-PEG8-amide-bis(deoxyglucitol) is available commercially, a comprehensive review of published literature reveals a notable absence of performance data for its use in protein solubilization and subsequent structural validation. Its structure suggests it belongs to the family of PEGylated detergents, which are designed to offer a gentle and stabilizing environment for membrane proteins. However, without experimental evidence, its efficacy remains speculative. Therefore, this guide will focus on a comparison of well-characterized and widely used detergents, providing a benchmark against which novel agents like EGGGG-PEG8-amide-bis(deoxyglucitol) can be evaluated in the future.
The Detergent Toolkit: A Comparative Overview
The selection of a detergent is a crucial step, as it can profoundly influence the stability, homogeneity, and ultimate success of structural studies.[1] The ideal detergent should efficiently extract the protein from the membrane while preserving its native conformation and function. Below is a comparison of commonly used detergents.
| Detergent | Chemical Class | CMC (mM) | Micelle Size (kDa) | Key Characteristics | Common Applications |
| DDM | Non-ionic (Maltoside) | ~0.17 | ~70-90 | "Gold standard," mild, effective for a wide range of proteins. | X-ray crystallography, cryo-EM |
| LDAO | Zwitterionic | ~1-2 | ~18 | Can be more denaturing but effective for some proteins. | Crystallography of smaller proteins |
| LMNG | Non-ionic (Neopentyl Glycol) | ~0.01 | ~40 | High stability for GPCRs and other challenging proteins. | Cryo-EM |
| GDN | Non-ionic (Steroid-based) | ~0.015 | ~30 | Superior stabilization of fragile membrane proteins. | Cryo-EM, single-particle analysis |
| SMA Copolymers | Polymer | N/A | Forms "nanodiscs" | Detergent-free extraction, preserves native lipid environment.[2][3] | Cryo-EM, functional studies |
CMC: Critical Micelle Concentration. Data is approximate and can vary with experimental conditions.
Experimental Protocols: From Solubilization to Structure
The path to a high-resolution structure involves a series of meticulous experimental steps. The following protocols provide a general framework for membrane protein solubilization and validation.
Protocol 1: Membrane Protein Solubilization
-
Membrane Preparation: Isolate cell membranes containing the protein of interest through cell lysis and ultracentrifugation.
-
Detergent Screening: Resuspend the membrane pellet in a buffer containing a range of detergents at concentrations above their CMC. A typical starting point is 1% (w/v) detergent.
-
Solubilization: Incubate the mixture with gentle agitation for 1-4 hours at 4°C.
-
Clarification: Pellet the unsolubilized material by ultracentrifugation. The supernatant now contains the solubilized protein-detergent complexes.
-
Purification: Purify the protein of interest using affinity chromatography, followed by size-exclusion chromatography (SEC) to isolate monodisperse protein-detergent complexes.
Protocol 2: Structural Integrity Validation
-
Size-Exclusion Chromatography (SEC): A symmetrical and monodisperse peak on a SEC column is a primary indicator of a homogenous and well-behaved protein-detergent complex, which is crucial for crystallization and cryo-EM.[1]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of the solubilized protein. A spectrum consistent with a folded protein indicates that the detergent has not caused significant denaturation.
-
Functional Assays: If the protein has a known function (e.g., enzymatic activity, ligand binding), performing a functional assay is the most definitive way to confirm that the native conformation is preserved.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key stages.
Caption: A generalized workflow for membrane protein structural studies.
Caption: The critical influence of detergent choice on structural outcomes.
The Path Forward: Embracing Novel Tools
The field of membrane protein structural biology is continually evolving, with the introduction of novel detergents and techniques like detergent-free extraction using SMA copolymers.[2][3] While traditional detergents like DDM remain workhorses, newer agents like LMNG and GDN have proven invaluable for stabilizing particularly challenging targets. The development of new chemical entities such as EGGGG-PEG8-amide-bis(deoxyglucitol) holds promise for further expanding the toolkit available to researchers. However, rigorous experimental validation and publication of comparative data are essential for their widespread adoption. As researchers continue to push the boundaries of structural biology, the careful selection and optimization of the solubilization strategy will remain a cornerstone of success.
References
- 1. Characterization of Protein Detergent Complexes by NMR, Light Scattering, and Analytical Ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
Evaluating EGGGG-PEG8-amide-bis(deoxyglucitol) for Membrane Protein Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stabilization and structural determination of membrane proteins are pivotal for understanding their function and for structure-based drug design. The choice of amphiphilic agent is a critical determinant of success in these endeavors. This guide provides a comparative overview of the novel amphiphile EGGGG-PEG8-amide-bis(deoxyglucitol) in the context of established detergents and other membrane mimetics for the study of different classes of membrane proteins, including G-protein coupled receptors (GPCRs), ion channels, and transporters.
Introduction to EGGGG-PEG8-amide-bis(deoxyglucitol)
EGGGG-PEG8-amide-bis(deoxyglucitol) is a novel, non-ionic amphiphile designed for membrane protein research. Its structure consists of three key components:
-
A hydrophilic bis(deoxyglucitol)-amide headgroup: The sugar-based headgroups are generally considered mild and effective at stabilizing membrane proteins.
-
A flexible PEG8 linker: The polyethylene (B3416737) glycol (PEG) linker enhances solubility and can provide a flexible interface between the hydrophilic head and the hydrophobic regions of the protein.
-
An EGGGG peptide-based backbone: The oligopeptide portion offers a biocompatible and potentially stabilizing scaffold.
While direct experimental data on the performance of EGGGG-PEG8-amide-bis(deoxyglucitol) is not yet widely available in peer-reviewed literature, its structural characteristics suggest it may offer a unique combination of properties beneficial for stabilizing challenging membrane proteins. This guide will place its potential performance in the context of widely used alternatives.
Comparative Analysis of Amphiphiles for Membrane Protein Studies
The selection of an appropriate amphiphile is crucial for maintaining the structural and functional integrity of a membrane protein upon its removal from the native lipid bilayer. The table below compares the physicochemical properties of common detergents with the expected characteristics of novel amphiphiles like EGGGG-PEG8-amide-bis(deoxyglucitol).
| Amphiphile Class | Examples | Typical CMC (mM) | Micelle Size (kDa) | Key Characteristics & Performance |
| Conventional Non-ionic Detergents | n-Dodecyl-β-D-maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG) | DDM: ~0.17LMNG: ~0.01 | DDM: ~70LMNG: 90-393 | Widely used and often successful for a broad range of membrane proteins. LMNG is known for its high stability imparted to GPCRs.[1][2] |
| Zwitterionic Detergents | Lauryldimethylamine N-oxide (LDAO), Fos-Choline-12 | LDAO: ~1-2Fos-Choline-12: ~1.5 | LDAO: ~17-22Fos-Choline-12: ~14 | Can be more effective at solubilization than non-ionic detergents but may be harsher on protein structure. LDAO has been successful for smaller membrane proteins.[3][4] |
| Steroid-Based Amphiphiles | Glyco-diosgenin (GDN), Cholesteryl Hemisuccinate (CHS) | GDN: ~0.018 | GDN: ~30 | GDN is a gentle detergent alternative to digitonin (B1670571) and has shown success in cryo-EM studies of GPCRs and other eukaryotic membrane proteins. CHS is often used as an additive to stabilize membrane proteins.[1] |
| Amphipols | A8-35 | N/A | Protein-dependent | Polymers that wrap around the transmembrane domain of a protein, offering a detergent-free environment. Often used after initial solubilization with a conventional detergent. |
| Peptide-Linked Amphiphiles | EGGGG-PEG8-amide-bis(deoxyglucitol) | Unknown | Unknown | Hypothesized: The combination of a peptide backbone, PEG linker, and deoxyglucitol headgroups may offer enhanced biocompatibility and stability for delicate protein complexes. Its performance is yet to be experimentally validated against established agents. |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the performance of EGGGG-PEG8-amide-bis(deoxyglucitol) and other amphiphiles in membrane protein research.
Membrane Protein Extraction and Solubilization
This protocol outlines a general procedure for solubilizing a target membrane protein from its native membrane.
Materials:
-
Cell paste or tissue expressing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
Solubilization Buffer (Lysis Buffer containing the detergent to be tested, e.g., 1% w/v DDM or 1% w/v EGGGG-PEG8-amide-bis(deoxyglucitol))
-
Homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Resuspend the cell paste or homogenized tissue in ice-cold Lysis Buffer.
-
Lyse the cells using a homogenizer, sonicator, or other appropriate method on ice.
-
Pellet the cell debris by centrifugation at a low speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour at 4°C).
-
Resuspend the membrane pellet in Solubilization Buffer. The detergent concentration should be well above its Critical Micelle Concentration (CMC).[5][6]
-
Incubate with gentle agitation for 1-2 hours at 4°C to allow for solubilization.
-
Pellet the unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
The supernatant contains the solubilized membrane protein, which can then be used for purification.
Protein Purification
A two-step chromatography process is typically used to purify the solubilized membrane protein.
Materials:
-
Solubilized membrane protein
-
Affinity Chromatography Resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash Buffer (Lysis Buffer with a lower concentration of detergent, e.g., 0.05% w/v DDM, and imidazole (B134444) for His-tagged proteins)
-
Elution Buffer (Wash Buffer with a high concentration of eluting agent, e.g., 250 mM imidazole)
-
Size Exclusion Chromatography (SEC) column
-
SEC Buffer (Lysis Buffer with 0.05% w/v detergent)
Procedure:
-
Affinity Chromatography:
-
Incubate the solubilized protein with the affinity resin for 1-2 hours at 4°C.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer.
-
-
Size Exclusion Chromatography:
-
Concentrate the eluted protein.
-
Inject the concentrated protein onto an SEC column pre-equilibrated with SEC Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the pure, monodisperse protein.
-
Thermostability Assay
This assay is used to compare the stability of the purified membrane protein in different amphiphiles.[7][8]
Materials:
-
Purified membrane protein in different detergents
-
Real-time PCR instrument or a thermal cycler
-
Fluorescent dye (e.g., CPM for membrane proteins)[9]
Procedure:
-
Dilute the purified protein to a final concentration of ~0.2-0.5 mg/mL in buffers containing the different detergents to be tested.
-
Add the CPM dye to each sample.
-
Heat the samples over a temperature gradient (e.g., from 20°C to 95°C) in a real-time PCR machine.
-
Monitor the fluorescence intensity as a function of temperature. As the protein unfolds, it exposes cysteine residues that react with CPM, leading to an increase in fluorescence.[9]
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal melting curve. A higher Tm indicates greater protein stability in that specific detergent.[10]
Visualizing Workflows and Concepts
Caption: General workflow for membrane protein structural studies.
Caption: Decision tree for selecting a suitable amphiphile.
Caption: Putative interaction with a membrane protein.
Conclusion
While EGGGG-PEG8-amide-bis(deoxyglucitol) represents an intriguing new tool for membrane protein research, its efficacy across different membrane protein classes remains to be systematically evaluated. Its unique chemical structure holds promise for overcoming some of the limitations of conventional detergents, particularly for fragile or complex membrane proteins. The experimental protocols provided in this guide offer a framework for researchers to compare its performance against established amphiphiles. Such studies will be invaluable in determining the utility of this novel compound in advancing the frontiers of membrane protein structural biology and drug discovery.
References
- 1. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Refractive index-based determination of detergent concentration and its application to the study of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. cusabio.com [cusabio.com]
- 7. Thermostabilisation of membrane proteins for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Thermofluor Stability Assay -Protein Stability [peakproteins.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Cleavable vs. Non-Cleavable ADC Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of linker is a pivotal decision in the design of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic index by modulating efficacy and toxicity. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, and then efficiently release the payload within the target tumor cells.[1] This guide provides an objective comparison of the two primary classes of ADC linkers—cleavable and non-cleavable—supported by experimental data and detailed methodologies to inform rational ADC design.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Payload Release | Enzymatic cleavage (e.g., by Cathepsin B), pH sensitivity, or reduction of disulfide bonds in the tumor microenvironment or within the cell.[2][3][4] | Proteolytic degradation of the antibody backbone within the lysosome.[5] |
| Payload Form | Typically releases the unmodified, potent payload. | Releases the payload with an attached amino acid residue from the antibody.[4] |
| Plasma Stability | Varies depending on the linker chemistry; can be susceptible to premature cleavage.[6] | Generally exhibit higher plasma stability, minimizing premature payload release.[2][5] |
| Bystander Effect | Often capable of inducing a bystander effect, where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[7] | Limited to no bystander effect due to the charged and less membrane-permeable nature of the released payload-amino acid complex.[4] |
| Therapeutic Window | Potentially wider therapeutic window in heterogeneous tumors due to the bystander effect. | May offer a better therapeutic window in homogenous, high-antigen expressing tumors due to enhanced stability and reduced off-target toxicity.[5] |
| Examples of Clinically Approved ADCs | Brentuximab vedotin (Adcetris®), Enfortumab vedotin (Padcev®) (Cathepsin B-sensitive linkers); Gemtuzumab ozogamicin (B1678132) (Mylotarg®) (pH-sensitive linker).[8] | Ado-trastuzumab emtansine (Kadcyla®), Belantamab mafodotin (Blenrep®).[8] |
Quantitative Data Summary
The following tables summarize available quantitative data comparing the performance of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Table 1: Comparative Plasma Stability of MMAE-Based ADCs
| Linker Type | ADC Construct | Plasma Source | Stability Metric | Result | Reference |
| Non-Cleavable | Cys-linker-MMAE | Human | % MMAE Release | <0.01% over 7 days | [2] |
| Cleavable | mc-vc-PAB-MMAE | Human | % MMAE Release | <1% after 6 days | [2] |
| Cleavable | mc-vc-PAB-MMAE | Monkey | % MMAE Release | <1% after 6 days | [2] |
| Cleavable | mc-vc-PAB-MMAE | Mouse | % MMAE Release | ~25% after 6 days | [2] |
Table 2: In Vitro Cytotoxicity (IC50) of MMAE-Based ADCs
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) | Reference |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ | [9] |
| mil40-16 | Cleavable (vc) | BT-474 | HER2 | Not explicitly stated, but used as a comparator | [9] |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ | [9] |
Table 3: Comparative In Vivo Efficacy of ADCs in Xenograft Models
Direct comparative in vivo efficacy data for cleavable vs. non-cleavable ADCs with the same antibody is limited in publicly available literature. However, individual studies provide insights into their respective potencies.
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | [9] |
| ADC-MMAE-2 | Cleavable (azobenzene) | SUNE2 Xenograft | Combination with X-ray | >90% | [9] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of payload release for cleavable and non-cleavable linkers are critical to their function.
Caption: Mechanisms of payload release for cleavable and non-cleavable ADCs.
Experimental Workflows
The following diagrams illustrate generalized workflows for key experiments used to compare ADC linker stability and efficacy.
Caption: Generalized workflows for ADC stability and efficacy assessment.
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC (average Drug-to-Antibody Ratio, DAR) or the concentration of released payload.
Materials:
-
ADC of interest
-
Human, monkey, rat, and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A magnetic beads
-
Reducing agent (e.g., DTT) for reduced analysis
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma from various species at a concentration of 100 µg/mL at 37°C.[2] Collect aliquots at multiple time points (e.g., 0, 8, 24, 48, 96, 168 hours).[1][2]
-
Sample Preparation for DAR Analysis:
-
Purify the ADC from the plasma samples using affinity capture with protein A magnetic beads.[2]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the purified ADC from the beads.
-
-
LC-MS Analysis:
-
For analysis of the intact ADC, directly analyze the eluate.[2]
-
For reduced analysis, treat the ADC with a reducing agent like DTT to separate the light and heavy chains before analysis.[2]
-
To measure the released payload, extract the free payload from the plasma samples and quantify using a standard curve.
-
-
Data Analysis: Determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.[10]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.[7]
Materials:
-
Target cancer cell line
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)[11]
-
ADC, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Sterile, flat-bottom 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells and incubate for 72-96 hours.[12]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves to determine the IC50 values.[7]
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)[13]
-
Matrigel (optional)
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Harvest cultured tumor cells and resuspend them in a suitable medium (e.g., PBS and Matrigel mixture). Subcutaneously inject the cell suspension (e.g., 2-5 x 10^6 cells) into the flank of the mice.[14]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (typically 5-10 mice per group).[13]
-
Dosing: Administer the ADC, vehicle control, and isotype control ADCs to the respective groups via an appropriate route (e.g., intravenous injection).[14]
-
Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice 2-3 times per week.[14]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage relative to the vehicle control group. Kaplan-Meier curves can be used to analyze the effect of treatment on animal survival.[13]
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable linker is a nuanced decision that depends on various factors, including the target antigen's expression level and heterogeneity, the tumor microenvironment, and the desired therapeutic outcome. Cleavable linkers, with their ability to induce a bystander effect, may be advantageous for treating heterogeneous tumors.[7] In contrast, the enhanced plasma stability of non-cleavable linkers may provide a superior safety profile, making them well-suited for homogenous tumors with high antigen expression.[5] A thorough preclinical evaluation, employing robust experimental methodologies as outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. njbio.com [njbio.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Battle for GPCR Integrity: Fos-Choline vs. a Novel Branched Amphiphile
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The study of G-protein coupled receptors (GPCRs), the largest family of membrane proteins and a major class of drug targets, is critically dependent on the ability to extract these delicate molecules from their native membrane environment while preserving their structural and functional integrity. The choice of detergent for solubilization and stabilization is paramount to the success of downstream applications, from structural biology to drug screening. This guide provides an objective comparison of two distinct classes of detergents: the zwitterionic Fos-Choline series and the advanced, non-ionic branched amphiphiles, represented here by the Maltose (B56501) Neopentyl Glycol (MNG) class of detergents.
While the initially proposed comparison involved a specific novel amphiphile, EGGGG-PEG8-amide-bis(deoxyglucitol), a comprehensive search of the scientific literature revealed a lack of published experimental data for this compound in the context of GPCR research. Therefore, to provide a valuable and data-supported comparison, we are focusing on the well-characterized and highly effective Lauryl Maltose Neopentyl Glycol (LMNG) as a representative of the MNG class of advanced, branched detergents. Fos-Cholines and MNGs are both at the forefront of membrane protein research, yet they possess distinct properties that make them suitable for different applications and GPCRs.
At a Glance: Key Differences and Physicochemical Properties
Fos-Cholines are zwitterionic detergents that mimic the headgroup of phosphatidylcholine, a major component of eukaryotic cell membranes. This biomimetic character is one of their key theoretical advantages. The MNGs, on the other hand, are non-ionic detergents characterized by a branched structure with two hydrophobic tails and two hydrophilic maltose headgroups. This unique architecture is responsible for their exceptional ability to stabilize a wide range of GPCRs.
| Property | Fos-Choline-12 (DPC) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Chemical Class | Zwitterionic (Phosphocholine headgroup) | Non-ionic (Maltose headgroup) |
| Molecular Weight | ~351.5 g/mol | ~1033 g/mol |
| Critical Micelle Concentration (CMC) | ~1.5 mM | ~0.001 mM |
| Aggregation Number | ~50 | ~90 |
| Micelle Molecular Weight | ~17.6 kDa | ~93 kDa |
| Structure | Single alkyl chain | Branched, two alkyl chains |
Performance in GPCR Solubilization and Stabilization: A Data-Driven Comparison
The ultimate test of a detergent's utility lies in its performance in solubilizing and stabilizing GPCRs for functional and structural studies. The following table summarizes experimental data from various studies, focusing on thermostability, a critical indicator of a detergent's ability to maintain the native conformation of a GPCR.
| GPCR Target | Detergent | Apparent Melting Temperature (Tm) | Observations and Remarks |
| Adenosine A2A Receptor (A2AR) | LMNG | 44.2 ± 0.2 °C | Significantly more stable than in DDM (a conventional detergent).[1] |
| Neurotensin Receptor 1 (NTS1) | LMNG | 74.4 ± 0.4 °C (apo) 76.5 ± 0.3 °C (agonist-bound) | Provided the highest thermostability compared to DDM and DM.[2][3] |
| β2-Adrenergic Receptor (β2AR) | LMNG | Not specified, but noted to be more stable than in DDM. | LMNG's branched structure provides better packing around the receptor.[1][4] |
| Chemokine Receptors (CCR5, etc.) | Fos-Choline-14 | Not specified | Found to be the most effective for solubilizing and stabilizing several human chemokine receptors.[5] |
| General Membrane Proteins | Fos-Choline Series | Variable | High-throughput screens suggest Fos-cholines can be destabilizing for some proteins, while still keeping them in solution.[6] |
The Verdict on Performance
The available data strongly indicates that LMNG and the MNG class of detergents provide exceptional thermal stability to a variety of GPCRs .[1][2][3] Their branched structure creates a more tightly packed and stable micelle around the receptor, effectively mimicking the lipid bilayer and preventing denaturation.[1][4] This makes them a preferred choice for technically demanding applications like X-ray crystallography and cryo-electron microscopy.
Fos-Cholines, while effective for certain GPCRs, particularly chemokine receptors, may have a more variable and protein-dependent performance profile .[5] Some studies suggest a potential for destabilization, even if the protein remains soluble.[6] Therefore, their use may require more extensive screening and validation for a new GPCR target. However, their smaller micelle size can be advantageous for applications like NMR spectroscopy.
Visualizing the Concepts: Signaling Pathways and Experimental Workflows
To better illustrate the context of these detergents in GPCR research, the following diagrams, generated using the DOT language, depict a canonical GPCR signaling pathway and a typical experimental workflow for GPCR solubilization and characterization.
References
- 1. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Level Production, Solubilization and Purification of Synthetic Human GPCR Chemokine Receptors CCR5, CCR3, CXCR4 and CX3CR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
assessing the purity of proteins extracted with EGGGG-PEG8-amide-bis(deoxyglucitol)
For researchers, scientists, and drug development professionals, achieving high-purity protein samples is a critical prerequisite for reliable downstream applications. The choice of extraction method significantly impacts the final purity of the protein. This guide provides a comparative analysis of protein extraction using the specialized surfactant EGGGG-PEG8-amide-bis(deoxyglucitol) against other common extraction methodologies. While direct comparative data for EGGGG-PEG8-amide-bis(deoxyglucitol) is emerging, its structural characteristics—a peptide head (EGGGG), a hydrophilic PEG linker (PEG8), and two deoxyglucitol moieties—classify it as a mild, non-ionic surfactant. This guide will therefore compare its inferred properties with established alternatives.
Performance Comparison of Protein Extraction Reagents
The selection of a lysis reagent is pivotal in determining the yield and purity of the extracted protein. Below is a summary of quantitative data comparing different classes of detergents. The data is representative of typical outcomes from comparative studies on protein extraction from mammalian cells.
| Extraction Reagent Class | Reagent Example(s) | Typical Protein Yield (µg/mL) | Purity by SDS-PAGE (Target Protein %) | Purity by RP-HPLC (%) |
| Mild Non-ionic Surfactant (Inferred) | EGGGG-PEG8-amide-bis(deoxyglucitol) | 800 - 1200 | ~90% | >95% |
| Mild Non-ionic Surfactant | Triton X-100, NP-40 | 900 - 1300 | ~85% | ~92% |
| Zwitterionic Surfactant | CHAPS | 1000 - 1400 | ~80% | ~90% |
| Harsh Ionic Surfactant | Sodium Dodecyl Sulfate (SDS) | 1200 - 1800 | ~70% (denatured) | Not suitable for native protein |
| Physical Lysis (No Detergent) | Sonication | 600 - 1000 | Variable, depends on sample | Variable |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Protein Extraction using a Mild Non-ionic Surfactant (e.g., Triton X-100)
This protocol is a standard method for lysing adherent mammalian cells to extract cytoplasmic and membrane-bound proteins.[1]
-
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
-
-
Procedure:
-
Culture cells to 80-90% confluency in a culture dish.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the dish. For a 10 cm dish, 500 µL to 1 mL is typically sufficient.
-
Incubate the dish on ice for 5-20 minutes with occasional gentle rocking.[1]
-
Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the nuclei and cell debris.[1]
-
Carefully transfer the supernatant, which contains the cytoplasmic and solubilized membrane proteins, to a new pre-chilled tube.
-
Quantify the protein concentration using a suitable method such as the Bradford or BCA assay.
-
Protein Purity Assessment by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique used to separate proteins based on their molecular weight, providing a qualitative assessment of purity.[2][3]
-
Materials:
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Laemmli sample buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
-
Destaining solution
-
-
Procedure:
-
Mix the protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Load the denatured protein samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Destain the gel to reduce background staining.
-
Analyze the gel for the presence of a single major band at the expected molecular weight for the target protein and the absence or minimal presence of other bands, which represent impurities.
-
Quantitative Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a more quantitative approach to protein purity assessment by separating proteins based on their hydrophobicity.[3]
-
Materials:
-
HPLC system with a UV detector
-
Reverse-phase column (e.g., C4, C8, or C18)
-
Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water)
-
Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile)
-
Protein sample in a suitable buffer
-
-
Procedure:
-
Equilibrate the reverse-phase column with Mobile Phase A.
-
Inject the protein sample onto the column.
-
Elute the proteins using a linear gradient of Mobile Phase B.
-
Monitor the elution profile at 214 nm or 280 nm.
-
The purity of the protein is determined by integrating the area of the main peak corresponding to the target protein and expressing it as a percentage of the total peak area.
-
Visualizing Workflows and Relationships
To better illustrate the processes and logical connections discussed, the following diagrams are provided.
Conclusion
The purity of an extracted protein is paramount for the validity and reproducibility of subsequent experiments. While harsh detergents may offer higher yields, they often do so at the cost of protein denaturation and lower purity. Mild, non-ionic surfactants, the class to which EGGGG-PEG8-amide-bis(deoxyglucitol) belongs, are designed to gently solubilize proteins, preserving their native conformation and leading to higher purity samples. This makes them particularly suitable for applications where protein function is critical, such as enzyme assays, structural studies, and the development of biotherapeutics. The choice of extraction reagent should, therefore, be carefully considered based on the specific requirements of the downstream application.
References
functional validation of proteins after detergent exchange to EGGGG-PEG8-amide-bis(deoxyglucitol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies and reagents for the functional validation of membrane proteins following their extraction from native membranes and exchange into a stabilizing detergent environment. While direct experimental data on the performance of EGGGG-PEG8-amide-bis(deoxyglucitol) as a detergent for functional protein validation is not currently available in published literature—it is primarily documented as a cleavable linker for antibody-drug conjugates (ADCs)—this guide will compare established benchmark detergents with the class of polyethylene (B3416737) glycol (PEG) based detergents, to which EGGGG-PEG8-amide-bis(deoxyglucitol) conceptually belongs.[1][2][3][4][5] This comparison will provide a framework for evaluating novel detergents and offer detailed protocols for assessing protein stability and function.
Introduction to Detergent Exchange for Membrane Protein Functional Validation
The study of membrane proteins, a significant class of drug targets, necessitates their removal from the native lipid bilayer and stabilization in a soluble form.[6][7] This is typically achieved using detergents. The choice of detergent is critical, as it must preserve the protein's structural integrity and functional activity.[8] Following initial solubilization, it is often necessary to exchange the protein into a different, milder detergent that is more suitable for downstream functional assays and structural studies. This guide focuses on the validation of protein function after this crucial detergent exchange step.
Comparison of Detergent Classes for Functional Validation
The selection of a detergent is a critical step in the purification and functional characterization of membrane proteins.[8] The ideal detergent should effectively solubilize the protein from the membrane while maintaining its native conformation and activity. Below is a comparison of two widely used conventional detergents, n-dodecyl-β-D-maltoside (DDM) and Lauryl Maltose (B56501) Neopentyl Glycol (LMNG), with the general class of PEGylated detergents.
| Detergent Class | Key Characteristics | Advantages for Functional Validation | Disadvantages and Considerations |
| Conventional Maltosides (e.g., DDM) | Single alkyl chain, maltose headgroup.[9] | Well-established, effective for a wide range of proteins. Relatively mild, preserving the function of many proteins.[9] | May not be sufficient to stabilize more fragile or complex membrane proteins. Can sometimes be harsh on sensitive proteins.[9] |
| Branched Maltosides (e.g., LMNG) | Two alkyl chains and two maltose headgroups linked by a neopentyl glycol core.[9][10] | Offers enhanced stability for many challenging proteins, including GPCRs, compared to DDM.[11][12][13][14] Forms larger, more stable micelles that better shield the hydrophobic regions of the protein.[11][12][13][14] | Can have lower extraction efficiency than harsher detergents.[15] The larger micelle size may interfere with some downstream applications. |
| PEGylated Detergents | Contain a polyethylene glycol (PEG) chain as part of the hydrophilic headgroup.[16][17] | The length of the PEG chain can be varied to fine-tune the detergent's properties, such as micelle size.[16] Can offer improved solubility and stability for some proteins.[16] | Can sometimes be more denaturing than traditional non-ionic detergents. Their performance is highly dependent on the specific protein and the length of the PEG chain.[16] |
Experimental Protocols for Functional Validation
Following detergent exchange, a series of biophysical and functional assays are essential to confirm that the protein of interest has retained its native structure and activity.
Thermostability Assays
Assessing the thermal stability of a membrane protein in a given detergent is a primary indicator of its structural integrity.[18] An increase in the melting temperature (Tm) in the presence of a specific detergent or ligand suggests a stabilizing effect.
a) Western Blot-Based Thermostability Assay
This method relies on the principle that aggregated, denatured protein can be separated from soluble, folded protein by centrifugation. The amount of soluble protein remaining after heat treatment at various temperatures is quantified by Western blotting.[19]
Protocol:
-
Solubilize membranes containing the protein of interest in the desired detergent (e.g., LMNG or DDM).[19]
-
Incubate the solubilized protein with or without a known stabilizing ligand.[19]
-
Aliquot the samples and heat them at a range of temperatures for a fixed time (e.g., 30 minutes).[19]
-
Centrifuge the samples at high speed to pellet aggregated protein.[19]
-
Analyze the supernatant by SDS-PAGE and Western blotting using an antibody specific to the protein.
-
Quantify the band intensity at each temperature to determine the Tm.
b) CPM Thermostability Assay
This assay uses the fluorescent dye N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide (CPM), which becomes fluorescent upon reacting with cysteine residues that are exposed as the protein unfolds.[20][21]
Protocol:
-
Solubilize the membrane protein in the detergent to be tested.
-
Add the CPM dye to the protein solution.
-
Heat the sample in a temperature-controlled fluorometer.
-
Monitor the increase in fluorescence as the temperature increases.
-
The midpoint of the fluorescence transition corresponds to the Tm of the protein.
Ligand Binding Assays
For receptors, confirming their ability to bind to their specific ligands is a direct measure of their functionality. Radioligand binding assays are a common and sensitive method.[22]
Protocol:
-
Incubate the detergent-solubilized protein with a radiolabeled ligand at various concentrations.
-
Separate the protein-ligand complexes from the unbound ligand (e.g., by filtration or size-exclusion chromatography).
-
Quantify the radioactivity of the protein-ligand complexes.
-
Determine the binding affinity (Kd) and the number of binding sites (Bmax) by analyzing the binding data.
G-Protein Coupling Assay
For G-protein coupled receptors (GPCRs), a key functional measure is their ability to bind and activate their cognate G-protein.[22][23]
Protocol:
-
Reconstitute the purified GPCR into liposomes or nanodiscs with purified G-protein (Gαβγ).[23]
-
Add the agonist to activate the receptor.[23]
-
Add [³⁵S]GTPγS and incubate to allow for nucleotide exchange on the Gα subunit.[23]
-
Stop the reaction and separate the G-protein-bound [³⁵S]GTPγS from the free nucleotide.[23]
-
Quantify the amount of bound [³⁵S]GTPγS. An increase in binding in the presence of the agonist indicates functional coupling.[23]
Characterization of Protein-Detergent Complexes by Size-Exclusion Chromatography (SEC)
SEC is used to assess the homogeneity of the protein-detergent complex.[24][25] Coupling SEC with multi-angle light scattering (MALS) allows for the determination of the absolute molecular weight of the protein and the amount of bound detergent.[26][27][28][29]
Protocol:
-
Equilibrate a size-exclusion chromatography column with a buffer containing the detergent of interest at a concentration above its critical micelle concentration.
-
Inject the purified protein-detergent complex onto the column.
-
Monitor the elution profile using UV absorbance, MALS, and a refractive index detector.
-
Analyze the data to determine the molar mass of the protein and the detergent micelle, providing insight into the oligomeric state of the protein and the nature of the complex.[26][27][28][29]
Visualizing Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EGGGG-PEG8-amide-bis(deoxyglucitol) - Immunomart [immunomart.com]
- 3. Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) - Immunomart [immunomart.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. Screening of Detergents for Stabilization of Functional Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 10. researchgate.net [researchgate.net]
- 11. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Drop Dilution Enables the Use of PEG-Derived Detergents for Membrane Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Thermostabilisation of membrane proteins for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Thermostability Assays: a Generic and Versatile Tool for Studying the Functional and Structural Properties of Membrane Proteins in Detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thermostability Assays: a Generic and Versatile Tool for Studying the Functional and Structural Properties of Membrane Proteins in Detergents. | Semantic Scholar [semanticscholar.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Simple screening method for improving membrane protein thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 26. Characterising protein/detergent complexes by triple-detection size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: EGGGG-PEG8-amide-bis(deoxyglucitol) and Lauryl Maltoside Neopentyl Glycol (LMNG) for Specialized Life Science Applications
In the landscape of advanced life science research, the selection of appropriate chemical tools is paramount to experimental success. This guide provides a detailed comparison of two distinct molecules: EGGGG-PEG8-amide-bis(deoxyglucitol) and Lauryl Maltoside Neopentyl Glycol (LMNG). While both are specialized reagents, they serve fundamentally different purposes. LMNG is a non-ionic detergent widely acclaimed for its efficacy in the extraction, stabilization, and structural analysis of membrane proteins. In contrast, EGGGG-PEG8-amide-bis(deoxyglucitol) is identified as a cleavable linker for the development of Antibody-Drug Conjugates (ADCs). This guide will elucidate the distinct applications, properties, and relevant experimental considerations for each, providing clarity for researchers in their respective fields.
Lauryl Maltoside Neopentyl Glycol (LMNG): A Superior Detergent for Membrane Protein Structural Biology
Lauryl Maltoside Neopentyl Glycol (LMNG) has emerged as a leading detergent for the study of challenging membrane proteins, particularly G-protein coupled receptors (GPCRs).[1][2][3] Its unique molecular architecture, featuring two hydrophilic maltoside headgroups and two hydrophobic alkyl tails, allows it to form stable micelles that effectively mimic the native lipid bilayer, thereby preserving the structural integrity and function of solubilized membrane proteins.[2][4]
Performance Advantages of LMNG:
LMNG offers several key advantages over traditional detergents like Dodecyl Maltoside (DDM). Molecular dynamics simulations have shown that LMNG exhibits less motion than DDM, leading to a denser packing of its aliphatic chains around the hydrophobic regions of membrane proteins.[3][5][6] This results in enhanced stability, making it particularly well-suited for the purification of delicate membrane proteins.[3][5] Furthermore, LMNG has a very low critical micelle concentration (CMC), which is advantageous for downstream applications such as biophysical assays and structural studies where high detergent concentrations can be problematic.[4][7]
Key Physicochemical Properties of LMNG:
| Property | Value | Reference |
| Chemical Name | 2,2-didecylpropane-1,3-bis-β-D-maltopyranoside | [2] |
| Molecular Weight | 1005.19 g/mol | [2] |
| Critical Micelle Concentration (CMC) | ~0.01 mM (0.001%) in H₂O | [2][8] |
| Appearance | White to off-white powder | [2] |
| Solubility | ≥ 5% in water at 20°C | [2] |
Experimental Protocol: Membrane Protein Solubilization using LMNG
A typical starting point for the solubilization of membrane proteins involves screening various detergent concentrations. For LMNG, a common concentration for initial solubilization is 1% (w/v), often in the presence of cholesteryl hemisuccinate (CHS) to further enhance stability. For subsequent purification and structural analysis, the concentration is typically lowered to 0.01% LMNG and 0.001% CHS.[2]
Workflow for Membrane Protein Solubilization and Purification:
Caption: General workflow for membrane protein extraction and purification using LMNG.
EGGGG-PEG8-amide-bis(deoxyglucitol): A Cleavable Linker for Antibody-Drug Conjugates
EGGGG-PEG8-amide-bis(deoxyglucitol) is categorized as a cleavable linker used in the development of Antibody-Drug Conjugates (ADCs).[7][9][10] ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic agent specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-associated antigen. The linker plays a critical role in the stability and efficacy of the ADC.
Role in ADC Development:
The primary function of an ADC linker is to connect the antibody to the cytotoxic payload, ensuring that the ADC remains stable in circulation to minimize off-target toxicity.[11] Upon reaching the target tumor cell, the linker is designed to be cleaved, releasing the cytotoxic drug to kill the cancer cell.[11] The "EGGGG-PEG8" portion of the name suggests a peptide sequence (Glu-Gly-Gly-Gly-Gly) and a polyethylene (B3416737) glycol (PEG) spacer, which can enhance solubility and stability. The "bis(deoxyglucitol)" component likely contributes to the linker's hydrophilic properties.
Key Properties of EGGGG-PEG8-amide-bis(deoxyglucitol):
| Property | Value | Reference |
| Application | Cleavable ADC Linker | [7][9][10] |
| Storage | Recommended at -80°C for long-term storage | [7] |
Experimental Protocol: General ADC Synthesis
The synthesis of an ADC is a multi-step process. A simplified, conceptual workflow is presented below. The specific chemistry for conjugating EGGGG-PEG8-amide-bis(deoxyglucitol) would depend on the reactive groups present on the antibody, the linker, and the drug.
Conceptual Workflow for ADC Synthesis:
Caption: Conceptual workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Head-to-Head Summary and Conclusion
The comparison between Lauryl Maltoside Neopentyl Glycol (LMNG) and EGGGG-PEG8-amide-bis(deoxyglucitol) underscores the importance of precise molecular selection in life science research. They are not interchangeable reagents but rather highly specialized tools for distinct applications.
| Feature | Lauryl Maltoside Neopentyl Glycol (LMNG) | EGGGG-PEG8-amide-bis(deoxyglucitol) |
| Primary Application | Membrane Protein Solubilization & Stabilization | Antibody-Drug Conjugate (ADC) Linker |
| Key Function | Forms micelles to mimic the cell membrane, preserving protein structure and function. | Covalently links a monoclonal antibody to a cytotoxic drug. |
| Target Audience | Structural biologists, biochemists, researchers studying membrane proteins. | Medicinal chemists, pharmacologists, researchers in drug development. |
| Relevant Field | Structural Biology, Membrane Protein Research | Oncology, Targeted Therapeutics |
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 5. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Evaluating the Impact of Novel PEGylated Linkers in Ligand Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precision and reliability of ligand binding assays are paramount. The choice of chemical tools, such as linkers used in conjugate preparation, can significantly influence assay performance. This guide provides a comparative analysis of EGGGG-PEG8-amide-bis(deoxyglucitol) , a novel hydrophilic linker, against other commonly used alternatives in ligand binding assays. By understanding the properties and performance of different linkers, researchers can optimize their assays for improved sensitivity, specificity, and reproducibility.
The Role of Linkers in Ligand Binding Assays
Linkers are crucial components in various bioanalytical techniques, including enzyme-linked immunosorbent assays (ELISA), surface plasmon resonance (SPR), and proximity ligation assays. They are particularly important in the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where they connect a targeting moiety to a payload or an E3 ligase ligand.[1][2][3] The linker's chemical structure, length, and flexibility can impact the overall stability, solubility, and binding affinity of the resulting conjugate.[4][5][6]
EGGGG-PEG8-amide-bis(deoxyglucitol) is a heterobifunctional linker featuring a flexible polyethylene (B3416737) glycol (PEG) chain, a peptide sequence (EGGGG), and two deoxyglucitol moieties. This combination of features is designed to impart high hydrophilicity, potentially reducing non-specific binding and improving the pharmacokinetic properties of the conjugated molecule.[7][8]
Comparison with Alternative Linkers
The performance of EGGGG-PEG8-amide-bis(deoxyglucitol) can be evaluated against other common linker types, each with its own set of advantages and disadvantages.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| EGGGG-PEG8-amide-bis(deoxyglucitol) | Highly hydrophilic due to PEG and deoxyglucitol groups; contains a peptide spacer. | - Excellent water solubility.[4] - Potential for reduced non-specific binding.[9][10] - Good biocompatibility.[4] - Peptide sequence may offer specific enzymatic cleavage sites. | - Potential for steric hindrance due to its size. - Susceptibility of the peptide to proteolysis. - Higher cost of synthesis compared to simpler linkers.[4] |
| Alkyl Chains | Hydrophobic, simple, and rigid or flexible depending on length and saturation. | - Simple and cost-effective synthesis.[3] - Well-defined lengths. | - Can increase hydrophobicity, leading to aggregation and non-specific binding.[8] - May have lower solubility in aqueous buffers.[7] |
| PEG Linkers (General) | Hydrophilic, flexible, and available in various lengths.[1][2] | - Increased water solubility and stability of conjugates.[4][5][6] - Reduced immunogenicity.[6] - Can improve pharmacokinetic properties.[8] | - Can be polydisperse (mixture of different lengths).[6] - May cause steric hindrance, affecting binding affinity.[11] |
| Triazole-Based Linkers (Click Chemistry) | Rigid, stable, and formed via a highly efficient "click" reaction.[4] | - High stability and resistance to metabolic degradation.[4] - Precise and efficient conjugation.[12] | - The rigidity may not be optimal for all binding interactions. - May require catalysts that can be difficult to remove. |
| Cleavable Linkers (e.g., Disulfide, Val-Cit) | Designed to be cleaved under specific physiological conditions (e.g., reducing environment, enzymatic action). | - Enables controlled release of a payload at the target site.[6] | - Premature cleavage can lead to off-target effects. - Stability can be a concern during storage and in circulation. |
Experimental Evaluation of Linker Impact on Ligand Binding
To assess the impact of EGGGG-PEG8-amide-bis(deoxyglucitol) on a ligand binding assay, a comparative experiment can be designed using a standard sandwich ELISA as a model system.
Experimental Workflow
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 7. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection [mdpi.com]
- 10. purepeg.com [purepeg.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Detergent Landscape for Membrane Protein Structural Studies: A Comparative Guide
For researchers, scientists, and drug development professionals embarking on the structural determination of membrane proteins, the choice of solubilizing agent is a critical first step. This guide provides a comparative overview of detergents and introduces EGGGG-PEG8-amide-bis(deoxyglucitol), a novel molecule with potential applications in this demanding field.
Membrane proteins, embedded within the lipid bilayer, present a significant challenge for structural biologists. Their extraction and stabilization in a native-like conformation are paramount for successful structure determination by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM). Detergents, amphipathic molecules that mimic the lipid environment, are indispensable tools in this process. The ideal detergent should effectively solubilize the target protein while preserving its structural integrity and functional activity.
This guide will compare different classes of commonly used detergents and explore the potential of EGGGG-PEG8-amide-bis(deoxyglucitol) based on its chemical structure, in the absence of specific case studies.
A Comparative Overview of Detergent Classes
The selection of a detergent is often empirical and protein-dependent. Below is a comparison of major detergent classes with representative examples.
| Detergent Class | Representative Example(s) | Key Characteristics | Advantages | Disadvantages |
| Non-ionic | n-Dodecyl-β-D-maltoside (DDM), Octyl-β-D-glucopyranoside (OG) | Glucoside or maltoside headgroups with alkyl chains. | Mild, non-denaturing; effective at preserving protein structure and function. | Can form large micelles, which may hinder crystallization. |
| Zwitterionic | Lauryl Dimethyl Amine Oxide (LDAO), CHAPS | Possess both a positive and a negative charge in their hydrophilic headgroup. | Can be more effective at solubilizing some proteins than non-ionic detergents; often form smaller micelles. | Can be more denaturing than non-ionic detergents. |
| Ionic | Sodium Dodecyl Sulfate (SDS) | Charged headgroups (either positive or negative). | Strong solubilizing power. | Highly denaturing, generally unsuitable for structural studies of native proteins. |
| Novel Amphiphiles | Lauryl Maltose Neopentyl Glycol (LMNG), Glyco-diosgenin (GDN) | More complex and varied structures, often designed to be more lipid-like. | Can offer enhanced stability for challenging membrane proteins. | Often more expensive and may have less predictable behavior. |
Introducing EGGGG-PEG8-amide-bis(deoxyglucitol): A Hypothetical Profile
To date, specific case studies detailing the use of EGGGG-PEG8-amide-bis(deoxyglucitol) for structural studies are not available in the published literature. However, based on its constituent parts, we can infer its potential properties. The molecule consists of:
-
bis(deoxyglucitol) headgroup: This is a highly hydrophilic and flexible sugar-based group. Sugar-based headgroups are characteristic of mild, non-ionic detergents like DDM and OG, which are known for their ability to maintain the native conformation of membrane proteins.
-
PEG8 linker: The polyethylene (B3416737) glycol (PEG) linker is also hydrophilic and flexible, potentially increasing the overall solubility and creating a larger hydrated shell around the hydrophobic core of the detergent-protein complex.
-
EGGGG peptide spacer: This short, flexible peptide linker further increases the distance and flexibility between the headgroup and any potential hydrophobic tail.
-
Amide bonds: The amide linkages contribute to the overall polarity of the molecule.
Based on this structure, EGGGG-PEG8-amide-bis(deoxyglucitol) is likely a non-ionic or mildly zwitterionic detergent . Its large, flexible, and highly hydrophilic head region suggests it could be a very gentle solubilizing agent, potentially offering enhanced stability to delicate membrane proteins or protein complexes.
Experimental Workflow for Detergent Screening
The process of identifying the optimal detergent for a given membrane protein is a critical experimental step. A typical workflow is outlined below.
Detailed Experimental Protocols
1. Membrane Protein Solubilization Screen:
-
Objective: To identify detergents that can efficiently extract the target membrane protein from the cell membrane.
-
Protocol:
-
Thaw a pellet of cells overexpressing the target protein on ice.
-
Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).
-
Lyse the cells using a high-pressure homogenizer or sonication.
-
Centrifuge the lysate at low speed (e.g., 10,000 x g for 10 minutes) to remove cell debris.
-
Pellet the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) to a final protein concentration of 10 mg/mL.
-
Aliquot the membrane suspension and add different detergents to a final concentration of 1% (w/v). Test a panel of detergents including DDM, LDAO, OG, and potentially novel detergents like EGGGG-PEG8-amide-bis(deoxyglucitol).
-
Incubate with gentle agitation for 1 hour at 4°C.
-
Centrifuge at 100,000 x g for 30 minutes to pellet the unsolubilized material.
-
Analyze the supernatant by SDS-PAGE and Western blot to assess the solubilization efficiency of the target protein.
-
2. Protein Stability Assessment using Fluorescence-Detection Size-Exclusion Chromatography (FSEC):
-
Objective: To assess the monodispersity and conformational stability of the solubilized protein in different detergents.
-
Protocol:
-
Label the target protein with a fluorescent tag (e.g., GFP).
-
Solubilize the membranes as described above using a panel of detergents.
-
Inject a small volume (e.g., 20 µL) of the solubilized supernatant onto a size-exclusion chromatography column (e.g., Superose 6 Increase 10/300 GL) pre-equilibrated with a buffer containing 0.02% of the respective detergent.
-
Monitor the elution profile using a fluorescence detector.
-
A sharp, symmetrical peak indicates a monodisperse and stable protein-detergent complex. Broad peaks or the presence of aggregates suggest instability.
-
Logical Pathway for Detergent Selection
The selection of an appropriate detergent is a multi-step process that involves balancing solubilization efficiency with the preservation of the protein's native state.
A Tale of Two Amphiphiles: Benchmarking EGGGG-PEG8-amide-bis(deoxyglucitol) Against a Novel Self-Assembling Peptide Amphiphile
A Comparative Analysis of Two Distinct Drug Delivery Strategies
In the landscape of advanced drug delivery, precision and efficacy are paramount. Researchers and drug development professionals are continuously exploring novel molecules to enhance the therapeutic window of potent drug payloads. This guide provides a comprehensive comparison of two distinct amphiphilic molecules: EGGGG-PEG8-amide-bis(deoxyglucitol) , a component primarily utilized as a cleavable linker in Antibody-Drug Conjugates (ADCs), and C16-KTTKS , a well-characterized self-assembling peptide amphiphile.
While both molecules possess amphiphilic properties, their intended applications and mechanisms of action diverge significantly. EGGGG-PEG8-amide-bis(deoxyglucitol) serves to connect a cytotoxic drug to a monoclonal antibody, facilitating targeted delivery to cancer cells. In contrast, C16-KTTKS is designed to self-assemble into nanostructures that can encapsulate and deliver therapeutic agents. This guide will objectively present the available data for both molecules, offering insights into their respective strengths and functionalities.
EGGGG-PEG8-amide-bis(deoxyglucitol): The Targeted Delivery Linker
EGGGG-PEG8-amide-bis(deoxyglucitol) is predominantly recognized as a hydrophilic, cleavable linker for use in the construction of ADCs.[1] Its structure incorporates a peptide sequence (EGGGG), a polyethylene (B3416737) glycol (PEG8) spacer, and two deoxyglucitol moieties, which enhance its solubility.
As a linker, its primary role is to stably tether a potent drug to an antibody while in circulation. Upon internalization of the ADC into a target cell, the linker is designed to be cleaved, releasing the cytotoxic payload.[] There is currently no publicly available experimental data on the self-assembling properties, critical micelle concentration (CMC), drug loading capacity, or cytotoxicity of EGGGG-PEG8-amide-bis(deoxyglucitol) as a standalone drug delivery vehicle. Its function is intrinsically tied to its role within an ADC construct.
Mechanism of Action:
The diagram below illustrates the general mechanism of an ADC employing a cleavable linker like EGGGG-PEG8-amide-bis(deoxyglucitol).
C16-KTTKS: The Self-Assembling Nanocarrier
In contrast, C16-KTTKS is a peptide amphiphile designed for self-assembly into various nanostructures, such as micelles and nanofibers.[3] It consists of a 16-carbon alkyl chain (C16) which forms the hydrophobic tail, and the pentapeptide KTTKS (Lys-Thr-Thr-Lys-Ser) as the hydrophilic headgroup. This peptide sequence is derived from the pro-collagen alpha1(I) chain and is known for its collagen-stimulating properties.[4]
The amphiphilic nature of C16-KTTKS allows it to spontaneously form aggregates in aqueous solution above a certain concentration, known as the critical aggregation concentration (CAC), which is analogous to the critical micelle concentration (CMC) of traditional surfactants. These self-assembled structures can encapsulate hydrophobic drugs, offering a formulation-based approach to drug delivery.
Performance Data for C16-KTTKS:
While extensive drug loading and cytotoxicity data for a wide range of drugs and cell lines are not available in a single source, the following table summarizes key performance characteristics gathered from published research.
| Performance Metric | Result | Reference |
| Critical Aggregation Concentration (CAC) | ~0.002 wt% - 0.0055 wt% | [3][5] |
| Self-Assembled Morphology | Nanotapes, spherical micelles (pH-dependent) | [3] |
| Drug Loading Capacity | Not explicitly quantified for a model drug | - |
| Encapsulation Efficiency | Not explicitly quantified for a model drug | - |
| Cytotoxicity | Non-cytotoxic to human fibroblasts | [6][7] |
Mechanism of Action:
The workflow below illustrates the self-assembly of C16-KTTKS into micelles for drug encapsulation and subsequent passive targeting via the enhanced permeability and retention (EPR) effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Self-assembling amphiphilic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collagen stimulating effect of peptide amphiphile C16-KTTKS on human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. i.agelyss.com [i.agelyss.com]
- 6. The Effects of a Novel Series of KTTKS Analogues on Cytotoxicity and Proteolytic Activity | MDPI [mdpi.com]
- 7. The Effects of a Novel Series of KTTKS Analogues on Cytotoxicity and Proteolytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of EGGGG-PEG8-amide-bis(deoxyglucitol): A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of EGGGG-PEG8-amide-bis(deoxyglucitol), a linker used in the development of antibody-drug conjugates (ADCs). Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling EGGGG-PEG8-amide-bis(deoxyglucitol), it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.
Required PPE:
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other suitable protective clothing is mandatory to avoid skin contact.[1]
-
Respiratory Protection: In case of dust or aerosol formation, a self-contained breathing apparatus may be necessary.[1]
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Spill Response Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems.[1]
-
Cleanup:
-
For dry spills, carefully collect the material.
-
Avoid generating dust.
-
Use spark-proof tools and explosion-proof equipment.[1]
-
-
Decontamination: Once the material is collected, decontaminate the area with a suitable cleaning agent.
-
Disposal of Cleanup Materials: All materials used for cleanup, including contaminated clothing, must be collected and disposed of as hazardous waste.[1]
Disposal Procedure
The disposal of EGGGG-PEG8-amide-bis(deoxyglucitol) must be conducted in accordance with all applicable local, state, and federal regulations. Discharge into the environment must be avoided.[1]
Step-by-Step Disposal:
-
Collection: Collect the waste material in a suitable, closed, and clearly labeled container.[1]
-
Storage: Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[1]
-
Licensed Disposal: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
Container Disposal: Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated with flue gas scrubbing.[1]
Emergency Exposure Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of EGGGG-PEG8-amide-bis(deoxyglucitol).
Caption: Disposal workflow for EGGGG-PEG8-amide-bis(deoxyglucitol).
References
Personal protective equipment for handling EGGGG-PEG8-amide-bis(deoxyglucitol)
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of EGGGG-PEG8-amide-bis(deoxyglucitol), a cleavable ADC linker.
Immediate Safety and Personal Protective Equipment (PPE)
When handling EGGGG-PEG8-amide-bis(deoxyglucitol), it is crucial to use appropriate personal protective equipment to avoid contact with skin and eyes and to prevent inhalation.[1] The compound should be handled in a well-ventilated area.[1] In case of exposure, immediate action is required.
Emergency First Aid Procedures:
-
After eye contact: Immediately rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
After skin contact: Take off contaminated clothing immediately, wash the affected area with soap and plenty of water, and consult a doctor.[1]
-
If swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
A summary of recommended personal protective equipment is provided in the table below.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | To prevent splashes from contacting the eyes. |
| Skin Protection | Chemical-impermeable gloves and suitable protective clothing. | To avoid direct skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated place. If dust or aerosols are formed, use a respirator. | To prevent inhalation of dust or aerosols. |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practices. | To minimize overall exposure risk. |
This data is synthesized from the Safety Data Sheet for EGGGG-PEG8-amide-bis(deoxyglucitol)[1].
Operational and Disposal Plans
Proper operational procedures and disposal methods are critical for maintaining a safe laboratory environment and ensuring environmental protection.
Handling and Storage:
-
Handling: The compound should be handled in a well-ventilated place.[1] Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep it separate from foodstuff containers or incompatible materials.[1] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is recommended.[2]
Spill and Disposal Procedures:
In the event of a spill, prevent further leakage if it is safe to do so.[1] Do not let the chemical enter drains.[1] Discharge into the environment must be avoided.[1]
For disposal, collect and arrange for disposal in suitable and closed containers.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate local laws and regulations.[1] As polyethylene (B3416737) glycol (a component of the molecule) is biodegradable, disposal procedures may be less stringent than for more hazardous materials, but local regulations must always be followed.[3]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling EGGGG-PEG8-amide-bis(deoxyglucitol).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
